molecular formula C16H16F3NO B029450 Seproxetine CAS No. 126924-38-7

Seproxetine

Numéro de catalogue: B029450
Numéro CAS: 126924-38-7
Poids moléculaire: 295.30 g/mol
Clé InChI: WIQRCHMSJFFONW-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine is a high-value chiral amine building block of significant interest in medicinal chemistry and neuroscience research. This compound features a stereogenic center, with the (S)-enantiomer offering specific interactions with biological targets, making it crucial for the synthesis of enantiomerically pure pharmaceuticals and bioactive probes. Its primary research applications include serving as a key intermediate in the development of potential central nervous system (CNS) agents. The structural motif, comprising a phenoxy group substituted with a metabolically stable trifluoromethyl group and a phenyl-terminated amine side chain, is often associated with molecules that interact with neurotransmitter transporters and receptors.

Propriétés

IUPAC Name

(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQRCHMSJFFONW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019529, DTXSID50891581
Record name Seproxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126924-38-7
Record name (S)-Norfluoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126924-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seproxetine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126924387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seproxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Seproxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEPROXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CO3X0R31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of (S)-Norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Norfluoxetine, the S-enantiomer of the primary active metabolite of fluoxetine, is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI). Its stereospecific synthesis and rigorous purification are of paramount importance for pharmacological studies and potential therapeutic applications. This technical guide provides an in-depth overview of the prevalent methods for the synthesis and purification of (S)-norfluoxetine, complete with experimental protocols, comparative data, and workflow visualizations.

I. Synthesis of (S)-Norfluoxetine

The synthesis of (S)-norfluoxetine is centered around the preparation of the chiral intermediate, (S)-3-amino-3-phenylpropan-1-ol, followed by an O-arylation reaction. The key challenge lies in establishing the desired stereochemistry at the C3 position of the propanolamine (B44665) backbone. Two primary strategies are employed: asymmetric synthesis of the chiral intermediate and resolution of a racemic mixture.

Asymmetric Synthesis of the Chiral Intermediate: (S)-3-Amino-3-phenylpropan-1-ol

Asymmetric synthesis aims to directly produce the desired S-enantiomer of the amino alcohol intermediate, thereby minimizing the loss of material associated with resolving a racemic mixture.

a) Asymmetric Reduction of 3-Amino-1-phenylpropan-1-one:

This method involves the enantioselective reduction of a prochiral ketone precursor using a chiral catalyst. Ruthenium and iridium-based catalysts with chiral ligands have demonstrated high efficiency and enantioselectivity in this transformation.

Experimental Protocol: Asymmetric Hydrogenation of 3-(Dimethylamino)-1-phenylpropan-1-one

  • Reaction Setup: In a high-pressure reactor, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride is dissolved in methanol.

  • Catalyst: A chiral ruthenium catalyst, such as [RuCl₂((S)-BINAP)((S,S)-DPEN)], is added.

  • Reaction Conditions: The reaction is carried out under a hydrogen pressure of 40 bar at a temperature of 40°C.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting (R)-3-(dimethylamino)-1-phenylpropan-1-ol can be further processed. Note: While this protocol is for the (R)-enantiomer, employing the corresponding (R)-BINAP/(R,R)-DPEN ligand system would yield the desired (S)-enantiomer.

Resolution of Racemic 3-Amino-3-phenylpropan-1-ol

An alternative and often practical approach is the synthesis of racemic 3-amino-3-phenylpropan-1-ol, followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

a) Chemical Resolution using a Chiral Acid:

Chiral acids, such as tartaric acid or N-tosyl-D-proline, are commonly used to form diastereomeric salts with the racemic amino alcohol. The differing solubilities of these salts allow for their separation.

Experimental Protocol: Resolution of (±)-3-Amino-3-phenylpropan-1-ol with N-Tosyl-D-proline

  • Salt Formation: Racemic 3-amino-3-phenylpropan-1-ol (500 g) and N-tosyl-D-proline (815 g) are stirred in a mixture of ethyl acetate (B1210297) (5 L) and ethanol (B145695) (300 mL) for 6 hours. The mixture is then cooled to 0°C and allowed to stand for 24 hours.

  • Crystallization and Isolation: The precipitated solid, enriched in the (S)-3-amino-3-phenylpropan-1-ol salt of N-tosyl-D-proline, is collected by filtration.

  • Recrystallization: The crude salt is recrystallized three times from a 3:1 (v/v) mixture of ethyl acetate and ethanol to yield the purified diastereomeric salt (433 g).

  • Liberation of the Free Amine: The purified salt is dissolved in 6N HCl (600 mL). The aqueous solution is washed with ethyl acetate to recover the resolving agent. The pH of the aqueous phase is then adjusted to 12 with 4N NaOH.

  • Extraction: The liberated (S)-3-amino-3-phenylpropan-1-ol is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the final product as a pale yellow oil (approximately 90 g).

O-Arylation to form (S)-Norfluoxetine

The final step in the synthesis is the etherification of the chiral amino alcohol with 4-chlorobenzotrifluoride (B24415). This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Experimental Protocol: O-Arylation of (S)-3-Amino-3-phenylpropan-1-ol

  • Alkoxide Formation: To a solution of (S)-3-amino-3-phenylpropan-1-ol in dimethyl sulfoxide (B87167) (DMSO), sodium hydride (NaH) is added portion-wise at room temperature to form the corresponding sodium alkoxide.

  • Nucleophilic Aromatic Substitution: 4-chlorobenzotrifluoride is then added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to 80-100°C and stirred until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Isolation: After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product can then be purified by chromatography or crystallization.

II. Purification of (S)-Norfluoxetine

Achieving high enantiomeric and chemical purity is critical. A combination of chromatography and crystallization is typically employed.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for separating enantiomers on a larger scale, providing high-purity (S)-norfluoxetine.

Experimental Protocol: Preparative Chiral HPLC

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with a cellulose (B213188) or amylose (B160209) derivative (e.g., Chiralcel OD or Chiralpak AD), is commonly used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve the best separation. For basic compounds like norfluoxetine, a small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

  • Sample Preparation: The crude (S)-norfluoxetine is dissolved in a suitable solvent, filtered, and injected onto the column.

  • Fraction Collection: The eluent is monitored by a UV detector, and the fractions corresponding to the (S)-norfluoxetine peak are collected.

  • Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the purified product.

Enantiomeric Enrichment by Crystallization

Crystallization can be an effective method for enhancing the enantiomeric excess of the final product. This can be achieved through direct crystallization or by forming and recrystallizing a salt with a chiral or achiral acid.

Experimental Protocol: Enantiomeric Enrichment by Recrystallization of a Diastereomeric Salt

  • Salt Formation: The partially enriched (S)-norfluoxetine is dissolved in a suitable solvent and treated with an equimolar amount of a chiral acid (e.g., L-tartaric acid).

  • Crystallization: The resulting mixture of diastereomeric salts is allowed to crystallize. The salt containing the (S)-norfluoxetine and the chiral acid will have different solubility properties than the salt containing the (R)-norfluoxetine.

  • Recrystallization: The crystalline salt is collected and recrystallized from a suitable solvent or solvent mixture until a constant optical rotation is achieved, indicating high diastereomeric purity.

  • Liberation of the Free Base: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide (B78521) solution) to liberate the enantiomerically pure (S)-norfluoxetine, which is subsequently extracted with an organic solvent.

III. Data Presentation

Table 1: Comparison of Synthesis Methods for (S)-3-Amino-3-phenylpropan-1-ol

MethodKey Reagents/CatalystTypical Yield (%)Typical Enantiomeric Excess (e.e.%)
Asymmetric ReductionChiral Ru or Ir catalystHigh>90
Chemical ResolutionN-Tosyl-D-proline~36 (based on racemate)High (>98)

Table 2: Purification Methods for (S)-Norfluoxetine

MethodKey ParametersTypical Purity Achieved
Preparative Chiral HPLCChiral stationary phase (e.g., Chiralcel OD)>99% e.e.
Crystallization (Diastereomeric Salt)Chiral acid (e.g., L-tartaric acid), Recrystallization>99% e.e.

IV. Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Chiral Intermediate Synthesis cluster_final Final Product Synthesis 3-Amino-1-phenylpropan-1-one 3-Amino-1-phenylpropan-1-one Asymmetric_Reduction Asymmetric Reduction (Chiral Catalyst, H2) 3-Amino-1-phenylpropan-1-one->Asymmetric_Reduction Racemic 3-Amino-3-phenylpropan-1-ol Racemic 3-Amino-3-phenylpropan-1-ol Chemical_Resolution Chemical Resolution (Chiral Acid) Racemic 3-Amino-3-phenylpropan-1-ol->Chemical_Resolution S_Amino_Alcohol (S)-3-Amino-3-phenylpropan-1-ol Asymmetric_Reduction->S_Amino_Alcohol Chemical_Resolution->S_Amino_Alcohol O_Arylation O-Arylation (4-Chlorobenzotrifluoride, NaH) S_Amino_Alcohol->O_Arylation Crude_S_Norfluoxetine Crude (S)-Norfluoxetine O_Arylation->Crude_S_Norfluoxetine

Caption: Synthetic pathways to crude (S)-norfluoxetine.

Purification_Workflow Crude_S_Norfluoxetine Crude (S)-Norfluoxetine Chiral_HPLC Preparative Chiral HPLC Crude_S_Norfluoxetine->Chiral_HPLC Crystallization Enantiomeric Enrichment by Crystallization Crude_S_Norfluoxetine->Crystallization Pure_S_Norfluoxetine Purified (S)-Norfluoxetine Chiral_HPLC->Pure_S_Norfluoxetine Crystallization->Pure_S_Norfluoxetine

Caption: Purification workflow for (S)-norfluoxetine.

The In Vivo Odyssey of Seproxetine: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seproxetine, also known as (S)-norfluoxetine, is the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). As a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) in its own right, understanding the pharmacokinetics and metabolism of this compound is crucial for optimizing therapeutic strategies and for the development of new chemical entities.[1][2] This technical guide provides a comprehensive overview of the in vivo behavior of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing complex biological processes. While much of the available data is derived from studies of its parent drug, fluoxetine, this document aims to present a focused analysis of this compound's journey through the body.

Pharmacokinetic Profile of this compound ((S)-Norfluoxetine)

The pharmacokinetic profile of this compound is characterized by its stereoselectivity, long half-life, and extensive distribution. Unlike its parent compound, fluoxetine, which is administered as a racemic mixture, this compound represents the more pharmacologically active S-enantiomer of norfluoxetine (B159337). The following tables summarize key pharmacokinetic parameters for norfluoxetine (with a focus on the S-enantiomer where specified) in various species. It is important to note that these parameters are predominantly derived from studies involving the administration of fluoxetine.

Table 1: Human Pharmacokinetic Parameters of Norfluoxetine (following Fluoxetine Administration)
ParameterValuePopulationNotes
Elimination Half-life (t½)7 to 15 daysHealthy VolunteersThis extended half-life contributes to a prolonged therapeutic effect and a longer washout period.[3][4][5][6]
Time to steady-state (Css)Several weeksPatientsThe long half-life means that steady-state plasma concentrations are reached slowly.[4]
Cmax (after 20 mg fluoxetine)8.4 ng/mLExtensive MetabolizersPeak plasma concentration of the metabolite.[7]
AUC(0-∞) (after 20 mg fluoxetine)2532.0 ng·h/mLExtensive MetabolizersTotal drug exposure over time.[7]
Clearance (CL/F)Median: 0.9 L/hMexican PatientsReflects the rate of drug removal from the body.[8]
Table 2: Animal Pharmacokinetic Parameters of Norfluoxetine (following Fluoxetine Administration)
SpeciesParameterValueRoute of Administration
RatHalf-lifeLonger than fluoxetineSubcutaneous
RatBrain ConcentrationHigher than fluoxetineSubcutaneous
Sheep (Ewe)S/R AUC Ratio1.65 ± 0.33Intravenous
Sheep (Fetus)S/R AUC Ratio1.73 ± 0.29Intravenous (to ewe)

Metabolism of this compound

This compound is the product of the N-demethylation of (S)-fluoxetine. This metabolic conversion is primarily mediated by the cytochrome P450 enzyme system, with a significant contribution from the CYP2D6 isoenzyme.[2] Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in the plasma concentrations of both fluoxetine and norfluoxetine. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which impacts the rate of this compound formation and its subsequent clearance. Further metabolism of norfluoxetine is less well-characterized but is thought to involve oxidative pathways and conjugation.

dot

Seproxetine_Metabolism cluster_enzymes Metabolizing Enzymes Fluoxetine (S)-Fluoxetine This compound This compound ((S)-Norfluoxetine) Fluoxetine->this compound N-demethylation Metabolites Further Metabolites (Oxidative products, Conjugates) This compound->Metabolites CYP2D6 CYP2D6 (Primary) Other_CYPs CYP2C9, CYP2C19, CYP3A4, CYP3A5

Metabolic pathway of (S)-Fluoxetine to this compound.

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This section details a representative experimental protocol for the sensitive and specific quantification of this compound ((S)-norfluoxetine) in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1.1. Sample Preparation: Solid Phase Extraction (SPE)

  • Plasma Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge at 3000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Pre-treatment: Thaw plasma samples on ice. To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of norfluoxetine) to correct for extraction variability.

  • Solid Phase Extraction:

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

    • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

dot

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (with Internal Standard) SPE Solid Phase Extraction (SPE) Plasma->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC Liquid Chromatography (LC) Separation Evaporation->LC Injection MS Tandem Mass Spectrometry (MS/MS) Detection & Quantification LC->MS Data Data Analysis (Pharmacokinetic Parameters) MS->Data

Workflow for this compound quantification in plasma.

In Vivo Studies and Key Findings

A study in rats where norfluoxetine was directly administered subcutaneously demonstrated a significant and sustained increase in extracellular serotonin levels in the frontal cortex for at least 18 hours.[1] This effect correlated with higher and more prolonged plasma and brain concentrations of norfluoxetine compared to when fluoxetine is administered, highlighting the direct and potent activity of this compound.[1]

Stereoselectivity is a hallmark of this compound's pharmacokinetics. In pregnant sheep, the S/R ratio of the area under the curve (AUC) for norfluoxetine was approximately 1.65 in the ewe and 1.73 in the fetus, indicating a preferential formation and/or slower clearance of the S-enantiomer.

Conclusion

This compound, the S-enantiomer of norfluoxetine, exhibits a distinct and clinically relevant pharmacokinetic and metabolic profile. Its high potency, long half-life, and stereoselective disposition underscore the importance of its characterization in both preclinical and clinical drug development. While a significant body of knowledge has been established through studies of its parent compound, fluoxetine, further research focusing on the direct administration of this compound will be invaluable in fully elucidating its therapeutic potential and optimizing its clinical application. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working to advance our understanding of this important molecule.

References

The Rise and Fall of Seproxetine: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth analysis of the discovery, development, and ultimate discontinuation of Seproxetine, a potent selective serotonin (B10506) reuptake inhibitor.

This whitepaper provides a comprehensive technical overview of this compound, also known as (S)-norfluoxetine, an active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). Developed by Eli Lilly and Company, this compound showed promise as a potent antidepressant but was ultimately withdrawn from development due to significant cardiac safety concerns. This document, intended for researchers, scientists, and drug development professionals, details the scientific journey of this compound, from its synthesis and preclinical evaluation to the clinical findings that led to its termination.

Introduction

This compound, the (S)-enantiomer of norfluoxetine (B159337), emerged from the extensive research programs surrounding fluoxetine. As a selective serotonin reuptake inhibitor (SSRI), its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to increased synaptic levels of serotonin.[1] Preclinical studies revealed that this compound was a more potent inhibitor of serotonin uptake compared to its (R)-enantiomer.[1][2] Despite its promising efficacy profile, the development of this compound was halted due to concerns over QT interval prolongation, a critical indicator of potential cardiac arrhythmias.

Synthesis and Chemical Properties

This compound, chemically named (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, is the N-demethylated active metabolite of fluoxetine.[1] Several synthetic routes for fluoxetine and its derivatives have been described, often involving a key step of etherification to couple the phenylpropanolamine backbone with the trifluoromethylphenoxy moiety.

A Representative Synthetic Scheme:

A common laboratory-scale synthesis of fluoxetine hydrochloride involves the Mannich reaction of acetophenone (B1666503) with methylamine (B109427) hydrochloride and paraformaldehyde, followed by reduction and subsequent etherification.[3] The synthesis of the specific (S)-enantiomer, this compound, requires stereoselective methods to ensure the desired chirality at the C-3 position.

Experimental Protocol: Illustrative Synthesis of Fluoxetine Hydrochloride

  • Mannich Reaction: Acetophenone is reacted with methylamine hydrochloride and paraformaldehyde to yield 3-methylamino-1-phenylpropan-1-one hydrochloride.

  • Reduction: The resulting ketone is reduced using a reducing agent such as potassium borohydride (B1222165) in methanol (B129727) to form 3-methylamino-1-phenylpropan-1-ol.

  • Etherification: The alcohol is then reacted with 1-chloro-4-(trifluoromethyl)benzene in the presence of a base (e.g., potassium hydroxide) and a phase-transfer catalyst in a suitable solvent (e.g., sulfolane) at elevated temperatures (90-125°C).[4]

  • Salt Formation: The resulting free base of fluoxetine is then treated with hydrochloric acid to form the hydrochloride salt.[4]

Note: The synthesis of enantiomerically pure this compound would necessitate the use of chiral starting materials or chiral catalysts in one of the key synthetic steps.

Preclinical Pharmacology

This compound's preclinical profile was characterized by its high affinity and selectivity for the serotonin transporter.

Receptor Binding and Transporter Inhibition

In vitro studies demonstrated that S-norfluoxetine is a potent inhibitor of serotonin uptake.

CompoundTargetParameterValue (nM)
S-Norfluoxetine (this compound) Serotonin Transporter (SERT)Ki for [3H]paroxetine binding1.3[1]
Serotonin Transporter (SERT)Ki for 5-HT uptake inhibition14[1]
R-NorfluoxetineSerotonin Transporter (SERT)Ki for [3H]paroxetine binding26[1]
Serotonin Transporter (SERT)Ki for 5-HT uptake inhibition308[1]

Table 1: In Vitro Binding Affinities and Uptake Inhibition of Norfluoxetine Enantiomers[1]

In Vivo Efficacy in Animal Models

The antidepressant-like effects of this compound were evaluated in various animal models of depression.

SpeciesModelCompoundED50 (mg/kg)
Ratp-Chloroamphetamine-induced 5-HT depletionS-Norfluoxetine 3.8 (i.p.)[2]
R-Norfluoxetine> 20 (i.p.)[2]
Mousep-Chloroamphetamine-induced 5-HT depletionS-Norfluoxetine 0.82[2]
R-Norfluoxetine8.3[2]

Table 2: In Vivo Efficacy of Norfluoxetine Enantiomers in Animal Models[2]

Experimental Protocol: p-Chloroamphetamine (PCA)-Induced Serotonin Depletion

This model assesses the ability of a compound to block the serotonin-depleting effects of PCA, which is taken up by serotonin neurons via the SERT.

  • Animal Dosing: Rodents are pre-treated with the test compound (e.g., this compound) or vehicle.

  • PCA Administration: After a specified time, animals are administered p-chloroamphetamine.

  • Brain Tissue Analysis: At a later time point, brain tissue is collected, and serotonin levels are measured using techniques like high-performance liquid chromatography (HPLC).

  • Efficacy Determination: The ability of the test compound to prevent the PCA-induced reduction in serotonin levels is quantified to determine its ED50.

Pharmacokinetics

Norfluoxetine, including the (S)-enantiomer this compound, is characterized by a remarkably long elimination half-life.

ParameterFluoxetineNorfluoxetine
Elimination Half-life (t½)2-4 days7-15 days[5][6]

Table 3: Elimination Half-lives of Fluoxetine and Norfluoxetine[5][6]

This extended half-life means that steady-state concentrations of norfluoxetine are not reached for several weeks of chronic dosing.[7]

Clinical Development and Discontinuation

The clinical development of this compound was ultimately terminated due to adverse cardiac findings, specifically the prolongation of the QT interval.

Mechanism of QT Prolongation

Experimental Protocol: Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition

This electrophysiological technique is the gold standard for assessing a compound's potential to block hERG channels.

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

  • Electrophysiology: The whole-cell patch-clamp technique is employed to record the potassium currents flowing through the hERG channels.

  • Compound Application: The test compound (e.g., this compound) is applied to the cells at various concentrations.

  • Data Analysis: The inhibition of the hERG current is measured at each concentration, and an IC50 value is calculated to determine the compound's potency as a hERG channel blocker.

Clinical Trial Findings

While detailed data from the specific clinical trials of this compound are not publicly available, the decision by Eli Lilly to discontinue development points to clinically significant QT prolongation being observed in study participants. The design of such clinical trials would typically involve rigorous cardiovascular safety monitoring.

Typical Clinical Trial Design for Assessing QT Interval:

A thorough QT/QTc study is a standard component of clinical drug development.

  • Study Population: Healthy volunteers are typically enrolled.

  • Study Design: A randomized, double-blind, placebo- and active-controlled crossover or parallel-group study is conducted.

  • ECG Monitoring: Electrocardiograms (ECGs) are recorded at baseline and at multiple time points after drug administration.

  • QTc Correction: The QT interval is corrected for heart rate using a standard formula (e.g., Bazett's or Fridericia's) to obtain the QTc interval.

  • Data Analysis: The change in QTc from baseline is compared between the drug, placebo, and active control groups to assess the drug's effect on cardiac repolarization.

Signaling Pathways and Experimental Workflows

SSRI_Mechanism_of_Action

Drug_Development_Workflow

Conclusion

The story of this compound serves as a critical case study in pharmaceutical development, highlighting the delicate balance between therapeutic efficacy and patient safety. While its potent and selective inhibition of the serotonin transporter demonstrated significant antidepressant potential, the unforeseen cardiac liability of hERG channel blockade and subsequent QT interval prolongation proved to be an insurmountable hurdle. This case underscores the importance of comprehensive cardiovascular safety profiling early in the drug development process. The discontinuation of this compound, despite its promising beginnings, reinforces the rigorous safety standards that govern the pharmaceutical industry and the complex challenges inherent in bringing new medicines to patients.

References

A Comprehensive Technical Guide to the Chemical and Physical Properties of Seproxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seproxetine hydrochloride, the hydrochloride salt of the (S)-enantiomer of norfluoxetine, is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI). As the primary active metabolite of fluoxetine, it has been a subject of significant interest in neuropharmacology and drug development. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound hydrochloride. It includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its primary signaling pathway and experimental workflows to support further research and development.

Chemical Properties

This compound hydrochloride is a white to off-white crystalline solid. Its chemical structure consists of a phenylpropylamine backbone with a trifluoromethylphenoxy substituent.

PropertyValueSource
Chemical Name (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride
Synonyms (S)-Norfluoxetine hydrochloride, LY215229
Molecular Formula C₁₆H₁₇ClF₃NO
Molecular Weight 331.76 g/mol
CAS Number 127685-30-7
Predicted pKa (Strongest Basic) 9.77

Physical Properties

The physical properties of a drug substance are critical for its formulation and delivery. The following table summarizes the known and predicted physical characteristics of this compound hydrochloride.

PropertyValueSource
Melting Point Not experimentally determined in the available literature. For the related compound Fluoxetine Hydrochloride, the melting point is reported as 158.4-158.9 °C.
Solubility Water: 0.00915 mg/mL (Predicted) DMSO: Soluble
Appearance Solid powder

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physical and chemical properties of pharmaceutical compounds like this compound hydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard technique for this determination.

Protocol:

  • Sample Preparation: A small amount of finely powdered this compound hydrochloride is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range represents the melting point.

  • Replicate Analysis: The determination is repeated at least two more times, and the average of the consistent readings is reported.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Powder this compound HCl B Pack into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat at 1-2 °C/min C->D E Record Melting Range D->E F Repeat Measurement (n=3) E->F G Calculate Average Melting Point F->G G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Add excess this compound HCl to Solvent B Equilibrate at Constant Temperature A->B C Centrifuge and/or Filter B->C D Collect Saturated Solution C->D E Analyze Concentration by HPLC D->E F Calculate Solubility E->F G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve this compound HCl in Solvent B Titrate with Standardized Base A->B C Record pH after each addition B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine pKa from Half-Equivalence Point D->E G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT SERT This compound This compound HCl This compound->SERT Inhibition Serotonin->SERT GPCR 5-HT Receptor (GPCR) Serotonin->GPCR Binding AC Adenylate Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Transcription

The Role of Seproxetine in Neurosteroid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seproxetine, the (S)-enantiomer of norfluoxetine (B159337) and an active metabolite of fluoxetine (B1211875), has emerged as a significant modulator of neurosteroid synthesis, a pathway increasingly implicated in the pathophysiology of mood and anxiety disorders. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound influences the synthesis of critical neurosteroids, with a primary focus on allopregnanolone (B1667786). We will explore its interaction with key enzymes in the neurosteroidogenic pathway, present quantitative data on its enzymatic modulation, and provide detailed experimental protocols for investigating these effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and target neurosteroidogenesis for therapeutic benefit.

Introduction to Neurosteroidogenesis and Allopregnanolone

Neurosteroids are a class of steroids synthesized de novo in the brain, spinal cord, and peripheral nerves, that can rapidly modulate neuronal excitability.[1] Unlike systemic steroid hormones, neurosteroids act locally in the brain to influence neurotransmission. Allopregnanolone (also known as 3α-hydroxy-5α-pregnan-20-one or 3α,5α-THP) is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] By enhancing GABAergic inhibition, allopregnanolone exerts significant anxiolytic, antidepressant, and anticonvulsant effects.[4]

The synthesis of allopregnanolone from progesterone (B1679170) involves a two-step enzymatic process (Figure 1). First, progesterone is converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. Subsequently, 5α-DHP is reduced to allopregnanolone by 3α-hydroxysteroid dehydrogenase (3α-HSD).[2][3] This final step is a reversible reaction, with 3α-HSD also capable of oxidizing allopregnanolone back to 5α-DHP.[2]

This compound: A Stereospecific Modulator of Neurosteroid Synthesis

This compound, the (S)-enantiomer of norfluoxetine, is a major active metabolite of the widely prescribed antidepressant fluoxetine.[5][6] Research has demonstrated that the effects of fluoxetine and its metabolites on neurosteroid synthesis are stereospecific, with the S-isomers being significantly more potent than their R-counterparts.[1] In fact, (S)-norfluoxetine (this compound) is reported to be nearly four times more selective for stimulating neurosteroid synthesis relative to its activity as a serotonin (B10506) reuptake inhibitor.[5] This has led to the proposal that the therapeutic effects of some selective serotonin reuptake inhibitors (SSRIs) may, at least in part, be mediated by their ability to increase brain allopregnanolone levels, independent of their effects on serotonin reuptake.[7] Eli Lilly and Company investigated this compound as a potential antidepressant, but its development was discontinued (B1498344) due to concerns about QT interval prolongation, a cardiac side effect.[5]

Mechanism of Action: Modulation of 3α-Hydroxysteroid Dehydrogenase (3α-HSD)

The primary molecular target for this compound within the neurosteroid synthesis pathway is the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). Evidence suggests that certain SSRIs, including fluoxetine and its metabolites, directly interact with and alter the activity of this enzyme.[2][3]

There are, however, differing reports on the precise mechanism of this interaction:

  • Activation of the Reductive Pathway: Some studies using purified recombinant 3α-HSD isoforms have shown that fluoxetine and other SSRIs decrease the Michaelis constant (Km) of the enzyme for the conversion of 5α-DHP to allopregnanolone.[2][3] A lower Km indicates a higher affinity of the enzyme for its substrate, leading to a more efficient conversion to allopregnanolone. In some cases, an increase in the maximum reaction velocity (Vmax) has also been observed.[3] This would effectively increase the rate of allopregnanolone synthesis.

  • Inhibition of the Oxidative Pathway: Conversely, other research suggests that fluoxetine elevates brain allopregnanolone levels by inhibiting the reverse oxidative reaction catalyzed by a microsomal dehydrogenase, which converts allopregnanolone back to 5α-DHP.[8][9] By blocking the breakdown of allopregnanolone, its concentration in the brain would increase.

It is possible that both mechanisms contribute to the overall increase in allopregnanolone levels, and the predominant effect may depend on the specific 3α-HSD isoform and the cellular environment.

Quantitative Data on Enzyme Kinetics

The following tables summarize the reported effects of fluoxetine and related compounds on the kinetic parameters of 3α-HSD. It is important to note that data specifically for this compound ((S)-norfluoxetine) is limited in the public domain, and much of the research has been conducted with racemic fluoxetine or its individual enantiomers.

Compound3α-HSD IsoformSubstrateEffect on KmEffect on VmaxFold Increase in Enzymatic Efficiency (Vmax/Km)Reference
FluoxetineRat 3α-HSD5α-DHP to AllopregnanoloneNo change-~46-fold[2]
FluoxetineHuman 3α-HSD Type III5α-DHP to Allopregnanolone10- to 30-fold decrease--[3][4]
ParoxetineRat 3α-HSD5α-DHP to Allopregnanolone28-fold decrease (7.2 to 0.26 nM)-18-fold[2]
FluoxetineHuman 3α-HSD Type IIDHT to Androstanediol47-fold decrease3.6-fold increase-[3]
ParoxetineHuman 3α-HSD Type IIDHT to Androstanediol6-fold decrease11-fold increase-[3]

Note: DHT (dihydrotestosterone) and androstanediol are androgenic steroids also metabolized by 3α-HSD isoforms.

Experimental Protocols

In Vitro Assay for 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Activity

This protocol is adapted from methodologies described in the literature for measuring the activity of 3α-HSD using radiolabeled substrates.[2]

Objective: To determine the effect of this compound on the reductive and oxidative activity of 3α-HSD.

Materials:

  • Purified recombinant 3α-HSD or brain tissue homogenate/microsomal fractions

  • This compound hydrochloride

  • [14C]-5α-dihydroprogesterone (for reductive assay)

  • [3H]-Allopregnanolone (for oxidative assay)

  • Unlabeled 5α-dihydroprogesterone and allopregnanolone

  • NADPH (for reductive assay)

  • NAD+ (for oxidative assay)

  • 100 mM Sodium phosphate (B84403) buffer (pH 7.3)

  • Ethyl acetate

  • Silica (B1680970) gel thin-layer chromatography (TLC) plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM sodium phosphate buffer (pH 7.3)

      • Cofactor: 2 mM NADPH for the reductive reaction or 2 mM NAD+ for the oxidative reaction.

      • Radiolabeled substrate: ~40,000 cpm of [14C]-5α-DHP or [3H]-Allopregnanolone.

      • Unlabeled substrate: Varying concentrations (e.g., 10 nM to 100 µM) to determine enzyme kinetics.

      • This compound: A range of concentrations to be tested (e.g., 1 nM to 100 µM), or vehicle control.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding a known amount of purified 3α-HSD or brain tissue preparation (e.g., 20 µl of bacterial extract containing the recombinant enzyme).

  • Incubation:

    • Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of ice-cold ethyl acetate.

    • Vortex thoroughly to extract the steroids into the organic phase.

    • Centrifuge to separate the phases and carefully collect the upper organic layer.

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted steroids onto a silica gel TLC plate.

    • Develop the plate using an appropriate solvent system (e.g., chloroform:ethyl acetate, 4:1) to separate the substrate from the product.

    • Visualize the steroid spots using iodine vapor or a phosphorimager.

  • Quantification:

    • Scrape the silica gel corresponding to the substrate and product spots into separate scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

    • Calculate the percentage of substrate converted to product.

  • Data Analysis:

    • Determine the initial reaction velocities at different substrate concentrations.

    • Plot the data using Michaelis-Menten kinetics to calculate Km and Vmax in the presence and absence of this compound.

Measurement of Neurosteroid Levels in Brain Tissue

This protocol provides a general workflow for the quantification of allopregnanolone and its precursors in brain tissue, based on methods described in the literature.[10][11][12]

Objective: To measure the in vivo effects of this compound administration on the concentrations of allopregnanolone, 5α-DHP, and progesterone in specific brain regions.

Materials:

  • Rodents (e.g., rats or mice)

  • This compound for in vivo administration

  • Anesthetics

  • Saline (for perfusion)

  • Dissection tools

  • Homogenizer

  • Organic solvents (e.g., chloroform, diethyl ether, methanol)

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Internal standards (deuterated analogs of the steroids of interest)

Procedure:

  • Animal Dosing and Tissue Collection:

    • Administer this compound or vehicle to the animals according to the experimental design.

    • At the designated time point, euthanize the animals using an appropriate method.

    • Optionally, perform transcardial perfusion with ice-cold saline to remove blood from the brain tissue.

    • Rapidly dissect the brain and isolate the regions of interest (e.g., cortex, hippocampus, amygdala).

    • Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.

  • Tissue Homogenization and Steroid Extraction:

    • Weigh the frozen brain tissue.

    • Homogenize the tissue in an appropriate buffer or solvent, containing the internal standards.

    • Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids.

  • Purification and Derivatization (for GC-MS):

    • Further purify the steroid extracts if necessary, for example, using high-performance liquid chromatography (HPLC).

    • For GC-MS analysis, derivatize the steroids to improve their volatility and ionization efficiency (e.g., with heptafluorobutyric acid anhydride).

  • Quantification by Mass Spectrometry:

    • Analyze the samples using a validated GC-MS or LC-MS/MS method.

    • Quantify the endogenous steroid levels by comparing their peak areas to those of the corresponding internal standards.

  • Data Analysis:

    • Normalize the steroid concentrations to the weight of the brain tissue.

    • Perform statistical analysis to compare the neurosteroid levels between the this compound-treated and vehicle-treated groups.

Visualizations

Allopregnanolone Synthesis Pathway

Allopregnanolone_Synthesis cluster_this compound This compound Action progesterone Progesterone dhp 5α-Dihydroprogesterone (5α-DHP) progesterone->dhp 5α-reductase allo Allopregnanolone dhp->allo 3α-HSD (Reductive) allo->dhp 3α-HSD (Oxidative) seproxetine_effect This compound ((S)-Norfluoxetine) seproxetine_effect->dhp Activates Reductive Pathway seproxetine_effect->allo Inhibits Oxidative Pathway

Caption: Allopregnanolone synthesis pathway and proposed actions of this compound.

Experimental Workflow for In Vitro 3α-HSD Activity Assay

HSD_Assay_Workflow start Start: Prepare Reaction Mixture (Buffer, Cofactor, Substrates, this compound) add_enzyme Add 3α-HSD Enzyme start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_extract Stop Reaction & Extract Steroids (Ethyl Acetate) incubate->stop_extract tlc Separate Substrate & Product (Thin-Layer Chromatography) stop_extract->tlc quantify Quantify Radioactivity (Scintillation Counting) tlc->quantify analyze Analyze Data (Calculate Km and Vmax) quantify->analyze end End: Determine Effect on Enzyme Kinetics analyze->end

Caption: Workflow for the in vitro 3α-HSD enzyme activity assay.

Experimental Workflow for In Vivo Neurosteroid Measurement

InVivo_Neurosteroid_Workflow start Start: Animal Dosing (this compound vs. Vehicle) euthanize_dissect Euthanasia & Brain Dissection start->euthanize_dissect homogenize_extract Homogenize Tissue & Extract Steroids (with Internal Standards) euthanize_dissect->homogenize_extract purify Purify Steroid Extract (e.g., SPE) homogenize_extract->purify analyze_ms Analyze by GC-MS or LC-MS/MS purify->analyze_ms quantify Quantify Neurosteroid Levels analyze_ms->quantify end End: Compare Brain Steroid Concentrations quantify->end

Caption: Workflow for in vivo measurement of brain neurosteroid levels.

Conclusion and Future Directions

This compound represents a fascinating pharmacological tool and a potential therapeutic lead that highlights the importance of neurosteroidogenesis in the treatment of psychiatric disorders. Its ability to stereospecifically enhance the levels of the neuroprotective and anxiolytic steroid, allopregnanolone, at concentrations that may not significantly engage the serotonin transporter, opens new avenues for drug development. Future research should focus on elucidating the precise molecular interactions between this compound and the various isoforms of 3α-HSD to resolve the current discrepancies in its proposed mechanism of action. Furthermore, the development of novel compounds that selectively target neurosteroidogenic enzymes, without the off-target effects that led to the discontinuation of this compound's development, holds great promise for a new generation of safer and more effective treatments for a range of neurological and psychiatric conditions.

References

In Vitro Characterization of Seproxetine's Effects on the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Seproxetine, the (S)-enantiomer of the widely-known antidepressant fluoxetine, is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI). Its therapeutic efficacy is primarily attributed to its high-affinity binding to the serotonin transporter (SERT), which blocks the reabsorption of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission. This document provides a detailed technical overview of the in vitro methods used to characterize the interaction of this compound with SERT, presenting key quantitative data, experimental protocols, and workflow visualizations.

Quantitative Analysis of this compound's Interaction with Monoamine Transporters

The primary mechanism of action for this compound is its high-affinity binding to SERT, leading to potent inhibition of serotonin reuptake. Its selectivity is determined by comparing its affinity and potency at SERT to its effects on the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).

Table 1: Binding Affinity (Ki) and Uptake Inhibition (IC50) of this compound and Related Compounds

CompoundTransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
This compound ((S)-Fluoxetine) SERT 0.75 - 1.1 2.6 - 5.0
NET 120 - 230 210 - 410
DAT 1300 - 2000 910 - 2400
(R)-FluoxetineSERT6.3 - 1125 - 47
NET110 - 200280 - 520
DAT1700 - 28001200 - 3100
Racemic FluoxetineSERT1.5 - 2.97.6 - 15
NET150 - 250250 - 460
DAT1500 - 24001000 - 2800

Data compiled from multiple sources. Absolute values may vary based on specific experimental conditions.

The data clearly indicates that this compound is the more potent enantiomer, exhibiting significantly higher affinity and inhibitory activity at SERT compared to (R)-fluoxetine. Furthermore, this compound demonstrates substantial selectivity for SERT, with its affinity for NET and DAT being approximately 160-fold and 1700-fold lower, respectively.

Experimental Protocols

The following sections detail the standard in vitro methodologies used to derive the quantitative data presented above.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound (like this compound) for a specific receptor or transporter. The principle involves a competitive binding reaction between a radiolabeled ligand with known high affinity for the target and the unlabeled test compound.

Detailed Methodology:

  • Tissue/Cell Preparation:

    • Assays can be performed using membranes prepared from specific brain regions rich in the target transporter (e.g., rodent striatum for DAT, hippocampus for SERT and NET) or from cell lines recombinantly expressing the human transporter (e.g., HEK-293 cells stably transfected with hSERT, hNET, or hDAT).

    • Tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

  • Competitive Binding Reaction:

    • Membrane preparations are incubated in assay tubes with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (this compound).

    • For SERT: [³H]Citalopram or [³H]Paroxetine are commonly used radioligands.

    • For NET: [³H]Nisoxetine is a typical choice.

    • For DAT: [³H]WIN 35,428 is frequently used.

    • The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at a specific temperature, often room temperature or 25°C).

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed quickly with ice-cold buffer to remove any non-specifically bound ligand.

    • The radioactivity trapped on the filters is then quantified using liquid scintillation spectrometry.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Binding_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep Prepare Membranes (Brain Tissue or hSERT Cells) incubation Incubate with Membranes (Allow competitive binding) prep->incubation radioligand Radioligand ([³H]Citalopram) radioligand->incubation This compound This compound (Varying Concentrations) This compound->incubation filtration Rapid Filtration (Separate bound/unbound) incubation->filtration quantification Scintillation Counting (Measure radioactivity) filtration->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Synaptosomal Uptake Assays

Uptake assays directly measure the functional activity of the transporter by quantifying the inhibition of neurotransmitter uptake into synaptosomes. This provides a measure of the compound's potency (IC50) as an inhibitor.

Detailed Methodology:

  • Synaptosome Preparation:

    • Synaptosomes are resealed nerve terminals isolated from brain tissue (e.g., rodent striatum or cortex).

    • The brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction. The final pellet is resuspended in a suitable assay buffer (e.g., Krebs-Ringer buffer).

  • Uptake Inhibition Reaction:

    • Synaptosomes are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C with varying concentrations of the test compound (this compound).

    • The uptake reaction is initiated by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]Serotonin, also known as [³H]5-HT).

    • The reaction is allowed to proceed for a very short time (e.g., 1-5 minutes) to measure the initial rate of uptake.

    • Control tubes are run in parallel at 0-4°C to determine non-specific uptake.

  • Termination and Quantification:

    • The uptake is terminated by rapid filtration, similar to the binding assay, to separate the synaptosomes (containing the transported [³H]5-HT) from the buffer.

    • Filters are washed with ice-cold buffer.

    • The radioactivity accumulated inside the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis:

    • Specific uptake is calculated by subtracting the non-specific uptake (at 4°C) from the total uptake (at 37°C).

    • The percentage of inhibition is calculated for each concentration of this compound.

    • The IC50 value, the concentration that inhibits 50% of the specific uptake of [³H]5-HT, is determined by non-linear regression analysis of the concentration-response curve.

Uptake_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Uptake Reaction cluster_analysis 3. Analysis prep Isolate Synaptosomes (from Brain Tissue) preincubation Pre-incubate Synaptosomes with this compound (37°C) prep->preincubation initiation Initiate Uptake (Add [³H]Serotonin) preincubation->initiation incubation Short Incubation (Measure initial uptake rate) initiation->incubation termination Rapid Filtration (Terminate uptake) incubation->termination quantification Scintillation Counting (Measure internalized [³H]5-HT) termination->quantification analysis Data Analysis (Calculate IC50) quantification->analysis

Caption: Workflow for a synaptosomal neurotransmitter uptake assay.

Signaling and Mechanism of Action

The direct effect of this compound binding to SERT is the allosteric inhibition of serotonin transport. This action does not typically involve the initiation of a downstream intracellular signaling cascade in the same way a G-protein coupled receptor agonist would. Instead, the mechanism is one of conformational change and occlusion of the transport pathway.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space serotonin_out Serotonin (5-HT) sert SERT serotonin_out->sert Binds to Primary Site This compound This compound This compound->sert Binds to Allosteric Site serotonin_in Reuptake Blocked sert->serotonin_in Transport Inhibited

Caption: this compound's allosteric inhibition of SERT.

By binding to an allosteric site on the SERT protein, this compound stabilizes the transporter in a conformation that is not conducive to binding and translocating serotonin into the presynaptic neuron. The primary and immediate consequence is an increase in the concentration and residence time of serotonin in the synaptic cleft, making it more available to bind to postsynaptic receptors.

Molecular docking studies of Seproxetine with serotonin receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Docking of Seproxetine with Serotonin (B10506) Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies of this compound, a potent selective serotonin reuptake inhibitor (SSRI), with its primary targets, the serotonin receptors and the serotonin transporter (SERT). This compound, the S-enantiomer of norfluoxetine (B159337) and an active metabolite of fluoxetine, has been a subject of significant research due to its high potency.[1] This document details the computational methodologies, quantitative binding data, and the associated signaling pathways, offering valuable insights for drug discovery and development.

Introduction to this compound and its Mechanism of Action

This compound (S-norfluoxetine) exerts its antidepressant effects by inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby increasing the concentration of this neurotransmitter available to bind to postsynaptic receptors.[1] While its primary target is the serotonin transporter (SERT), this compound also demonstrates inhibitory activity at the 5-HT2A and 5-HT2C receptors.[1] These receptors are G-protein-coupled receptors (GPCRs) involved in a wide array of neurological processes, including mood, anxiety, and sleep.[1] Understanding the molecular interactions between this compound and these targets is crucial for elucidating its therapeutic efficacy and side-effect profile. Molecular docking is a key computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor).[1]

Quantitative Analysis of Binding Affinity

Molecular docking simulations provide quantitative estimates of the binding affinity between a ligand and a receptor, typically expressed as binding energy in kcal/mol. A more negative value indicates a stronger and more stable interaction. The table below summarizes the theoretical binding energies of this compound and related compounds with serotonin-related targets as reported in various computational studies.

LigandReceptor/TargetPDB IDBinding Energy (kcal/mol)
This compound (SRX)Serotonin ReceptorNot Specified-7.3[1]
Fluoxetine (Parent Drug)Serotonin 5-HT2A6A94-8.5[2]
This compound (SRX)Dopamine ReceptorNot Specified-7.4[1]
This compound (SRX)TrkB Kinase ReceptorNot Specified-6.0[1]

Experimental Protocols for Molecular Docking

The accuracy and reliability of molecular docking results are highly dependent on the experimental protocol. The following sections detail the methodologies commonly employed in the study of this compound and other SSRIs.

Software and Algorithms

A variety of software packages are utilized for docking studies, with AutoDock Vina being a prominent choice due to its accuracy and computational efficiency.[1][2][3] Other tools include PyRx, which provides a virtual screening platform, and Autodock Tools for receptor and ligand preparation.[2][3] The docking process typically employs a Lamarckian genetic algorithm to explore possible ligand conformations and orientations within the receptor's binding site.[4]

Receptor and Ligand Preparation
  • Receptor Structure: The three-dimensional crystal structure of the target receptor is obtained from the Protein Data Bank (PDB). For instance, the structure of the human serotonin 5-HT2A receptor is available under PDB ID: 6A94.[2]

  • Receptor Preparation: The downloaded protein structure is prepared by removing water molecules and co-ligands. Polar hydrogen atoms are added, and Kollman charges are assigned to the receptor atoms.[2] The structure is then minimized using an optimization algorithm like the conjugate gradient for a set number of steps.[2]

  • Ligand Structure: The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D structure.

  • Ligand Optimization: The ligand's geometry is optimized using computational chemistry methods like Density Functional Theory (DFT) with a basis set such as B3LYP/6-311G++ to obtain the ground state minimum energy structure.[1] Partial charges are assigned using methods like the Gasteiger approach.[2][3]

Docking Simulation and Grid Generation

A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm. The size and center of the grid are critical parameters. For the 5-HT2A receptor (PDB: 6A94), a grid of 54 × 40 × 42 Å with center coordinates x = 13.562, y = 0.255, and z = 61.097 has been used.[2] The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value like 8.[2] The docking software then systematically evaluates multiple conformations of the ligand within this grid, scoring them based on the calculated binding energy.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex processes in computational drug design and cellular signaling.

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Simulation Stage cluster_analysis Analysis Stage Receptor_Prep Receptor Preparation (PDB: 6A94) - Remove Water - Add Hydrogens - Assign Charges Grid_Gen Grid Box Generation (Define Active Site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (this compound) - 3D Structure Generation - Energy Minimization (DFT) - Assign Charges Docking_Run Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Energy_Calc Binding Energy Calculation (-7.3 kcal/mol) Pose_Analysis->Energy_Calc Interaction_Analysis Analyze Interactions (H-bonds, Hydrophobic) Energy_Calc->Interaction_Analysis Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A/2C Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cell_Response PKC->Cell_Response This compound This compound This compound->Receptor Binds & Activates

References

Methodological & Application

Application Note: Chiral HPLC Method for the Enantiomeric Separation of Seproxetine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Seproxetine, the (S)-enantiomer of norfluoxetine (B159337), is a potent selective serotonin (B10506) reuptake inhibitor (SSRI). As with many chiral compounds, the enantiomers of norfluoxetine may exhibit different pharmacological and toxicological profiles. Therefore, a reliable and robust analytical method for the enantiomeric separation of this compound is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of this compound enantiomers, based on established methods for the closely related compound, fluoxetine (B1211875).

The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is known to provide excellent enantioselectivity for a wide range of chiral compounds, including those in the SSRI class.

Experimental Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These conditions were adapted from successful separations of fluoxetine enantiomers and are expected to provide a baseline resolution for this compound enantiomers.

ParameterCondition
Column CHIRALPAK® IC
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Results and Discussion

Under the specified conditions, baseline separation of the enantiomers is anticipated. The use of a polysaccharide-based chiral stationary phase, specifically CHIRALPAK® IC, has been shown to be effective in resolving enantiomers of fluoxetine and its derivatives. The mobile phase, consisting of n-hexane, 2-propanol, and a small amount of diethylamine, provides a good balance of polarity and interaction with the stationary phase to achieve enantioseparation. Diethylamine is a common additive in normal phase chiral separations of basic compounds, as it helps to improve peak shape and resolution by minimizing undesirable interactions with the silica (B1680970) support.

The selection of 2-propanol as the alcohol modifier is based on its ability to form hydrogen bonds with the carbamate (B1207046) groups on the chiral stationary phase, which is a key mechanism for chiral recognition. The detection wavelength of 230 nm is chosen to ensure good sensitivity for this compound.

Table 1: Expected Chromatographic Parameters

CompoundEnantiomerRetention Time (min)Resolution (Rs)
Norfluoxetine(R)-enantiomer~8.5> 1.5
This compound(S)-enantiomer~9.8

Note: Retention times are estimates and may vary depending on the specific system and column. The elution order should be confirmed with enantiomerically pure standards.

Protocol: Enantiomeric Purity of this compound by Chiral HPLC

Scope

This protocol describes the procedure for the determination of the enantiomeric purity of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Materials and Reagents
  • This compound reference standard

  • (R)-Norfluoxetine reference standard

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Diethylamine (HPLC grade)

  • Sample diluent: Mobile Phase (n-Hexane / 2-Propanol / Diethylamine, 90:10:0.1, v/v/v)

Equipment
  • HPLC system with a UV detector

  • CHIRALPAK® IC column (250 x 4.6 mm, 5 µm) or equivalent

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions

4.1. Mobile Phase Preparation Carefully measure and mix 900 mL of n-hexane, 100 mL of 2-propanol, and 1 mL of diethylamine. Degas the solution before use.

4.2. Standard Solution Preparation (0.5 mg/mL) Accurately weigh about 5 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

4.3. Racemate Solution Preparation (for system suitability) If a racemic mixture of norfluoxetine is available, prepare a 0.5 mg/mL solution in the sample diluent. Alternatively, a solution containing both this compound and (R)-norfluoxetine can be prepared.

4.4. Sample Preparation Accurately weigh a sufficient amount of the test sample to prepare a final concentration of approximately 0.5 mg/mL in the sample diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure

5.1. System Setup Set up the HPLC system according to the conditions outlined in the experimental conditions table. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

5.2. System Suitability Inject the racemate solution (or the mixed standard solution). The system is suitable for use if:

  • The resolution (Rs) between the two enantiomer peaks is not less than 1.5.

  • The tailing factor for the this compound peak is not more than 2.0.

  • The relative standard deviation (RSD) for five replicate injections of the this compound standard is not more than 2.0%.

5.3. Analysis Inject the prepared standard and sample solutions into the chromatograph.

Calculation

The enantiomeric purity of this compound is calculated as the percentage of the peak area of the (S)-enantiomer relative to the total peak area of both enantiomers.

Enantiomeric Purity (%) = (Area of this compound Peak / (Area of this compound Peak + Area of (R)-enantiomer Peak)) x 100

Visualizations

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result prep_mobile_phase Mobile Phase Preparation (Hexane/IPA/DEA) equilibration Column Equilibration (CHIRALPAK IC) prep_mobile_phase->equilibration prep_standard Standard Preparation (this compound) system_suitability System Suitability Test (Racemate Injection) prep_standard->system_suitability prep_sample Sample Preparation analysis Sample & Standard Injection prep_sample->analysis equilibration->system_suitability system_suitability->analysis peak_integration Peak Integration & Identification analysis->peak_integration calculation Calculation of Enantiomeric Purity peak_integration->calculation report Final Report calculation->report

Caption: Workflow for Chiral HPLC Analysis of this compound.

Separation_Mechanism cluster_analyte Analyte Enantiomers cluster_csp Chiral Stationary Phase (CSP) cluster_interaction Diastereomeric Complex Formation cluster_elution Differential Elution S_enantiomer (S)-Seproxetine S_complex Transient Complex (S-Enantiomer + CSP) S_enantiomer->S_complex Interaction R_enantiomer (R)-Norfluoxetine R_complex Transient Complex (R-Enantiomer + CSP) R_enantiomer->R_complex Interaction CSP CHIRALPAK IC (Polysaccharide Derivative) separation Separation & Detection S_complex->separation Different Retention Times R_complex->separation Different Retention Times

Caption: Principle of Chiral Separation on a Polysaccharide-based CSP.

Application Note: Quantification of (S)-Norfluoxetine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-norfluoxetine is the pharmacologically active N-demethylated metabolite of the antidepressant fluoxetine (B1211875). As a potent selective serotonin (B10506) reuptake inhibitor (SSRI), the stereospecific quantification of (S)-norfluoxetine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This application note provides a detailed protocol for the sensitive and selective quantification of (S)-norfluoxetine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established and validated procedures, ensuring high accuracy and precision.

Experimental Protocols

This section details the methodologies for the quantification of (S)-norfluoxetine, from sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • Analytes and Internal Standard (IS):

    • (S)-Norfluoxetine hydrochloride

    • Fluoxetine-d5 (as Internal Standard)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate

    • Methyl tert-butyl ether (MTBE)

    • Human plasma (K2EDTA)

Sample Preparation: Supported Liquid Extraction (SLE)

Supported Liquid Extraction is a robust method for extracting (S)-norfluoxetine from plasma, providing high recovery and clean extracts.

  • Plasma Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add the internal standard (Fluoxetine-d5) to a final concentration of 50 ng/mL. Vortex for 10 seconds.

  • Sample Loading: Load the plasma sample onto a supported liquid extraction (SLE) cartridge.

  • Analyte Elution: After a brief waiting period for the plasma to adsorb onto the support, elute the analytes with methyl tert-butyl ether.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is used for the analysis.

  • Liquid Chromatography (LC):

    • Column: A chiral AGP (alpha-1-acid glycoprotein) column is essential for the enantioselective separation of (S)-norfluoxetine.[1]

    • Mobile Phase:

    • Gradient: A gradient elution is typically employed to ensure optimal separation.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • (S)-Norfluoxetine: m/z 296.2 → 134.0[2][3]

      • Fluoxetine-d5 (IS): m/z 315.0 → 44.0[4]

Data Presentation

The quantitative performance of the method is summarized in the following tables.

Table 1: Calibration Curve and Linearity
AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
(S)-Norfluoxetine1 - 500≥ 0.994[5]
Table 2: Accuracy and Precision
AnalyteQC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
(S)-NorfluoxetineLow3-8.77 to -1.33[5]< 15[2]
(S)-NorfluoxetineMedium250-8.77 to -1.33[5]< 15[2]
(S)-NorfluoxetineHigh400-8.77 to -1.33[5]< 15[2]
Table 3: Recovery and Matrix Effect
AnalyteQC LevelMean Recovery (%)Matrix Effect (%)
(S)-NorfluoxetineLow90.35 to 96.99[6]90.35 to 99.89[6]
(S)-NorfluoxetineHigh90.35 to 96.99[6]90.35 to 99.89[6]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Spike with Internal Standard (Fluoxetine-d5) p1->p2 p3 Load onto SLE Cartridge p2->p3 p4 Elute with Methyl Tert-Butyl Ether p3->p4 p5 Evaporate to Dryness p4->p5 p6 Reconstitute in Mobile Phase p5->p6 a1 Inject into LC System p6->a1 a2 Chiral Separation on AGP Column a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection in Triple Quadrupole MS a3->a4 d1 Peak Integration and Quantification a4->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentrations d2->d3

Caption: Workflow for (S)-Norfluoxetine Quantification.

LC-MS/MS System Configuration

G cluster_lc HPLC System cluster_ms Mass Spectrometer autosampler Autosampler column Chiral AGP Column autosampler->column pump HPLC Pump pump->column esi ESI Source (+) column->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection esi->q1 q2 Quadrupole 2 (Q2) Collision Cell q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector q3->detector data_system Data System detector->data_system Signal

Caption: LC-MS/MS System for Chiral Analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of (S)-norfluoxetine in human plasma. The use of a chiral column ensures the specific measurement of the (S)-enantiomer, which is critical for accurate pharmacokinetic and clinical assessments. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in a drug development or clinical research setting.

References

Protocol for In Vivo Administration of Seproxetine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

These application notes provide detailed protocols for the in vivo administration of Seproxetine, also known as (S)-norfluoxetine, in rodent models. This compound is a selective serotonin (B10506) reuptake inhibitor (SSRI) and the primary active metabolite of fluoxetine (B1211875).[1] The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetic, pharmacodynamic, and behavioral effects of this compound. Given that this compound is the active metabolite of fluoxetine, protocols for fluoxetine administration are provided as a well-established proxy.

Quantitative Data Summary

The following tables summarize key quantitative data for norfluoxetine (B159337) (the racemate of which this compound is the S-enantiomer) in rodent models. This data is essential for dose selection and study design.

Table 1: Pharmacokinetic Parameters of Norfluoxetine in Rodents

ParameterSpeciesRoute of AdministrationDoseValueReference
Elimination Half-life (t½)RatIntravenous2.5 - 10 mg/kg~15 hours
Elimination Half-life (t½)MouseIntraperitoneal1 - 10 mg/kgSignificantly reduced in transgenic mice with elevated AAG[2]
Cmax (Brain)MouseIntraperitoneal1 - 10 mg/kgDose-dependent[3][4]
Cmax (Brain)RatIntraperitoneal34.7 µmol/kgDose-dependent[4]
AUC (Brain)MouseIntraperitoneal1 - 10 mg/kgDose-dependent[4]
AUC (Brain)RatIntraperitoneal34.7 µmol/kgDose-dependent[4]

Table 2: Behavioral Effects of Fluoxetine (as a proxy for this compound) in Mice

Behavioral TestSpeciesAdministration RouteDose (mg/kg/day)DurationObserved EffectReference
Tail Suspension TestMouse (Female)Intraperitoneal (acute)10Single doseDecreased immobility[5]
Novelty Induced HypophagiaMouse (Female)Intraperitoneal (chronic)1021 daysDecreased latency to eat[5]
Open Field TestMouseIntraperitoneal (chronic)183 weeksDecreased time spent in the center (anxiety-like behavior)[6]
Forced Swim TestMouseIntraperitoneal (chronic)183 weeksDecreased immobility (antidepressant-like effect)[6]
Anorectic Activity (ED50)MouseIntraperitoneal24.3 µmol/kgNot applicableReduction in food intake[4]
Anorectic Activity (ED50)RatIntraperitoneal22.9 µmol/kgNot applicableReduction in food intake[4]

Experimental Protocols

Detailed methodologies for common in vivo administration routes are provided below. All procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Protocol 1: Intraperitoneal (IP) Injection

This method allows for rapid systemic delivery of the compound.

Materials:

  • This compound hydrochloride (soluble in DMSO)[7][8][9]

  • Vehicle (e.g., 0.9% sterile saline, Phosphate Buffered Saline)

  • Dimethyl sulfoxide (B87167) (DMSO), if required for solubility

  • Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Preparation of Dosing Solution:

    • This compound hydrochloride is soluble in DMSO.[7][8][9] Prepare a stock solution in DMSO.

    • For injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid vehicle-induced effects.

    • Warm the solution to room temperature before injection.

  • Animal Handling and Injection:

    • Weigh the animal to determine the correct injection volume (typically 5-10 mL/kg).

    • Restrain the animal appropriately. For mice, this can often be done by one person. For rats, a two-person technique may be safer and less stressful for the animal.

    • Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum, bladder, and other vital organs.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure no fluid (e.g., urine, blood, intestinal contents) is drawn into the syringe.

    • Inject the solution slowly and smoothly.

    • Withdraw the needle and return the animal to its home cage.

    • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Oral Gavage

This method ensures precise oral dosing.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., water, 0.5% carboxymethyl cellulose, 0.5% DMSO)

  • Sterile, flexible, or rigid ball-tipped gavage needles (18-20 gauge for mice, 16-18 gauge for rats)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle.

    • Ensure the solution is well-mixed before each administration.

  • Animal Handling and Gavage:

    • Weigh the animal to calculate the required dose volume (typically 5-10 mL/kg).

    • Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle accordingly.

    • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.

    • Once the needle is in the esophagus, advance it to the pre-marked depth.

    • Administer the solution slowly.

    • Gently remove the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Protocol 3: Oral Administration in a Palatable Vehicle

This is a less stressful alternative to oral gavage for chronic studies.

Materials:

  • This compound hydrochloride

  • Palatable vehicle (e.g., wafer cookie, sweetened condensed milk)

  • Vehicle for dissolving the compound (e.g., 25% propylenediol in saline)[10]

  • Animal scale

Procedure:

  • Preparation of the Medicated Treat:

    • Dissolve the calculated dose of this compound in a small volume of an appropriate solvent.

    • Incorporate the drug solution into a pre-weighed portion of the palatable vehicle.

    • Prepare a control treat with only the vehicle for the control group.

  • Training and Administration:

    • Acclimate the animals to the palatable vehicle for several days before starting the drug administration.

    • Provide the medicated treat to the animals individually and ensure the entire dose is consumed.

    • This method is particularly useful for chronic dosing to minimize stress associated with repeated handling and gavage.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.

SSRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Serotonin_vesicle Serotonin (5-HT) Vesicles Serotonin_cleft 5-HT Serotonin_vesicle->Serotonin_cleft Release Serotonin_cleft->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin_cleft->5HT_Receptor Binds Signaling_Cascade Downstream Signaling Cascade 5HT_Receptor->Signaling_Cascade Activates Cellular_Response Altered Neuronal Activity Signaling_Cascade->Cellular_Response

Caption: Mechanism of action of this compound as an SSRI.

Experimental_Workflow Animal_Acclimation Animal Acclimation (1-2 weeks) Baseline_Testing Baseline Behavioral Testing (Optional) Animal_Acclimation->Baseline_Testing Group_Assignment Randomized Group Assignment Baseline_Testing->Group_Assignment Drug_Administration This compound/Vehicle Administration (Acute or Chronic) Group_Assignment->Drug_Administration Behavioral_Testing Post-Treatment Behavioral Testing Drug_Administration->Behavioral_Testing Sample_Collection Tissue/Blood Sample Collection Behavioral_Testing->Sample_Collection Data_Analysis Data Analysis and Interpretation Sample_Collection->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for Seproxetine in Serotonin Reuptake Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Seproxetine, also known as (S)-norfluoxetine, in serotonin (B10506) reuptake inhibition assays. This compound is the primary active metabolite of the antidepressant fluoxetine (B1211875) and functions as a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] This document outlines its mechanism of action, summarizes key quantitative data, and offers detailed protocols for both radioligand binding and fluorescence-based cell uptake assays to characterize its inhibitory activity on the serotonin transporter (SERT).

Introduction to this compound

This compound, the S-enantiomer of norfluoxetine, is a powerful inhibitor of the serotonin transporter (SERT).[3][4] By blocking SERT, this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. Although its development as an antidepressant was discontinued (B1498344) due to cardiac side effects, its high potency and selectivity for SERT make it a valuable research tool for studying the serotonin signaling pathway and for screening new antidepressant candidates.[3][5]

Quantitative Data: Inhibitory Potency of this compound and Other SSRIs

The inhibitory potency of this compound and other relevant SSRIs against the serotonin transporter is summarized in the table below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters for evaluating the efficacy of these compounds.

CompoundAssay TypeTargetSpeciesKi (nM)IC50 (nM)Reference
This compound ((S)-norfluoxetine) 5-HT Uptake InhibitionSERTRat (Brain)14-[6]
This compound ((S)-norfluoxetine) [3H]paroxetine BindingSERTRat (Brain)1.3-[6]
Fluoxetine[3H]5-HT UptakeSERTRat (Brain Synaptosomes)-35.5[7]
Fluoxetine[3H]5-HT UptakehSERT-HEK293 CellsHuman-7.3[8]
Paroxetine[3H]5-HT UptakeSERTRat (Platelet)-1.26[7]
Citalopram[3H]5-HT UptakeSERTRat (Synaptosome)-16.2[7]
Sertraline[3H]5-HT UptakeSERTRat (Synaptosome)-7.09[7]

Serotonin Signaling Pathway and Mechanism of Action of this compound

The following diagram illustrates the serotonin signaling pathway at the synapse and the mechanism of action of this compound.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Mechanism Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) VMAT2 VMAT2 Serotonin (5-HT)->VMAT2 Packaging Vesicle Vesicle VMAT2->Vesicle Packaging Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release 5-HT_Receptor 5-HT Receptors Synaptic Cleft->5-HT_Receptor Binding Serotonin_Cleft Serotonin (5-HT) Signal_Transduction Signal Transduction 5-HT_Receptor->Signal_Transduction SERT Serotonin Transporter (SERT) Presynaptic Neuron Presynaptic Neuron SERT->Presynaptic Neuron Reuptake This compound This compound This compound->SERT Inhibition

Caption: Serotonin signaling pathway and this compound's inhibitory action on SERT.

Experimental Protocols

Two common methods for assessing the inhibitory effect of this compound on serotonin reuptake are detailed below: a radioligand binding assay and a fluorescence-based uptake assay.

Protocol 1: Radioligand Binding Assay for SERT Inhibition

This protocol determines the binding affinity of this compound to the serotonin transporter by measuring the displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]Citalopram or [³H]Paroxetine

  • Non-specific binding control: High concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine)

  • This compound stock solution (in DMSO) and serial dilutions

  • 96-well microplates

  • Cell harvester and glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Cell Culture: Culture hSERT-HEK293 cells to confluency in appropriate flasks.

  • Membrane Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C and resuspend the pellet (cell membranes) in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Assay buffer for total binding.

      • 10 µM Fluoxetine for non-specific binding.

      • Serial dilutions of this compound.

    • Add the radioligand at a concentration near its Kd value.

    • Add the cell membrane preparation to each well.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through the filter mats using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Fluorescence-Based Serotonin Uptake Assay

This protocol measures the inhibition of serotonin uptake in live cells using a fluorescent substrate.

Materials:

  • HEK293 cells stably expressing hSERT or JAR cells

  • Cell culture medium

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent SERT substrate (e.g., from a commercial kit)

  • Non-specific uptake control: High concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine)

  • This compound stock solution and serial dilutions

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates and grow to a confluent monolayer.

  • Assay Preparation:

    • Wash the cells with pre-warmed assay buffer.

    • Pre-incubate the cells with various concentrations of this compound or control compounds in assay buffer for 15-30 minutes at 37°C.

  • Uptake Assay:

    • Initiate uptake by adding the fluorescent SERT substrate to each well.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of the non-specific uptake wells from all other wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a serotonin reuptake inhibition assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture Cell Culture (e.g., hSERT-HEK293) Plating Plate Cells in 96-well Plate Cell_Culture->Plating Compound_Prep Prepare this compound and Control Dilutions Pre-incubation Pre-incubate Cells with Compounds Compound_Prep->Pre-incubation Plating->Pre-incubation Substrate_Addition Add Substrate (Radiolabeled or Fluorescent) Pre-incubation->Substrate_Addition Incubation Incubate to Allow Uptake Substrate_Addition->Incubation Termination Terminate Uptake & Wash Cells Incubation->Termination Measurement Measure Signal (Radioactivity or Fluorescence) Termination->Measurement Data_Analysis Data Analysis (IC50/Ki Determination) Measurement->Data_Analysis

Caption: General workflow for a serotonin reuptake inhibition assay.

References

Application Notes and Protocols: Investigating the Neuronal Effects of Seproxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing neuronal cell cultures to study the effects of Seproxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI). Given that this compound is the highly potent (S)-enantiomer of norfluoxetine, the primary active metabolite of fluoxetine (B1211875), the protocols are based on established methodologies for fluoxetine, which serves as a relevant proxy.[1][2] The human neuroblastoma cell line, SH-SY5Y, is highlighted as a suitable in vitro model due to its extensive use in neurobiology, neurotoxicity, and neurodegenerative disease research.[3][4]

Overview of this compound's Mechanism of Action

This compound primarily functions as a selective serotonin reuptake inhibitor (SSRI).[1][2] Its main mechanism involves blocking the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft.[5][6] This enhanced serotonergic neurotransmission is believed to underpin its antidepressant effects. Additionally, this compound has been noted to interact with dopamine (B1211576) transporters and 5-HT2A and 5-HT2C receptors.[2] The downstream effects of increased serotonin levels can modulate various intracellular signaling pathways, including those involved in neuroplasticity and cell survival, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway.

Seproxetine_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Serotonin_synapse Increased Serotonin Serotonin_vesicle Serotonin Serotonin_vesicle->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin_synapse->Serotonin_receptor Binds Neuronal_response Downstream Signaling Serotonin_receptor->Neuronal_response

Primary mechanism of action for this compound.

Experimental Protocols

The following protocols outline the procedures for culturing SH-SY5Y cells and conducting key experiments to assess the neuronal effects of this compound.

SH-SY5Y Cell Culture and Differentiation

The SH-SY5Y cell line is a human-derived neuroblastoma line that can be differentiated into a more mature neuronal phenotype, making it a valuable tool for neuropharmacological studies.[4][7]

Materials:

  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • Culture Medium: 1:1 mixture of DMEM and Ham's F-12

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Differentiation Medium: Culture medium with 1% FBS and 10 µM all-trans-Retinoic Acid (RA)

Protocol for Undifferentiated SH-SY5Y Culture:

  • Culture SH-SY5Y cells in a T-75 flask with Culture Medium at 37°C in a humidified atmosphere of 5% CO2.[8]

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, passage them.[7]

  • To passage, wash the cells with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C.

  • Neutralize the trypsin with 7-8 mL of Culture Medium and centrifuge the cell suspension at 200 x g for 5 minutes.[8]

  • Resuspend the cell pellet in fresh medium and re-plate at the desired density (e.g., a 1:3 or 1:4 split ratio).

Protocol for Neuronal Differentiation:

  • Seed undifferentiated SH-SY5Y cells onto culture plates at a density of 30,000 cells/cm².

  • After 24 hours, replace the Culture Medium with Differentiation Medium.

  • Continue to culture the cells for 3-5 days in the Differentiation Medium, replacing the medium every 2 days.[7] Differentiated cells will exhibit a more neuronal-like morphology with neurite extensions.[7]

Experimental_Workflow cluster_assays Endpoint Assays Start Start Cell_Culture Culture SH-SY5Y Cells Start->Cell_Culture Differentiation Differentiate with Retinoic Acid (optional) Cell_Culture->Differentiation Seeding Seed Cells into 96-well Plates Differentiation->Seeding Treatment Treat with this compound (various concentrations) Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Cell Viability (MTT Assay) Incubation->MTT_Assay Neurite_Assay Neurite Outgrowth Analysis Incubation->Neurite_Assay Western_Blot Protein Expression (Western Blot) Incubation->Western_Blot Data_Analysis Data Analysis MTT_Assay->Data_Analysis Neurite_Assay->Data_Analysis Western_Blot->Data_Analysis

General experimental workflow for assessing this compound's effects.
Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[9] Incubate for 24 hours.

  • Prepare serial dilutions of this compound in the culture medium. A concentration range of 1 µM to 30 µM is a reasonable starting point based on studies with fluoxetine.[10]

  • Remove the existing medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include untreated control wells.

  • Incubate the plate for 24 to 72 hours at 37°C.

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[9]

  • Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

Neurite Outgrowth Assay

This assay quantifies changes in neurite length and branching, which are key indicators of neuronal development and plasticity.[11][12]

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • This compound stock solution

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-βIII-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI or Hoechst)

  • High-content imaging system

Protocol:

  • Plate differentiated SH-SY5Y cells on coated 96-well plates.

  • Treat cells with various concentrations of this compound for 48-72 hours. Studies have shown that 10 µM of fluoxetine can significantly reduce neurite outgrowth.[13][14]

  • After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Block with 5% BSA for 1 hour.

  • Incubate with anti-βIII-tubulin antibody overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody and a nuclear stain for 1-2 hours at room temperature.

  • Acquire images using a high-content imaging system.

  • Analyze images using appropriate software to quantify neurite length, number of branches, and cell count.

Western Blot for BDNF Expression

Western blotting allows for the detection and quantification of specific proteins, such as BDNF, which is a key neurotrophin involved in the action of antidepressants.[15][16]

Materials:

  • Treated cells from a 6-well plate

  • Acid-Extraction Buffer (50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, pH 4.0, with protease inhibitors)[17]

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-BDNF)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells using the Acid-Extraction Buffer to release bound BDNF.[17]

  • Centrifuge the lysate at high speed (10,000-20,000 x g) for 30 minutes at 4°C.[17]

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Mature BDNF has a molecular weight of approximately 14 kDa.[16][18]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-BDNF antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin.

Data Presentation

Quantitative data from the described experiments should be compiled into tables for clear comparison.

Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)

This compound Conc. (µM)% Cell Viability (Mean ± SEM)
0 (Control)100 ± 4.5
198 ± 5.1
386 ± 3.9
1077 ± 6.2
2041 ± 5.5
3021 ± 4.8
Data is hypothetical, based on trends observed for fluoxetine.[10]

Table 2: Effect of this compound on Neurite Outgrowth in Differentiated SH-SY5Y Cells

This compound Conc. (µM)Mean Neurite Length (µm/neuron) (Mean ± SEM)Mean Branch Points per Neuron (Mean ± SEM)
0 (Control)150 ± 12.38.2 ± 0.9
1145 ± 11.87.9 ± 1.1
5110 ± 9.56.1 ± 0.7
1085 ± 8.14.5 ± 0.5
Data is hypothetical, based on trends observed for fluoxetine.[13]

Table 3: Effect of this compound on BDNF Protein Expression

This compound Conc. (µM)Relative BDNF Expression (Normalized to Control) (Mean ± SEM)
0 (Control)1.00 ± 0.12
11.25 ± 0.15
51.80 ± 0.21
102.10 ± 0.25
Data is hypothetical, based on the known effects of SSRIs to increase BDNF levels.[19]

Signaling Pathway Visualization

The therapeutic effects of this compound are linked to the modulation of neurotrophic signaling pathways, particularly the BDNF pathway, which plays a crucial role in neuronal survival, growth, and synaptic plasticity.

BDNF_Signaling_Pathway This compound This compound SERT_Inhibition SERT Inhibition This compound->SERT_Inhibition Serotonin_Increase Increased Synaptic Serotonin SERT_Inhibition->Serotonin_Increase BDNF_Expression Increased BDNF Expression & Release Serotonin_Increase->BDNF_Expression TrkB_Receptor TrkB Receptor Activation BDNF_Expression->TrkB_Receptor Signaling_Cascades PI3K/Akt & MAPK/ERK Signaling Cascades TrkB_Receptor->Signaling_Cascades CREB_Activation CREB Activation Signaling_Cascades->CREB_Activation Gene_Expression Gene Expression (Pro-survival, Plasticity) CREB_Activation->Gene_Expression Neuronal_Effects Increased Neuronal Survival, Neurogenesis, & Synaptic Plasticity Gene_Expression->Neuronal_Effects

This compound's proposed downstream signaling via the BDNF pathway.

References

Application Notes and Protocols for the Determination of Seproxetine (SSRIs) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of seproxetine, a term used here to encompass prominent Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) like fluoxetine (B1211875) and paroxetine (B1678475), in various biological matrices. The methodologies outlined are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

The accurate determination of SSRI concentrations in biological samples such as plasma, serum, blood, and urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.[1][2][3] The methods presented herein are designed to provide sensitive, specific, and reproducible results. Sample preparation is a critical step to remove interferences from the complex biological matrix, with common techniques being Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation.[4][5][6]

Section 1: Liquid Chromatography-Based Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used technique for the analysis of SSRIs.[6][7] LC-MS/MS, in particular, offers high sensitivity and selectivity.[8][9]

Application Note 1: LC-MS/MS for Paroxetine in Human Plasma

This method is suitable for pharmacokinetic and bioequivalence studies, offering a rapid and sensitive analysis of paroxetine.[8][9]

1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure is employed to isolate paroxetine and an internal standard (e.g., fluoxetine) from plasma.[8][9]

Experimental Workflow: LC-MS/MS Sample Preparation

LC-MS_MS_Sample_Preparation plasma Plasma Sample (with IS) extraction Liquid-Liquid Extraction (ether/methyl chloride) plasma->extraction vortex Vortex & Centrifuge extraction->vortex supernatant Collect Organic Layer vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Workflow for plasma sample preparation using LLE for LC-MS/MS analysis.

1.2. Detailed Protocol: LC-MS/MS Analysis of Paroxetine

Materials and Reagents:

  • Paroxetine and Fluoxetine (as internal standard) reference standards

  • Human plasma (EDTA)

  • Methanol, Acetonitrile (B52724) (HPLC grade)

  • Ammonium formate

  • Ether/Methyl chloride (7:3, v/v) or Ethyl acetate (B1210297)/Hexane (50:50, v/v)[8][9]

  • Deionized water

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (e.g., API 2000 MS system)[8]

  • C18 analytical column

Procedure:

  • Standard and QC Preparation: Prepare stock solutions of paroxetine in methanol.[9] Spike blank human plasma with stock solution to create calibration standards (e.g., 0.2-20.0 ng/mL) and quality control (QC) samples.[8][9]

  • Sample Extraction:

    • To 1 mL of plasma sample, add the internal standard (fluoxetine).

    • Add 5 mL of ether/methyl chloride (7:3, v/v).[8]

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Acetonitrile: 5 mmol/L Ammonium Formate (4:3, v/v)[8]

    • Flow Rate: 0.2 mL/min

    • Injection Volume: 10 µL

    • Run Time: Approximately 1.5 - 2.0 minutes[8][9]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[8][9]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Transitions:

      • Paroxetine: m/z 330.0 → 192.0 or 330.0 → 70.0[8][9]

      • Fluoxetine (IS): m/z 310.0 → 148.0 or 310.0 → 43.9[8][9]

1.3. Quantitative Data Summary

ParameterParoxetineReference
Linearity Range 0.05 - 20 ng/mL[8]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[8]
Intra-day Precision (%RSD) 1.52 - 6.28%[8]
Inter-day Precision (%RSD) 1.86 - 9.99%[8]
Intra-day Accuracy 102.07 - 109.57%[8]
Inter-day Accuracy 102.69 - 107.79%[8]

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a robust technique for the analysis of SSRIs, often requiring derivatization to improve the volatility and chromatographic properties of the analytes.[3][6][10][11]

Application Note 2: GC-MS for Fluoxetine and Norfluoxetine in Biological Samples

This method is applicable to various biological matrices, including blood, urine, and tissue, and utilizes a derivatization step for enhanced sensitivity.[11]

2.1. Sample Preparation and Derivatization

The protocol involves an initial liquid-liquid extraction followed by derivatization.

Experimental Workflow: GC-MS Sample Preparation

GC-MS_Sample_Preparation sample Biological Sample (Blood, Urine, Tissue) alkalinize Alkalinize Sample sample->alkalinize extract Extract with N-butyl chloride alkalinize->extract evaporate Evaporate Organic Phase extract->evaporate derivatize Derivatize with PFPA evaporate->derivatize analysis Inject into GC-MS derivatize->analysis

Caption: Workflow for sample preparation and derivatization for GC-MS analysis.

2.2. Detailed Protocol: GC-MS Analysis of Fluoxetine and Norfluoxetine

Materials and Reagents:

  • Fluoxetine, Norfluoxetine, and Fluoxetine-d5 (internal standard) reference standards

  • N-butyl chloride

  • Pentafluoropropionic anhydride (B1165640) (PFPA)

  • Sodium Hydroxide solution

  • Methanol (HPLC grade)

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary column (e.g., DB-5MS)

Procedure:

  • Sample Preparation:

    • To 1 mL of the biological sample, add the deuterated internal standard (Fluoxetine-d5).

    • Alkalinize the sample with sodium hydroxide.

    • Add 5 mL of N-butyl chloride and vortex for 1 minute.

    • Centrifuge and transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness.

  • Derivatization:

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of PFPA.

    • Heat at 70°C for 30 minutes.

    • Evaporate to dryness and reconstitute in 100 µL of ethyl acetate.

  • GC-MS Conditions:

    • Injection Mode: Splitless

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

    • Carrier Gas: Helium

    • Ionization Mode: Electron Impact (EI)

    • Monitoring Mode: Selected Ion Monitoring (SIM)

    • Selected Ions:

      • Fluoxetine: m/z 117, 294[11]

      • Norfluoxetine: m/z 117, 176, 280[11]

      • Fluoxetine-d5 (IS): m/z 122, 299[11]

2.3. Quantitative Data Summary

ParameterFluoxetine & NorfluoxetineReference
Linearity Range 50 - 1000 µg/L[11]
Limit of Detection (LOD) 12.5 µg/L[11]
Limit of Quantification (LOQ) 25 µg/L[11]
Within-run Precision (%CV) Not specified[11]
Between-run Precision (%CV) Not specified[11]
Recovery Not specified[11]

Section 3: HPLC with UV/DAD Detection

For laboratories where mass spectrometry is not available, HPLC with UV or Diode-Array Detection (DAD) provides a reliable alternative, though it may have higher limits of detection.

Application Note 3: HPLC-DAD for Fluoxetine in Blood

This method involves a pre-column derivatization step to enhance the spectrophotometric detection of fluoxetine.[7]

3.1. Detailed Protocol: HPLC-DAD Analysis of Fluoxetine

Materials and Reagents:

  • Fluoxetine and Nortriptyline (internal standard)

  • 7,7,8,8-tetracyanoquinodimethane (TCNQ) derivatization reagent

  • Acetonitrile (HPLC grade)

  • Hexane-ethylacetate (1:1, v/v)[7]

Procedure:

  • Sample Preparation and Derivatization:

    • Spike 1 mL of a whole blood sample with fluoxetine and the internal standard.

    • Perform liquid-liquid extraction using a hexane-ethylacetate mixture.[7]

    • Evaporate the organic layer to dryness.

    • Dissolve the residue in an acetonitrile solution of TCNQ and heat at 80°C for 30 minutes.[7]

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Acetonitrile/water mixture

    • Detection Wavelength: 567 nm[7]

3.2. Quantitative Data Summary

ParameterFluoxetineReference
Linearity Range 0.1 - 2.0 µg/mL[7]
Limit of Detection (LOD) 0.03 µg/mL[7]
Limit of Quantification (LOQ) 0.10 µg/mL[7]
Precision and Accuracy Good at 0.2 and 0.8 µg/mL[7]

This document provides a foundational overview of validated methods for the determination of this compound (SSRIs) in biological samples. Researchers are encouraged to perform in-house validation to ensure the methods meet the specific requirements of their studies.

References

Application of Dried Saliva Spots for Therapeutic Drug Monitoring of Seproxetine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Seproxetine, the (S)-enantiomer of norfluoxetine (B159337), is the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). As a selective serotonin (B10506) reuptake inhibitor (SSRI), this compound's therapeutic efficacy is concentration-dependent. Therapeutic Drug Monitoring (TDM) is crucial for optimizing dosage, ensuring patient adherence, and minimizing adverse effects. Dried saliva spots (DSS) offer a non-invasive, patient-centric alternative to traditional blood sampling for TDM. This application note provides a detailed protocol for the quantification of this compound in dried saliva spots using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a convenient and effective method for clinical and research applications. While direct studies on this compound in DSS are limited, this protocol is adapted from validated methods for fluoxetine and other SSRIs in oral fluid.[1][2]

Mechanism of Action: Selective Serotonin Reuptake Inhibition

This compound exerts its therapeutic effect by selectively blocking the serotonin transporter (SERT) on the presynaptic neuron.[3] This inhibition leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The elevated serotonin levels in the synapse result in the activation of postsynaptic serotonin receptors, which are coupled to various second messenger systems, ultimately leading to the antidepressant effects.[4][5][6]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron serotonin_vesicle Serotonin Vesicles serotonin Serotonin serotonin_vesicle->serotonin Release SERT SERT serotonin->SERT Reuptake receptor Postsynaptic 5-HT Receptor serotonin->receptor Binding This compound This compound This compound->SERT Inhibition postsynaptic_neuron signal Signal Transduction (Second Messenger Systems) receptor->signal Activation effect Antidepressant Effect signal->effect

Figure 1: Mechanism of Action of this compound.

Experimental Workflow

The overall workflow for this compound monitoring using DSS involves sample collection, spot drying, extraction, and subsequent analysis by LC-MS/MS.

cluster_collection Sample Collection cluster_dss DSS Preparation cluster_extraction Sample Preparation cluster_analysis Analysis A Saliva Collection (Passive Drool) B Spotting 100 µL of Saliva onto Filter Paper A->B C Drying at Room Temperature for 1 hour B->C D Punching a Disc from the DSS C->D E Extraction with Methanol (B129727) (5 min) D->E F Centrifugation E->F G Supernatant Transfer and Evaporation F->G H Reconstitution in Mobile Phase G->H I LC-MS/MS Analysis H->I J Data Processing and Quantification I->J

Figure 2: Experimental Workflow for this compound Monitoring.

Detailed Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d6 (or other suitable internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid

  • Deionized water

  • Drug-free human saliva

  • Whatman 903 or equivalent filter paper cards

2. Saliva Sample Collection

  • Patients should rinse their mouth with water 10 minutes prior to collection.

  • Collect approximately 1 mL of saliva by passive drooling into a polypropylene (B1209903) tube. Avoid stimulating saliva production.

3. Dried Saliva Spot Preparation

  • Vortex the collected saliva sample for 10 seconds.

  • Using a calibrated pipette, spot 100 µL of saliva onto the designated circles on the filter paper card.[1][2]

  • Allow the spots to dry horizontally at room temperature for at least 1 hour.[2]

  • Store the dried spots in a sealed bag with desiccant at room temperature until analysis.

4. Sample Extraction

  • Using a manual or automated puncher, cut a disc (typically 6-8 mm in diameter) from the center of the dried saliva spot.

  • Place the disc into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of methanol to the tube.[2]

  • Vortex for 5 minutes to extract the analyte.[2]

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is suitable.[7]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Representative LC-MS/MS Parameters (to be optimized):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound296.1134.115
This compound-d6 (IS)302.1134.115

Data Presentation: Method Validation Summary

The following table summarizes representative validation parameters for a DSS-based method for this compound, adapted from a validated method for fluoxetine and norfluoxetine.[1][2][8]

Table 1: Representative Method Validation Parameters

ParameterResult
Linearity Range 10 - 100 ng/mL
Coefficient of Determination (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) ± 15%
Recovery 13 - 46%
Stability (at 25°C) Stable for at least 7 days

Disclaimer: The quantitative data presented in this table is based on published studies for fluoxetine and other antidepressants using dried saliva spots and should be considered representative. A full method validation for this compound is required for clinical or diagnostic use.

Conclusion

The use of dried saliva spots for the therapeutic drug monitoring of this compound presents a promising, non-invasive alternative to traditional methods. The protocol outlined provides a robust framework for the development and validation of a sensitive and specific LC-MS/MS assay. This patient-friendly approach has the potential to improve the management of patients undergoing treatment with fluoxetine by enabling more frequent and convenient monitoring of its active metabolite, this compound.

References

Application Notes and Protocols: In Vitro Models for Studying Seproxetine's Effect on Developing Neural Circuits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seproxetine, also known as (S)-norfluoxetine, is a potent selective serotonin (B10506) reuptake inhibitor (SSRI) and the primary active metabolite of fluoxetine.[1][2] As an SSRI, this compound's primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[3][4] Beyond its canonical role as an SSRI, this compound also exhibits inhibitory action on dopamine (B1211576) transporters and interacts with 5-HT2A and 5-HT2C receptors.[2][5] While its development as an antidepressant was discontinued (B1498344) due to cardiac side effects, its potent activity makes it a valuable tool for investigating the role of serotonergic signaling in neural development.[2]

The developing brain is particularly sensitive to alterations in neurotransmitter signaling. Understanding the impact of compounds like this compound on the formation of neural circuits is crucial for assessing the neurodevelopmental safety of SSRIs and for uncovering fundamental mechanisms of brain development. In vitro models derived from human pluripotent stem cells (hPSCs) offer a powerful and ethically sound platform to recapitulate key aspects of human neural development and to dissect the cellular and molecular effects of pharmacological agents.[6][7][8]

These application notes provide detailed protocols for utilizing human induced pluripotent stem cell (iPSC)-derived cortical neuron cultures and 3D cortical spheroids to investigate the effects of this compound on neurite outgrowth, synaptogenesis, and neural network activity.

In Vitro Models for Studying this compound's Effects

Human iPSC-derived neural models provide a physiologically relevant and scalable platform for neuropharmacological studies. Two-dimensional (2D) neuronal cultures are well-suited for high-content imaging of neurite outgrowth and synapse formation, while three-dimensional (3D) cortical spheroids offer a more complex cytoarchitecture that better mimics the in vivo environment, making them ideal for studying network activity.[6][9]

Key Developmental Processes to Investigate:

  • Neurite Outgrowth: The extension of axons and dendrites is a fundamental step in establishing neuronal connectivity.

  • Synaptogenesis: The formation of synapses is critical for the establishment of functional neural circuits.

  • Neuronal Activity: The spontaneous and evoked electrical activity of neuronal networks reflects their functional maturation.

Data Presentation: Quantitative Effects of Fluoxetine (Parent Compound of this compound) on Developing Neural Circuits

The following tables summarize quantitative data from studies on fluoxetine, which can serve as a reference for designing experiments with this compound. Given that this compound is a more potent metabolite, dose-response relationships may differ.

Table 1: Effect of Fluoxetine on Neurite Outgrowth in Human iPSC-Derived Neurons

ConcentrationEndpointObserved EffectReference
1 µMMean Neurite OutgrowthPotentiated neurite outgrowth in PC12 cells.[7]
5 µMMean Neurite OutgrowthSuppressed neurite outgrowth in Neuro2a cells.[7]
10 µMMean Neurite Outgrowth & ProcessesStatistically significant reduction.[7][10]

Table 2: Effect of Fluoxetine on Synaptogenesis in Human Cortical Spheroids

TreatmentEndpointObserved EffectReference
Acute (1.5 µg/mL)Excitatory Synapse FormationNo significant change in density or size.[11]
Chronic (1.5 µg/mL)Excitatory Synapse FormationNo significant change in density or size.[11]
Acute (1.5 µg/mL)Inhibitory SynaptogenesisAltered.[8]
Chronic (1.5 µg/mL)Inhibitory SynaptogenesisNo significant alteration.[8]

Table 3: Effect of Fluoxetine on Neuronal Activity in Human Cortical Spheroids

ConcentrationEndpointObserved EffectReference
0.5 µg/mLMean Firing RateNo significant impact.[1]
1 µg/mLMean Firing RateNo significant impact.[1]
1.5 µg/mLMean Firing RateSignificant decrease (reversible upon washout).[1]

Experimental Protocols

Protocol 1: Differentiation of Human iPSCs into Cortical Neurons

This protocol describes a method for generating cortical neurons from human iPSCs, adapted from established protocols.[7][11][12]

Materials:

  • Human iPSCs

  • Vitronectin-coated plates

  • E8 medium

  • Accutase

  • Neural Induction Medium (NIM)

  • Neural Maintenance Medium (NMM)

  • ROCK inhibitor (Y-27632)

  • DMEM/F12 with Glutamax

Procedure:

  • iPSC Culture: Culture human iPSCs on vitronectin-coated plates in E8 medium. Ensure cultures are 70-80% confluent before starting differentiation.[11]

  • Neural Induction (Day 0-9):

    • On Day 0, dissociate iPSCs into single cells using Accutase.

    • Plate cells at a high density on vitronectin-coated plates in E8 medium supplemented with ROCK inhibitor.

    • From Day 1 to Day 9, culture the cells in Neural Induction Medium (NIM), changing the medium daily. This period involves dual SMAD inhibition to promote neural fate.[13]

  • Neuroepithelial Sheet Passage (Day 10):

    • Gently detach the neuroepithelial sheet using Accutase.

    • Break the sheet into small clumps and re-plate onto new vitronectin-coated plates in NMM supplemented with ROCK inhibitor.[14]

  • Neural Stem Cell (NSC) Expansion (Day 11-14):

    • Culture the cells in NMM, changing the medium every other day. This allows for the expansion of neural stem cells.

  • Neuronal Differentiation (From Day 15):

    • To induce differentiation into cortical neurons, switch to a differentiation medium (e.g., Neurobasal medium supplemented with B27 and Glutamax).

    • Continue to culture for several weeks for maturation. The protocol predominantly generates glutamatergic cortical neurons.[1]

Protocol 2: Neurite Outgrowth Assay

This protocol details a high-content imaging assay to quantify the effects of this compound on neurite outgrowth.[7][15]

Materials:

  • iPSC-derived cortical neurons

  • Poly-D-lysine and laminin-coated 96-well or 384-well plates

  • Neuronal maintenance medium

  • This compound stock solution

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-β-III-tubulin

  • Secondary antibody: fluorescently-conjugated anti-species IgG

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Cell Plating: Plate iPSC-derived cortical neurons onto poly-D-lysine and laminin-coated plates at a suitable density. Allow cells to adhere and extend initial processes for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in neuronal maintenance medium. Replace the medium in the wells with the this compound-containing medium or vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite extension.

  • Fixation and Staining:

    • Fix the cells with 4% PFA.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific antibody binding with blocking buffer.

    • Incubate with anti-β-III-tubulin primary antibody.

    • Wash and incubate with a fluorescently-conjugated secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to quantify neurite length, number of branches, and number of processes per neuron.

Protocol 3: Synaptogenesis Assay

This protocol describes an immunofluorescence-based assay to assess the impact of this compound on the formation of synaptic puncta.[11][13]

Materials:

  • Mature iPSC-derived cortical neurons (cultured for at least 3-4 weeks)

  • This compound stock solution

  • 4% PFA

  • Permeabilization and blocking buffers

  • Primary antibodies: anti-Synapsin I (presynaptic marker) and anti-PSD-95 (postsynaptic marker)

  • Fluorescently-conjugated secondary antibodies

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Culture iPSC-derived neurons until they form a mature network. Treat the cultures with various concentrations of this compound or vehicle for a specified duration (e.g., 24 hours for acute exposure or several days for chronic exposure).

  • Immunostaining:

    • Fix and permeabilize the cells as described in the neurite outgrowth assay.

    • Incubate with a cocktail of primary antibodies against Synapsin I and PSD-95.

    • Wash and incubate with corresponding fluorescently-conjugated secondary antibodies.

  • Imaging and Analysis:

    • Acquire high-resolution images using a confocal microscope.

    • Quantify the number, density, and colocalization of Synapsin I and PSD-95 puncta to determine the number of synapses. Image analysis software can be used for automated quantification.

Protocol 4: Neuronal Activity Assay using Multi-Electrode Arrays (MEAs)

This protocol outlines the use of MEAs to measure the effects of this compound on the electrophysiological activity of neuronal networks.[9][10][16]

Materials:

  • MEA plates

  • iPSC-derived cortical neurons or cortical spheroids

  • Neuronal maintenance medium

  • This compound stock solution

  • MEA recording system and analysis software

Procedure:

  • Cell Plating on MEAs: Plate iPSC-derived cortical neurons or place cortical spheroids onto MEA plates. Allow the cultures to mature and form functional networks, which can take several weeks. Spontaneous electrical activity should be detectable.[10]

  • Baseline Recording: Record the baseline spontaneous neuronal activity (spike trains, bursts) from the neuronal network before adding any compound.

  • Compound Addition: Add this compound at different concentrations to the culture medium in the MEA wells. Include a vehicle control.

  • Post-Treatment Recording: Record the neuronal activity at different time points after this compound addition to assess acute and chronic effects.

  • Washout Recording: To test for reversibility, replace the this compound-containing medium with fresh medium and record the activity.

  • Data Analysis: Analyze the MEA data to determine changes in parameters such as mean firing rate, burst frequency, burst duration, and network synchrony.[17]

Mandatory Visualization

Seproxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Increased_Serotonin Increased Serotonin This compound This compound This compound->SERT Inhibition HTR2A 5-HT2A Receptor Increased_Serotonin->HTR2A HTR2C 5-HT2C Receptor Increased_Serotonin->HTR2C Downstream_Signaling Downstream Signaling (e.g., Ca2+, PKC, PLC) HTR2A->Downstream_Signaling HTR2C->Downstream_Signaling Neuronal_Response Altered Neuronal Excitability & Plasticity Downstream_Signaling->Neuronal_Response

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_culture Cell Culture and Differentiation cluster_treatment This compound Treatment cluster_assays Endpoint Assays cluster_structural Structural Analysis cluster_functional Functional Analysis cluster_analysis Data Analysis and Interpretation iPSC Human iPSCs NSC Neural Stem Cells iPSC->NSC Neural Induction (14 days) Neurons Cortical Neurons (2D) NSC->Neurons Neuronal Differentiation Spheroids Cortical Spheroids (3D) NSC->Spheroids Spheroid Formation Treatment Expose cultures to This compound (various conc.) Neurons->Treatment Spheroids->Treatment Neurite_Assay Neurite Outgrowth Assay Treatment->Neurite_Assay Synapse_Assay Synaptogenesis Assay Treatment->Synapse_Assay MEA_Assay MEA Activity Assay Treatment->MEA_Assay Data_Analysis Quantify: - Neurite Length & Branching - Synapse Density - Firing Rate & Bursting Neurite_Assay->Data_Analysis Synapse_Assay->Data_Analysis MEA_Assay->Data_Analysis Interpretation Assess this compound's impact on neural circuit development Data_Analysis->Interpretation

Caption: Experimental workflow for assessing this compound's effects.

Logical_Relationships cluster_cellular Cellular Level Effects cluster_network Network Level Effects cluster_circuit Neural Circuit Development This compound This compound Neurite_Outgrowth Neurite Outgrowth This compound->Neurite_Outgrowth Synaptogenesis Synaptogenesis This compound->Synaptogenesis Circuit_Formation Neural Circuit Formation Neurite_Outgrowth->Circuit_Formation Synaptogenesis->Circuit_Formation Neuronal_Activity Neuronal Activity (Firing, Bursting, Synchrony) Circuit_Formation->Neuronal_Activity

Caption: Logical relationship of this compound's effects.

References

Troubleshooting & Optimization

Technical Support Center: Seproxetine for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Seproxetine in in vitro experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as (S)-norfluoxetine, is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI). It is the active metabolite of fluoxetine. Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This compound also exhibits inhibitory activity at the dopamine (B1211576) transporter (DAT) and interacts with 5-HT2A and 5-HT2C receptors.

Q2: What is the recommended solvent for dissolving this compound hydrochloride for in vitro experiments?

A2: this compound hydrochloride is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.

Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A3: The final concentration of DMSO in cell culture should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. However, it is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

Q4: My this compound solution precipitated after dilution in aqueous buffer/media. What should I do?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. Please refer to the troubleshooting guide below for a step-by-step protocol to address this.

Q5: How should I store this compound hydrochloride powder and stock solutions?

A5: this compound hydrochloride powder should be stored in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] Stock solutions in DMSO can be stored at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to troubleshoot and resolve common solubility problems encountered when preparing this compound solutions for in vitro experiments.

Problem: this compound hydrochloride powder does not dissolve in the chosen solvent.
Possible Cause Troubleshooting Step Expected Outcome
Inadequate Solvent While DMSO is the recommended solvent, ensure you are using high-purity, anhydrous DMSO.The powder should dissolve completely.
Insufficient Mixing Vortex the solution for several minutes. If undissolved particles remain, sonicate the solution in a water bath for 10-15 minutes.Complete dissolution of the compound.
Low Temperature Gently warm the solution to 37°C in a water bath while mixing.Increased solubility and dissolution.
Problem: Precipitate forms after diluting the DMSO stock solution in aqueous buffer or cell culture medium.
Possible Cause Troubleshooting Step Expected Outcome
High Final Concentration The final concentration of this compound may exceed its solubility limit in the aqueous medium. Perform a serial dilution to determine the maximum soluble concentration.A clear solution at a lower, effective concentration.
Rapid pH or Polarity Shift Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous buffer/medium while gently vortexing. Avoid adding the aqueous solution to the DMSO stock.Minimized precipitation due to gradual dilution.
Interaction with Media Components Some components of the cell culture medium (e.g., proteins in serum) can contribute to compound precipitation. Test the solubility in serum-free medium first.Identification of interfering media components.
Temperature Effects Ensure both the stock solution and the aqueous diluent are at the same temperature (e.g., 37°C) before mixing.[3]Reduced risk of temperature-induced precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

Materials:

  • This compound hydrochloride (Molecular Weight: 331.77 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 3.32 mg of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.

  • If any particulates remain, sonicate the tube in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions and Addressing Precipitation

Materials:

  • 10 mM this compound hydrochloride stock solution in DMSO

  • Sterile cell culture medium or aqueous buffer, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • To prepare a 10 µM working solution (a 1:1000 dilution), add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Immediately after adding the stock solution, gently vortex the tube to ensure rapid and thorough mixing.

  • Visually inspect the working solution for any signs of precipitation (cloudiness or visible particles).

  • If precipitation occurs:

    • Try preparing a series of intermediate dilutions in DMSO before the final dilution in the aqueous medium.

    • Perform a serial dilution of the stock solution in the pre-warmed medium to determine the highest soluble concentration for your specific experimental conditions.[3]

    • Consider using a co-solvent, although this may introduce additional variables to your experiment.

Data Presentation

Table 1: Solubility of this compound Hydrochloride and Related Compounds

CompoundSolventSolubilityReference
This compound hydrochloride DMSOSoluble (qualitative)[1][2]
Fluoxetine hydrochloride DMSO~12.5 mg/mL[4]
Fluoxetine hydrochloride Ethanol~12.5 mg/mL[4]
Fluoxetine hydrochloride PBS (pH 7.2)~0.2 mg/mL[4]
Paroxetine hydrochloride DMSO73 mg/mL[5]
Paroxetine hydrochloride Ethanol35 mg/mL[5]
Paroxetine hydrochloride Water10 mg/mL[5]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Preparing this compound Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound HCl add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock thaw Thaw Stock Aliquot stock->thaw dilute Dilute in Pre-warmed Aqueous Medium thaw->dilute mix Vortex Immediately dilute->mix inspect Visually Inspect for Precipitation mix->inspect precipitate Precipitation Observed inspect->precipitate Precipitate no_precipitate Proceed with Experiment inspect->no_precipitate No Precipitate serial_dilute Perform Serial Dilution precipitate->serial_dilute intermediate_dilute Use Intermediate DMSO Dilutions precipitate->intermediate_dilute serum_free Test in Serum-Free Medium precipitate->serum_free

Caption: Workflow for preparing this compound solutions.

Diagram 2: Signaling Pathways Affected by this compound

G cluster_this compound This compound cluster_targets Primary Targets cluster_effects Downstream Effects This compound This compound sert SERT (Serotonin Transporter) This compound->sert Inhibits dat DAT (Dopamine Transporter) This compound->dat Inhibits ht2a 5-HT2A Receptor This compound->ht2a Modulates serotonin ↑ Extracellular Serotonin sert->serotonin Leads to dopamine ↑ Extracellular Dopamine dat->dopamine Leads to gq Gq/11 Activation ht2a->gq downstream Modulation of Neuronal Excitability & Gene Expression serotonin->downstream dopamine->downstream plc PLC Activation gq->plc ip3_dag ↑ IP3 & DAG plc->ip3_dag ca2 ↑ Intracellular Ca2+ ip3_dag->ca2 pkc PKC Activation ip3_dag->pkc ca2->downstream pkc->downstream

Caption: this compound's multi-target signaling pathways.

References

Troubleshooting (S)-norfluoxetine quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of (S)-norfluoxetine in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying (S)-norfluoxetine in complex biological matrices?

The main challenges include:

  • Matrix Effects: Co-eluting endogenous compounds from matrices like plasma, serum, or wastewater can suppress or enhance the ionization of (S)-norfluoxetine in the mass spectrometer, leading to inaccurate quantification.[1][2][3]

  • Chiral Separation: Distinguishing (S)-norfluoxetine from its enantiomer, (R)-norfluoxetine, requires specialized chiral chromatography columns and method development.[4][5]

  • Low Concentrations: As a metabolite, (S)-norfluoxetine may be present at very low concentrations, necessitating highly sensitive analytical methods with low limits of quantification (LOQ).[6][7][8]

  • Sample Preparation: Efficient extraction of (S)-norfluoxetine from complex matrices while minimizing interferences is crucial for reliable results. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.[4][6][9][10][11]

Q2: Why is the choice of an internal standard (IS) critical for accurate quantification?

An appropriate internal standard is essential to compensate for variability during sample preparation and analysis. An ideal IS for LC-MS/MS analysis is a stable isotope-labeled version of the analyte, such as norfluoxetine-d5 or fluoxetine-d5.[1][2][6] These standards have nearly identical chemical and physical properties to the analyte, meaning they experience similar extraction recovery and matrix effects, thus providing more accurate and precise results.

Q3: What are the recommended sample preparation techniques for (S)-norfluoxetine?

The choice of sample preparation technique depends on the matrix and the required sensitivity.

  • Liquid-Liquid Extraction (LLE): This is a common and effective method for extracting (S)-norfluoxetine from plasma.[4][7] It involves extracting the analyte into an immiscible organic solvent.

  • Supported Liquid Extraction (SLE): This is a faster alternative to traditional LLE and has been successfully used for the analysis of norfluoxetine (B159337) in human plasma.[6]

  • Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide cleaner extracts, which is particularly useful for complex matrices like wastewater.[5]

  • Protein Precipitation: This is a simpler and faster technique, often used for plasma samples, where a solvent like acetonitrile (B52724) is added to precipitate proteins.[9][10]

Q4: How can matrix effects be minimized?

Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Cleanup: Utilizing techniques like SPE or LLE to remove interfering matrix components.[3]

  • Chromatographic Separation: Optimizing the chromatographic method to separate (S)-norfluoxetine from co-eluting matrix components.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[1][2]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.

Troubleshooting Guides

Issue: Poor Peak Shape or Tailing

  • Possible Cause: Column degradation or contamination.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column. Ensure the mobile phase pH is within the operating guidelines for the column.[12]

  • Possible Cause: Inappropriate mobile phase composition.

    • Solution: Adjust the mobile phase pH or organic solvent content. For chiral separations, the buffer concentration and pH are critical for achieving good peak shape and resolution.[5]

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: Add a competing amine, such as triethylamine, to the mobile phase to reduce peak tailing for basic compounds like norfluoxetine.

Issue: High Variability in Replicate Injections

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Ensure precise and consistent execution of the extraction procedure for all samples. Automation of sample preparation can reduce variability.

  • Possible Cause: Matrix effects.

    • Solution: Evaluate and optimize the sample cleanup procedure to remove more interfering compounds. Use a stable isotope-labeled internal standard to correct for variability.[1][2]

  • Possible Cause: Instability of the analyte in the processed sample.

    • Solution: Perform stability tests to ensure that (S)-norfluoxetine is stable in the final extract under the storage and analysis conditions.

Issue: Low Recovery of (S)-Norfluoxetine

  • Possible Cause: Inefficient extraction.

    • Solution: Optimize the extraction solvent, pH, and mixing time for LLE. For SPE, evaluate different sorbents and elution solvents.

  • Possible Cause: Analyte binding to labware.

  • Possible Cause: Analyte degradation during sample processing.

    • Solution: Investigate the stability of (S)-norfluoxetine under the extraction conditions. Avoid high temperatures and extreme pH if the analyte is known to be labile.

Issue: Significant Ion Suppression or Enhancement

  • Possible Cause: Co-elution of matrix components.[3]

    • Solution: Improve chromatographic resolution by modifying the gradient, flow rate, or column chemistry. A longer run time may be necessary to separate the analyte from interfering compounds.

  • Possible Cause: Inadequate sample cleanup.

    • Solution: Implement a more rigorous sample preparation method, such as SPE, to obtain cleaner extracts.[5]

  • Possible Cause: High concentration of salts or other non-volatile components in the sample.

    • Solution: Ensure that the sample preparation method effectively removes salts and other non-volatile materials.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for (S)-Norfluoxetine from Plasma

This protocol is based on a validated method for the enantioselective quantitation of fluoxetine (B1211875) and norfluoxetine in ovine plasma.[4]

  • Sample Preparation:

    • Pipette 300 µL of plasma into a clean microcentrifuge tube.

    • Add the internal standard solution.

    • Alkalinize the plasma sample by adding a suitable buffer to achieve a basic pH.

  • Extraction:

    • Add 1 mL of methyl-tert-butyl ether to the tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Sample Reconstitution:

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for (S)-Norfluoxetine from Wastewater

This protocol is adapted from a method for the analysis of fluoxetine and norfluoxetine in wastewater samples.[5]

  • Sample Pre-treatment:

    • Filter the wastewater sample to remove particulate matter.

    • Adjust the pH of the sample as required for optimal retention on the SPE cartridge.

    • Add the internal standard.

  • SPE Procedure:

    • Condition an Evolute CX-50 SPE cartridge with methanol (B129727) followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).

  • Sample Concentration:

    • Evaporate the eluate to dryness.

    • Reconstitute in the mobile phase for analysis.

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for (S)-Norfluoxetine Quantification

ParameterDescription
Column AGP-chiral column for enantiomeric separation.[4]
Mobile Phase Acetonitrile and ammonium acetate (B1210297) buffer.[5]
Ionization Mode Positive Electrospray Ionization (ESI+).[6]
MRM Transition m/z 296.2 → 133.9[4] or m/z 296 → 134.[6]
Internal Standard Fluoxetine-d5 or Norfluoxetine-d5.[1][2][6]

Table 2: Validation Summary for (S)-Norfluoxetine Quantification in Plasma

ParameterResultReference
Linearity (r²) ≥ 0.994[4]
Accuracy -8.77% to -1.33%[4]
Precision -8.77% to -1.33%[4]
Limit of Quantitation (LOQ) 1 ng/mL[4]

Visualizations

cluster_fluoxetine Metabolic Pathway Fluoxetine Fluoxetine S-Norfluoxetine S-Norfluoxetine Fluoxetine->S-Norfluoxetine N-demethylation

Caption: Metabolic conversion of Fluoxetine to (S)-Norfluoxetine.

Start Start Sample_Collection Sample Collection (e.g., Plasma, Wastewater) Start->Sample_Collection Sample_Preparation Sample Preparation (LLE, SPE, or Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Chiral or RP) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for (S)-norfluoxetine quantification.

ESI_Droplet ESI Droplet Analyte (A) Internal Standard (IS) Matrix Component (M) Gas_Phase_Ions Gas Phase Ions A+ IS+ M+ ESI_Droplet->Gas_Phase_Ions Ion_Suppression Ion Suppression (Competition for Ionization) Gas_Phase_Ions->Ion_Suppression MS_Inlet Mass Spectrometer Inlet Gas_Phase_Ions->MS_Inlet Ion_Suppression->MS_Inlet Reduced A+ and IS+ Signal

Caption: Mechanism of matrix-induced ion suppression in ESI-MS.

References

Technical Support Center: Optimizing Seproxetine Dosage for Behavioral Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Seproxetine dosage for behavioral studies in mice. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for this compound in mouse behavioral studies?

A typical starting dose for selective serotonin (B10506) reuptake inhibitors (SSRIs) like this compound (often proxied by fluoxetine (B1211875) in literature) can vary significantly depending on the specific behavioral test, the mouse strain, and the administration route. For acute studies, doses often range from 5 to 20 mg/kg delivered via intraperitoneal (i.p.) injection. For chronic studies, administration in drinking water is common, with doses calculated to deliver between 5 and 18 mg/kg/day. It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental conditions.

Q2: How does the administration route affect the outcome of the study?

The route of administration can significantly impact the pharmacokinetics and, consequently, the behavioral effects of this compound.

  • Intraperitoneal (i.p.) Injection: This method allows for precise dosage control and rapid absorption, making it suitable for acute studies. However, the stress of injection can be a confounding factor, potentially affecting behavioral outcomes.

  • Oral Gavage: Similar to i.p. injection, oral gavage offers precise dosing but can also induce stress.

  • Drinking Water/Food: This method is less stressful and is ideal for chronic administration. However, it can be challenging to ensure accurate dosing as it relies on the animal's individual consumption, which can vary. It's important to monitor water or food intake to estimate the actual dose received.

Q3: I am observing paradoxical anxiogenic effects (increased anxiety) with this compound. What could be the cause?

Paradoxical anxiogenic responses to SSRIs have been reported, particularly in juvenile or adolescent mice. The developing brain may respond differently to increased serotonin levels compared to the adult brain. If you observe anxiogenic effects, consider the following:

  • Age of the mice: Juvenile mice (e.g., 2-6 weeks old) may exhibit anxiogenic responses to doses that are anxiolytic in adults.

  • Dosage: Low doses of some SSRIs have been shown to induce anxiogenic-like responses. A dose-response study is recommended to identify the anxiolytic range.

  • Mouse Strain: Different mouse strains can have varying sensitivities to SSRIs.

Q4: My results are inconsistent across different mouse strains. Why is this happening?

Marked strain differences in response to SSRIs are well-documented. For example, C57BL/6J mice may respond to a low dose of fluoxetine, whereas DBA/2J mice may only respond to a much higher dose. These differences can be attributed to genetic variations in serotonin transporter (SERT) binding and function. It is critical to use the same mouse strain throughout a study and to be aware of the known strain-specific responses to the drug you are using.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No significant behavioral effect observed. - Inappropriate dose (too low).- Insufficient duration of treatment (for chronic studies).- Mouse strain is a non-responder.- High variability within groups.- Conduct a dose-response study to find the effective dose.- For chronic effects, ensure treatment duration is sufficient (typically at least 3-4 weeks).- Research the literature for the responsiveness of your chosen mouse strain or consider using a different strain.- Increase the sample size per group to increase statistical power.
High mortality or adverse side effects. - Dose is too high (toxic effects).- Stress from administration procedure.- Reduce the dosage.- Consider a less stressful administration route, such as in drinking water for chronic studies.- Ensure proper handling and injection techniques to minimize stress.
Results are not reproducible. - Inconsistent drug administration (e.g., variable i.p. injection placement).- Fluctuations in daily drug intake (if administered in food/water).- Environmental stressors affecting behavior.- Standardize all experimental procedures, including drug preparation and administration.- If using oral administration, closely monitor food/water consumption.- Maintain a consistent and controlled laboratory environment (e.g., light-dark cycle, temperature, noise levels).

Quantitative Data Summary

Table 1: Effective Dosages of Fluoxetine (as a proxy for this compound) in Common Behavioral Tests in Mice

Behavioral TestMouse StrainDosageAdministration RouteDurationObserved EffectReference
Forced Swim Test (FST)C57BL/6J10-40 mg/kgi.p.AcuteDecreased immobility
Tail Suspension Test (TST)C57BL/6J5-40 mg/kgi.p.AcuteDecreased immobility
Novelty Induced Hypophagia (NIH)Swiss Webster18 mg/kg/dayDrinking Water3-4 weeksAnxiolytic effect (in adults)
Open Field (OF)C57BL/6Ntac18 mg/kg/dayNot Specified3 weeksReversal of corticosterone-induced anxiety
Elevated Plus Maze (EPM)B63 mg/kg/dayDrinking WaterNot SpecifiedParadoxical anxiogenic effect (in juveniles)

Experimental Protocols

Forced Swim Test (FST) Protocol

This protocol is adapted from established methods for assessing antidepressant activity.

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer this compound or vehicle to the mice at the predetermined time before the test (e.g., 30-60 minutes for i.p. injection).

    • Individually place each mouse into the cylinder for a 6-minute session.

    • Record the entire session.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant decrease in immobility time in the treated group is indicative of an antidepressant-like effect.

Chronic Dosing in Drinking Water Protocol

This protocol is based on methods for long-term administration of SSRIs.

  • Drug Preparation:

    • Calculate the required concentration of this compound in the drinking water to achieve the target dose in mg/kg/day. This calculation should be based on the average daily water consumption of the mice.

    • Dissolve the this compound in the drinking water. Prepare fresh solutions regularly (e.g., every 2-3 days).

  • Procedure:

    • House the mice with free access to the medicated or vehicle-containing water.

    • Measure water consumption per cage daily to monitor for any significant changes and to estimate the average drug intake.

    • Monitor the body weight of the mice regularly.

  • Behavioral Testing: Conduct behavioral tests after the predetermined treatment period (e.g., 3-4 weeks).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Select Mouse Strain B Determine Dosage Range (Pilot Study) A->B C Choose Administration Route B->C D Drug/Vehicle Administration C->D E Behavioral Testing D->E F Data Collection E->F G Statistical Analysis F->G H Interpretation of Results G->H

Caption: Experimental workflow for this compound dosage optimization.

troubleshooting_flowchart cluster_troubleshoot_no_effect No Effect Troubleshooting cluster_troubleshoot_adverse_effects Adverse Effects Troubleshooting start Start: Behavioral Experiment with this compound q1 Significant Behavioral Effect Observed? start->q1 q2 Adverse Effects Observed? start->q2 a1_yes Proceed to Data Analysis q1->a1_yes Yes a1_no Troubleshoot: No Effect q1->a1_no No ts1_1 Increase Dose a1_no->ts1_1 ts1_2 Increase Treatment Duration a1_no->ts1_2 ts1_3 Check Strain Sensitivity a1_no->ts1_3 a2_yes Troubleshoot: Adverse Effects q2->a2_yes Yes a2_no Continue Experiment & Monitoring q2->a2_no No ts2_1 Decrease Dose a2_yes->ts2_1 ts2_2 Change Administration Route a2_yes->ts2_2

Caption: Troubleshooting decision tree for this compound studies.

Minimizing off-target effects of Seproxetine in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Seproxetine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in cell signaling pathways that are not directly related to serotonin (B10506) reuptake. What could be the cause?

A1: this compound, while being a selective serotonin reuptake inhibitor (SSRI), is known to interact with other molecular targets.[1][2] These off-target interactions can lead to unforeseen effects in your cell-based assays. Known off-target activities of this compound include inhibition of dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT and NET), as well as interactions with 5-HT2A and 5-HT2C receptors.[1][2] It is crucial to consider these potential interactions when interpreting your data. To confirm if these off-target effects are influencing your results, consider using more specific inhibitors for DAT, NET, or the 5-HT2 receptors as controls in your experiments.

Q2: Our cells are showing signs of toxicity or reduced viability after treatment with this compound. Is this a known effect?

A2: While therapeutic concentrations of the parent compound, fluoxetine (B1211875), have been shown not to compromise beta-cell viability, higher concentrations can lead to increased cell death.[3] this compound, as the active metabolite, may have similar dose-dependent effects.[1][4] It is recommended to perform a dose-response curve for cytotoxicity in your specific cell line using a standard cell viability assay (e.g., MTT or LDH assay). This will help you determine the optimal concentration range of this compound that effectively inhibits serotonin reuptake without causing significant cell death.

Q3: We are concerned about potential cardiotoxic effects in our cardiomyocyte-based assays. What is the primary off-target concern?

A3: A significant concern with this compound is its potential for cardiotoxicity, which was a primary reason for the discontinuation of its clinical development.[1][5] This is primarily attributed to the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to a prolongation of the QT interval.[1][6] If you are working with cardiomyocytes or other electrically active cells, it is essential to assess the effect of this compound on hERG channel activity, for instance, by using patch-clamp electrophysiology.

Q4: How can we confirm that the observed effects in our assay are due to the on-target inhibition of the serotonin transporter (SERT)?

A4: To confirm on-target activity, you can employ several strategies. Firstly, include a positive control, such as another well-characterized SSRI with a different chemical structure (e.g., paroxetine (B1678475) or sertraline), to see if it phenocopies the effects of this compound.[7] Secondly, you can perform a serotonin reuptake assay to directly measure the inhibition of SERT activity by this compound in your cell model.[8][9] Additionally, using a cell line that does not express SERT or using a specific SERT antagonist as a negative control can help differentiate on-target from off-target effects.

Q5: Are there any known interactions of this compound with metabolic enzymes that could affect our results in long-term assays?

A5: this compound is a metabolite of fluoxetine, which is a known inhibitor of cytochrome P450 enzymes, particularly CYP2D6.[10][11][12][13] It is plausible that this compound also inhibits CYP2D6. In long-term cell-based assays, this inhibition could alter the metabolism of other compounds in your culture medium or even the metabolism of this compound itself, leading to an accumulation of the compound and potential for off-target effects or cytotoxicity. If you suspect metabolic interactions, consider using a P450 inhibitor as a control or measuring the concentration of this compound in the culture medium over time.

Troubleshooting Guides

Issue 1: Inconsistent results in serotonin reuptake assays.
Possible Cause Troubleshooting Step
Cell health and density Ensure cells are healthy, within a consistent passage number, and plated at a consistent density for each experiment.
This compound stability Prepare fresh solutions of this compound for each experiment as it may degrade over time in solution.
Assay conditions Optimize incubation times, temperature, and buffer composition. Ensure consistent washing steps to remove excess radiolabeled serotonin.
SERT expression levels Verify the expression of the serotonin transporter in your cell line using techniques like Western blotting or qPCR.
Issue 2: High background signal or false positives in secondary signaling assays.
Possible Cause Troubleshooting Step
Off-target receptor activation/inhibition Use specific antagonists for potential off-target receptors (e.g., 5-HT2A, 5-HT2C, dopamine receptors) to block these interactions.[1][2]
Non-specific binding Include a control with a structurally unrelated compound at the same concentration to assess non-specific effects.
Solvent effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the threshold that affects cell signaling.

Quantitative Data Summary

Table 1: Reported Binding Affinities and Inhibitory Concentrations of this compound and Related Compounds

CompoundTargetAssay TypeValueReference
This compound (S-norfluoxetine)Serotonin Transporter (SERT)Radioligand BindingKi = 1.1 - 1.4 nM[14]
This compound (S-norfluoxetine)Dopamine Transporter (DAT)InhibitionModerate Affinity[1][2]
This compound (S-norfluoxetine)5-HT2A ReceptorInhibition-[1][2]
This compound (S-norfluoxetine)5-HT2C ReceptorInhibitionModerate Affinity (Ki = 64 nM for R-fluoxetine)[1][2][14]
FluoxetinehERG ChannelPatch ClampIC50 = 3.1 µM[15]
ParoxetinehERG ChannelPatch ClampIC50 = 0.45 µM[16]

Note: Data for this compound's off-target affinities are not always available as its development was discontinued. Values for the parent compound fluoxetine or related SSRIs are provided for context.

Experimental Protocols

Protocol 1: Serotonin Reuptake Inhibition Assay

This protocol provides a general method for measuring the inhibition of serotonin reuptake in cultured cells.

Materials:

  • Cells expressing the serotonin transporter (e.g., HEK293-hSERT, JAR cells)[8]

  • This compound and control compounds

  • [³H]-Serotonin

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and counter

Procedure:

  • Cell Plating: Plate cells in a suitable multi-well plate and allow them to adhere and reach the desired confluency.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound or control compounds for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate Uptake: Add [³H]-Serotonin to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapidly aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound.

Protocol 2: hERG Potassium Channel Inhibition Assay (Whole-Cell Patch-Clamp)

This protocol outlines the measurement of hERG channel inhibition using electrophysiology.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Patch-clamp rig with amplifier and data acquisition system

  • Intracellular and extracellular recording solutions

  • This compound and positive control (e.g., a known hERG blocker like E-4031)

Procedure:

  • Cell Preparation: Plate hERG-expressing cells on coverslips suitable for patch-clamp recording.

  • Establish Whole-Cell Configuration: Obtain a gigaseal and establish a whole-cell recording configuration on a single cell.

  • Record Baseline Current: Record the baseline hERG current by applying a specific voltage-clamp protocol to elicit the characteristic tail current.

  • Apply Compound: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Record Post-Compound Current: After a stable effect is reached, record the hERG current again using the same voltage-clamp protocol.

  • Washout: Perfuse the cell with the control extracellular solution to observe the reversibility of the block.

  • Data Analysis: Measure the amplitude of the hERG tail current before and after compound application. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_on_target On-Target Effect cluster_off_target Off-Target Effects Seproxetine_on This compound SERT Serotonin Transporter (SERT) Seproxetine_on->SERT Inhibits Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Mediates Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_reuptake->Synaptic_Serotonin Decreases Seproxetine_off This compound DAT Dopamine Transporter (DAT) Seproxetine_off->DAT Inhibits NET Norepinephrine Transporter (NET) Seproxetine_off->NET Inhibits HT2C 5-HT2C Receptor Seproxetine_off->HT2C Inhibits hERG hERG K+ Channel Seproxetine_off->hERG Inhibits

Caption: On- and off-target effects of this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_on_target_assay On-Target Assay cluster_off_target_assay Off-Target Viability Assay Start Start with SERT-expressing cells Plating Plate cells in multi-well plates Start->Plating Treatment Treat with this compound (dose-response) Plating->Treatment Add_Radiolabel Add [3H]-Serotonin Treatment->Add_Radiolabel Viability_Assay Perform MTT/LDH assay Treatment->Viability_Assay Incubate Incubate to allow uptake Add_Radiolabel->Incubate Terminate Terminate uptake & Wash Incubate->Terminate Measure Measure radioactivity Terminate->Measure Analyze_On Analyze on-target inhibition (IC50) Measure->Analyze_On Measure_Viability Measure cell viability Viability_Assay->Measure_Viability Analyze_Off Analyze cytotoxicity (CC50) Measure_Viability->Analyze_Off

Caption: Workflow for assessing on- and off-target effects.

Troubleshooting_Logic rect rect Unexpected_Effect Unexpected Cellular Effect Observed? Is_On_Target Is the effect SERT-dependent? Unexpected_Effect->Is_On_Target Yes Is_Cytotoxic Is there evidence of cytotoxicity? Is_On_Target->Is_Cytotoxic Yes Validate_On_Target Validate with SERT knockout/antagonist Is_On_Target->Validate_On_Target No Consider_Off_Target Consider known off-target interactions Is_Cytotoxic->Consider_Off_Target No Perform_Viability_Assay Perform dose-response viability assay Is_Cytotoxic->Perform_Viability_Assay Yes Validate_On_Target->Consider_Off_Target Optimize_Concentration Optimize this compound concentration Perform_Viability_Assay->Optimize_Concentration

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Refinement of Seproxetine Administration for Cardiac Safety

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seproxetine. The focus is on refining administration protocols to minimize the risk of cardiac side effects during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiac side effects associated with this compound and other SSRIs?

A1: The main cardiac concern with Selective Serotonin Reuptake Inhibitors (SSRIs) like this compound is the potential for QT interval prolongation.[1][2][3] This delay in ventricular repolarization can increase the risk of serious arrhythmias, such as Torsades de Pointes (TdP).[1][3] These effects are primarily due to the blockade of cardiac ion channels, particularly the hERG potassium channel.[1][4]

Q2: How can we proactively assess the cardiac risk of this compound in our experiments?

A2: A tiered approach to cardiac safety assessment is recommended, starting with in vitro assays and progressing to in vivo models as outlined in the ICH S7B guidelines.[5][6][7] Key steps include:

  • In vitro ion channel screening: Assess the inhibitory effect of this compound on the hERG potassium channel, as well as other important cardiac ion channels like Nav1.5 (sodium) and Cav1.2 (calcium).[7][8]

  • In vitro cardiomyocyte assays: Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate the effects of this compound on action potential duration, contractility, and viability.[9][10][11]

  • In vivo electrocardiogram (ECG) monitoring: In animal models, continuously monitor ECGs to detect any changes in QT interval, heart rate, and other cardiac parameters following this compound administration.[12][13][14]

Q3: Are there any biomarkers that can be monitored to detect this compound-induced cardiotoxicity?

A3: Yes, certain cardiac biomarkers can be measured in preclinical studies to detect myocardial stress or injury. These include:

  • Cardiac Troponins (cTnI, cTnT): Elevated levels of troponins in the blood are sensitive indicators of cardiomyocyte damage.[15]

  • Natriuretic Peptides (NT-proANP, NT-proBNP): Increased levels of these peptides are released in response to cardiac muscle stretching and can indicate cardiac stress or hypertrophy.[16][17][18]

Q4: Can the formulation of this compound influence its cardiac side effects?

A4: Yes, advanced drug delivery systems are being explored to reduce the cardiotoxicity of various drugs. Nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, can alter the biodistribution of a drug, potentially reducing its concentration in cardiac tissue and thereby minimizing off-target effects.[19][20][21][22][23]

Troubleshooting Guides

Guide 1: Unexpected QT Prolongation Observed in In Vivo Studies

Issue: You have administered this compound to an animal model and observed a significant prolongation of the QT interval on the ECG.

Troubleshooting Steps:

  • Verify Dose and Concentration: Double-check the administered dose and the plasma concentration of this compound. The cardiac effects of SSRIs can be dose-dependent.

  • Assess Electrolyte Levels: Check for and correct any electrolyte imbalances, particularly hypokalemia (low potassium) and hypomagnesemia (low magnesium), as these can exacerbate QT prolongation.[3][4]

  • Review Co-administered Substances: Ensure that no other administered compounds are known to prolong the QT interval, as this could lead to a cumulative effect.

  • Refine the Administration Protocol:

    • Dose Reduction: Determine if a lower dose of this compound can achieve the desired therapeutic effect without significant QT prolongation.

    • Slower Infusion Rate: If administering intravenously, a slower infusion rate may prevent sharp peaks in plasma concentration that could be associated with acute cardiac effects.

    • Alternative Formulation: Consider exploring nanoparticle-based formulations to alter the pharmacokinetic profile and potentially reduce cardiac exposure.[19][21]

  • In-depth In Vitro Analysis: If not already performed, conduct detailed in vitro electrophysiology studies (e.g., patch clamp) to quantify the potency of this compound on hERG and other cardiac ion channels. This will help to establish a safety margin.

Guide 2: High Hit Rate in hERG Screening Assay

Issue: Your initial high-throughput screening indicates that this compound has a high affinity for the hERG channel, suggesting a potential for cardiotoxicity.

Troubleshooting Steps:

  • Confirm with Gold Standard: High-throughput assays can sometimes yield false positives. Confirm the findings using the gold-standard manual patch clamp electrophysiology assay to determine a precise IC50 value (the concentration at which 50% of the channel current is inhibited).[24][25]

  • Assess Inhibition of Other Ion Channels: Evaluate the effect of this compound on other key cardiac ion channels (e.g., Nav1.5 and Cav1.2). A compound that blocks multiple ion channels may have a more complex and potentially less pro-arrhythmic profile than a selective hERG blocker.

  • Utilize hiPSC-Cardiomyocytes: Test a range of this compound concentrations on hiPSC-CMs and monitor for changes in action potential duration and arrhythmogenic events.[9][26] This integrated cellular model provides a more holistic view of the drug's effects.

  • Consider a "Serum Shift" Assay: If this compound is highly protein-bound, its free concentration in vivo will be lower than the total concentration. A hERG assay performed in the presence of serum can provide a more physiologically relevant assessment of its inhibitory potential.[24]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of fluoxetine, the parent compound of this compound, on the cardiac sodium channel Nav1.5. This data can be used as a reference point for understanding the potential effects of this compound.

CompoundIon ChannelHolding PotentialIC50 (µM)Reference
Racemic FluoxetineNav1.5-140 mV39[27][28]
Racemic FluoxetineNav1.5-90 mV4.7[27][29]
NorfluoxetineNav1.5-140 mV29[27][28]

Experimental Protocols

Protocol 1: In Vitro hERG Inhibition Assay (Manual Patch Clamp)

Objective: To determine the IC50 of this compound on the hERG potassium channel.

Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology Setup: Use a patch clamp amplifier and data acquisition system. Prepare micropipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with internal solution.[30]

  • Solutions:

    • Internal Solution (Pipette): Contains (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with KOH.

    • External Solution (Bath): Contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Recording Procedure:

    • Establish a whole-cell patch clamp configuration.

    • Hold the cell membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.

    • Apply a repolarizing pulse to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

    • Record baseline hERG currents.

    • Perfuse the cell with increasing concentrations of this compound, allowing for steady-state inhibition at each concentration.

    • Record hERG currents at each concentration.

  • Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 2: In Vivo ECG Monitoring in a Rodent Model

Objective: To assess the effect of this compound administration on the QT interval in a conscious, freely moving rodent.

Methodology:

  • Animal Model: Use a suitable rodent model, such as a rat or mouse.

  • Telemetry Implantation: Surgically implant a telemetry device capable of recording and transmitting ECG data. Allow for a recovery period of at least one week.

  • Baseline ECG Recording: Record baseline ECG data for a sufficient period (e.g., 24 hours) to establish a stable diurnal rhythm.

  • This compound Administration: Administer this compound via the desired route (e.g., oral gavage, intravenous infusion).

  • ECG Monitoring: Continuously record the ECG for a defined period post-administration (e.g., 24-48 hours).

  • Data Analysis:

    • Analyze the ECG recordings to determine heart rate, RR interval, PR interval, QRS duration, and QT interval.

    • Correct the QT interval for heart rate (QTc) using an appropriate formula for the species (e.g., Bazett's or Fridericia's formula).

    • Compare the post-dose QTc values to the baseline values to identify any significant changes.

Visualizations

Experimental_Workflow_for_Cardiac_Safety_Assessment cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Refinement & Mitigation hERG_Assay hERG Assay (Patch Clamp) Multi_Ion_Channel Multi-Ion Channel Screening (Nav1.5, Cav1.2) hERG_Assay->Multi_Ion_Channel If hERG activity is detected hiPSC_CM_Assay hiPSC-Cardiomyocyte Assay (Action Potential, Contractility) Multi_Ion_Channel->hiPSC_CM_Assay ECG_Monitoring ECG Monitoring in Animal Models hiPSC_CM_Assay->ECG_Monitoring Proceed if in vitro risk is acceptable Biomarker_Analysis Cardiac Biomarker Analysis (Troponins, NPs) ECG_Monitoring->Biomarker_Analysis Dose_Response Dose-Response Refinement ECG_Monitoring->Dose_Response If QT prolongation is observed Formulation_Dev Advanced Formulation (e.g., Nanoparticles) Dose_Response->Formulation_Dev If dose reduction is insufficient

Caption: Experimental Workflow for Cardiac Safety Assessment of this compound.

SSRI_Cardiac_Ion_Channel_Blockade cluster_0 Cardiomyocyte Membrane This compound This compound hERG hERG (IKr) K+ Channel This compound->hERG Blockade Nav Nav1.5 Na+ Channel This compound->Nav Blockade Cav Cav1.2 Ca2+ Channel This compound->Cav Blockade Action_Potential Cardiac Action Potential hERG->Action_Potential Prolongs Repolarization (Phase 3) ECG Electrocardiogram (ECG) Action_Potential->ECG Leads to QT Prolongation Arrhythmia_Risk Increased Arrhythmia Risk (Torsades de Pointes) ECG->Arrhythmia_Risk

Caption: Mechanism of this compound-Induced Cardiac Side Effects.

References

Navigating the complexities of Seproxetine: A guide to in vitro-in vivo correlation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in correlating in vitro and in vivo data for Seproxetine.

Frequently Asked Questions (FAQs)

Q1: Why do our in vitro predictions of this compound's metabolic clearance not match our in vivo findings?

A1: This is a common challenge stemming from the complex metabolism of this compound, the active metabolite of fluoxetine (B1211875). Discrepancies often arise due to:

  • Complex CYP450 Inhibition: this compound, like its parent compound, is an inhibitor of multiple cytochrome P450 (CYP) enzymes, including CYP2D6, CYP2C19, and CYP3A4.[1][2] Simple in vitro models using single CYP isoforms may not capture the complex interplay and competitive inhibition that occurs in vivo.

  • Time-Dependent Inhibition: Fluoxetine and its metabolites can cause time-dependent inhibition of CYP enzymes, which is often not fully captured in standard in vitro assays.[1][2]

  • Metabolite-Mediated Interactions: this compound itself is an active metabolite, and its presence can alter the metabolism of the parent drug and other co-administered drugs, a factor that can be difficult to model in vitro.[1]

Troubleshooting:

  • Utilize more complex in vitro systems, such as human liver microsomes (HLMs) with a panel of CYP substrates or co-cultures of hepatocytes, to better mimic the in vivo metabolic environment.

  • Conduct specific in vitro assays to evaluate time-dependent inhibition potential.

  • Employ physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data and simulate the complex in vivo interactions.

Q2: We are observing lower than expected brain penetration of this compound in our animal models compared to our in vitro permeability assays. What could be the cause?

A2: The blood-brain barrier (BBB) is a significant factor. While in vitro models like PAMPA or Caco-2 assays provide initial estimates of permeability, they often do not fully recapitulate the in vivo BBB. Key reasons for discrepancies include:

  • Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB.[3] These transporters actively pump the drug out of the brain, reducing its effective concentration. Standard permeability assays may not express these transporters at physiological levels.

  • Protein Binding: this compound is highly protein-bound.[4] The unbound fraction of the drug is what is available to cross the BBB. Discrepancies in protein concentrations between in vitro assays and in vivo plasma can lead to inaccurate predictions.

Troubleshooting:

  • Use in vitro models that overexpress relevant efflux transporters (e.g., MDCK-MDR1 cells) to assess the impact of P-gp on this compound transport.[3][5]

  • Accurately measure the unbound fraction of this compound in plasma and in your in vitro assay medium and incorporate this into your calculations.

  • Consider in situ brain perfusion studies in animal models to get a more accurate measure of BBB transport.

Q3: Our in vitro receptor binding affinities for this compound do not directly correlate with its in vivo efficacy. Why is there a disconnect?

A3: The relationship between in vitro receptor binding and in vivo pharmacological effect for antidepressants like this compound is complex and not always linear.[6] This is due to:

  • Neuroadaptive Changes: The therapeutic effects of selective serotonin (B10506) reuptake inhibitors (SSRIs) are not solely due to acute serotonin reuptake inhibition.[7][8] Chronic administration leads to downstream neuroadaptive changes, such as receptor desensitization and alterations in gene expression, which are not captured in acute in vitro binding assays.

  • Complex Pharmacology: this compound is not only a potent serotonin reuptake inhibitor but also interacts with dopamine (B1211576) transporters and 5-HT2A/2C receptors.[6] The net in vivo effect is a result of its activity at multiple targets.

  • Pharmacokinetic Factors: The onset and duration of the pharmacological effect in vivo are highly dependent on the pharmacokinetic profile of this compound, including its long half-life.[9][10]

Troubleshooting:

  • Complement in vitro binding assays with functional assays (e.g., measuring downstream signaling pathways) to better understand the cellular consequences of receptor binding.

  • Utilize in vivo models that allow for chronic drug administration and behavioral assessments to capture the time-dependent therapeutic effects.

  • Develop integrated pharmacokinetic/pharmacodynamic (PK/PD) models to link drug exposure at the target site with the pharmacological response.

Quantitative Data Summary

Table 1: Comparison of In Vitro and In Vivo Metabolic Parameters for this compound (Illustrative Data)

ParameterIn Vitro (Human Liver Microsomes)In Vivo (Human)Potential Reason for Discrepancy
Metabolic Clearance (CLint, µL/min/mg protein) 150-Difficult to directly compare with in vivo clearance.
CYP2D6 Inhibition (Ki, µM) 0.2-In vivo inhibition is influenced by multiple factors.
CYP2C19 Inhibition (Ki, µM) 1.5-In vivo inhibition is influenced by multiple factors.
CYP3A4 Inhibition (Ki, µM) 5.0-In vivo inhibition is influenced by multiple factors.
Apparent Systemic Clearance (CL/F, L/h) -30Reflects overall elimination, including metabolism and other pathways.

Table 2: In Vitro Permeability vs. In Vivo Brain Penetration of this compound (Illustrative Data)

ParameterIn Vitro (MDCK-MDR1 Cells)In Vivo (Rat)Potential Reason for Discrepancy
Apparent Permeability (Papp, 10⁻⁶ cm/s) 15-Does not fully account for active efflux.
Efflux Ratio 3.5-Indicates potential for P-gp mediated efflux.
Brain-to-Plasma Ratio (Kp) -1.2Lower than predicted due to active efflux at the BBB.
Unbound Brain-to-Plasma Ratio (Kp,uu) -0.8Reflects the unbound drug concentration, which is more relevant for target engagement.

Detailed Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay
  • Objective: To determine the inhibitory potential of this compound on major human CYP450 enzymes.

  • Materials: Human liver microsomes (HLMs), recombinant human CYP enzymes, specific CYP substrates (e.g., dextromethorphan (B48470) for CYP2D6), NADPH regenerating system, this compound.

  • Procedure:

    • Pre-incubate HLMs or recombinant CYP enzymes with varying concentrations of this compound.

    • Initiate the metabolic reaction by adding the specific CYP substrate and the NADPH regenerating system.

    • Incubate for a specified time at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., acetonitrile).

    • Analyze the formation of the metabolite from the specific substrate using LC-MS/MS.

    • Calculate the IC50 and Ki values by fitting the data to appropriate inhibition models.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the pharmacokinetic profile of this compound in a rodent model.

  • Materials: this compound formulation for administration (e.g., oral gavage), cannulated rodents (e.g., rats), blood collection supplies, analytical standards for this compound.

  • Procedure:

    • Administer a single dose of this compound to the cannulated rats.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the cannula.

    • Process the blood samples to obtain plasma.

    • Extract this compound from the plasma samples.

    • Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.

    • Perform non-compartmental analysis to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL/F).

Visualizations

IVIVC_Challenges cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Outcome cluster_challenges Correlation Challenges invitro_metabolism Metabolism (Microsomes, Hepatocytes) invivo_pk Pharmacokinetics (Plasma Concentration) invitro_metabolism->invivo_pk Prediction cyp_inhibition Complex CYP Inhibition invitro_metabolism->cyp_inhibition invitro_permeability Permeability (PAMPA, Caco-2) invivo_brain Brain Penetration (Kp,uu) invitro_permeability->invivo_brain Prediction efflux_transporters Efflux Transporters (P-gp) invitro_permeability->efflux_transporters invitro_binding Receptor Binding (Affinity Assays) invivo_efficacy Efficacy (Behavioral Models) invitro_binding->invivo_efficacy Prediction neuroadaptation Neuroadaptation invitro_binding->neuroadaptation cyp_inhibition->invivo_pk Discrepancy efflux_transporters->invivo_brain Discrepancy neuroadaptation->invivo_efficacy Discrepancy

Caption: Challenges in correlating in vitro predictions to in vivo outcomes for this compound.

Seproxetine_Metabolism_Pathway Fluoxetine Fluoxetine This compound This compound (S-norfluoxetine) Fluoxetine->this compound N-demethylation Inactive_Metabolites Inactive Metabolites This compound->Inactive_Metabolites Further Oxidation & Glucuronidation CYP2D6 CYP2D6 This compound->CYP2D6 Inhibition CYP2C19 CYP2C19 This compound->CYP2C19 Inhibition CYP3A4 CYP3A4 This compound->CYP3A4 Inhibition UGT UGTs

Caption: Simplified metabolic pathway and CYP450 inhibition profile of this compound.

BBB_Transport_Workflow Start Start: In Vitro Permeability Screen PAMPA PAMPA Assay Start->PAMPA High_Perm High Permeability? PAMPA->High_Perm MDCK MDCK-MDR1 Assay Efflux_Sub P-gp Substrate? MDCK->Efflux_Sub High_Perm->MDCK Yes High_Risk High Risk of BBB Discrepancy High_Perm->High_Risk No InVivo_PK In Vivo PK Study (Brain Tissue Sampling) Efflux_Sub->InVivo_PK Yes Low_Risk Low Risk of BBB Discrepancy Efflux_Sub->Low_Risk No PBPK PBPK Modeling InVivo_PK->PBPK PBPK->High_Risk Confirm Discrepancy

Caption: Experimental workflow to investigate potential in vitro-in vivo discrepancies in brain penetration.

References

Technical Support Center: Enhancing Seproxetine Efficacy with Charge-Transfer Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for experiments involving the enhancement of Seproxetine's efficacy through the formation of charge-transfer (CT) complexes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound, also known as (S)-norfluoxetine, is a selective serotonin (B10506) reuptake inhibitor (SSRI) and the primary active metabolite of the antidepressant fluoxetine (B1211875).[1][2][3] Its main function is to block the serotonin transporter (SERT), which increases the concentration of the neurotransmitter serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[4][5][6] Development of this compound as a standalone drug was discontinued (B1498344) due to cardiac side effects related to QT interval prolongation.[2][3]

Q2: What is a charge-transfer (CT) complex in the context of pharmaceuticals?

A charge-transfer complex is formed when an electron-donating molecule (like this compound) interacts with an electron-accepting molecule.[7][8] This interaction involves a fractional transfer of electronic charge from the donor to the acceptor, creating a weak, non-covalent bond.[8] In pharmaceuticals, forming a CT complex can alter a drug's physicochemical properties, potentially leading to enhanced stability, solubility, and biological activity.[4][9]

Q3: How can forming a charge-transfer complex enhance the efficacy of this compound?

Forming a CT complex with this compound can lead to improved biological activity.[4][5] Studies have investigated the interaction of this compound with various π-electron acceptors (such as picric acid and TCNQ), showing that these complexes can exhibit higher binding energy to target receptors like serotonin and dopamine (B1211576) transporters.[10][11][12] This enhanced binding and increased stability of the complex may lead to greater therapeutic efficacy.[4][10]

Q4: Which electron acceptors are suitable for forming a complex with this compound?

Research has shown that this compound can form stable 1:1 charge-transfer complexes with several π-electron acceptors.[10][12] Commonly studied acceptors include picric acid (PA), 7,7',8,8'-tetracyanoquinodimethane (TCNQ), dinitrobenzene (DNB), p-nitrobenzoic acid (p-NBA), 2,6-dichloroquinone-4-chloroimide (B1671506) (DCQ), and 2,6-dibromoquinone-4-chloroimide (DBQ).[10][11] Among these, TCNQ and PA have been noted to form complexes with greater activation energies.[10]

Q5: How is the formation of a this compound charge-transfer complex typically confirmed?

The formation of a CT complex is often identified by a distinct color change when the donor and acceptor solutions are mixed.[13] This is confirmed instrumentally using UV-Visible spectrophotometry, which detects a new, characteristic absorption band (the charge-transfer band) in the visible or near-UV region that is absent in the spectra of the individual components.[7][13][14] Further characterization can be performed using techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis.[7][15]

Experimental Protocols

Protocol 1: Synthesis of a Solid this compound-Picric Acid (PA) Charge-Transfer Complex

This protocol describes the general method for synthesizing a solid-state CT complex between this compound (donor) and Picric Acid (acceptor).

Materials:

  • This compound hydrochloride

  • Picric Acid (PA)

  • Methanol (B129727) (spectroscopic grade)

  • Magnetic stirrer and stir bar

  • Beakers and volumetric flasks

  • Filtration apparatus (Buchner funnel, filter paper)

Methodology:

  • Prepare Stock Solutions: Prepare equimolar solutions (e.g., 0.01 M) of this compound and Picric Acid in separate volumetric flasks using methanol as the solvent.

  • Reaction Mixture: In a beaker, mix equal volumes of the this compound and Picric Acid solutions (achieving a 1:1 molar ratio).

  • Complex Formation: Stir the mixture at room temperature for 2 hours. A color change and the formation of a precipitate indicate the formation of the CT complex.

  • Isolation: Isolate the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Drying: Dry the resulting crystalline solid in a desiccator under vacuum at room temperature.

  • Characterization: Confirm the complex formation using UV-Vis, FT-IR, and ¹H-NMR spectroscopy.

Protocol 2: In-Vitro Serotonin Transporter (SERT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of the this compound-PA complex for the human serotonin transporter (hSERT) compared to this compound alone.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing hSERT.

  • [³H]-Citalopram (radioligand).

  • This compound (uncomplexed).

  • This compound-PA complex.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Methodology:

  • Prepare Reagents: Prepare serial dilutions of the test compounds (this compound and this compound-PA complex) in the assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound (or buffer for total binding, or a high concentration of a non-labeled ligand like fluoxetine for non-specific binding).

    • [³H]-Citalopram at a concentration near its Kd (e.g., 1 nM).

    • hSERT-expressing cell membranes (e.g., 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guides

Issue 1: Low or No Yield of Solid Charge-Transfer Complex

  • Question: My synthesis reaction did not produce a precipitate, or the yield was extremely low. What could be the cause?

  • Answer:

    • Solvent Polarity: The choice of solvent is critical. CT complex formation can be highly dependent on the polarity of the medium.[16] If methanol is not working, try screening other solvents like chloroform (B151607) or dichloromethane.[17]

    • Stoichiometry: Ensure that the molar ratio of this compound to the acceptor is precisely 1:1, as this has been identified as the stable stoichiometry.[10][12]

    • Concentration: The concentrations of the reactant solutions may be too low. Try increasing the initial concentrations of the donor and acceptor solutions.

    • Temperature: While most formations occur at room temperature, some complexes may require gentle heating or cooling to precipitate.

Issue 2: Inconsistent UV-Vis Spectra for CT Complex

  • Question: The position of the charge-transfer band (λmax) in my UV-Vis spectrum shifts between experiments or doesn't appear at all. Why?

  • Answer:

    • Complex Dissociation: The complex may be dissociating in the solution. This can be influenced by the solvent and concentration. Ensure the solution is sufficiently concentrated for detection.[14]

    • Solvent Effects: The λmax of a CT band is sensitive to the solvent used for analysis. Always use the same solvent for all measurements to ensure consistency.

    • Impurities: Unreacted starting materials or other impurities can interfere with the spectrum. Ensure your isolated complex is properly washed and purified.

    • Instrument Blank: Always use the pure solvent as a reference or "blank" in the spectrophotometer to ensure you are only observing the absorbance of the complex.

Issue 3: High Variability in SERT Binding Assay Results

  • Question: I am seeing large error bars and inconsistent IC₅₀ values in my SERT binding assay for the this compound complex. What are the common pitfalls?

  • Answer:

    • Complex Stability in Buffer: The charge-transfer complex, which is stable in an organic solvent, may be unstable or dissociate in the aqueous assay buffer. Consider assessing the stability of the complex in the buffer over the incubation time using spectrophotometry.

    • Acceptor Interference: The free acceptor molecule (e.g., Picric Acid) might have its own biological activity or interfere with the assay. Always run a control experiment with the acceptor molecule alone to check for any effects on SERT binding.

    • Pipetting Accuracy: Inconsistent pipetting, especially of the radioligand or the serially diluted compounds, is a major source of error. Ensure pipettes are calibrated and use careful technique.

    • Incomplete Filtration/Washing: If the filtration or washing steps are not rapid and consistent, it can lead to high variability in both total and non-specific binding counts.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound vs. This compound-PA Complex (Hypothetical Data)

PropertyThis compoundThis compound-PA Complex
Appearance White PowderYellow Crystalline Solid
Molar Mass ( g/mol ) 295.30524.40
Aqueous Solubility LowModerate
UV-Vis λmax (Methanol) ~270 nm~270 nm, 436 nm (CT Band)
SERT Binding Affinity (Ki) 0.85 nM0.45 nM
Dopamine Transporter (DAT) Binding Affinity (Ki) 120 nM85 nM

Note: The λmax for the this compound-PA complex is based on published data.[9] Other values are hypothetical for illustrative purposes.

Visualizations

Signaling Pathway

SERT_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Vesicle Vesicles (Serotonin Storage) Serotonin_Pre Serotonin (5-HT) Vesicle->Serotonin_Pre Release Serotonin_Synapse Serotonin (5-HT) Serotonin_Pre->Serotonin_Synapse Exocytosis SERT SERT Transporter Receptor 5-HT Receptor Signal Signal Transduction (Mood Regulation) Receptor->Signal Serotonin_Synapse->SERT Reuptake Serotonin_Synapse->Receptor Binding Blocker This compound-CT Complex Blocker->SERT Inhibition

Caption: Serotonergic synapse showing inhibition of the SERT transporter by the this compound-CT complex.

Experimental Workflow

Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_testing Phase 2: In-Vitro Efficacy Testing cluster_analysis Phase 3: Data Analysis A Prepare Equimolar Solutions (this compound & Acceptor) B Mix & React (1:1 Molar Ratio) A->B C Isolate & Purify Solid Complex B->C D Characterize Complex (UV-Vis, FT-IR, NMR) C->D E Prepare Reagents for SERT Binding Assay D->E Proceed if complex is confirmed F Run Competitive Radioligand Assay E->F G Quantify Radioactivity F->G H Calculate IC50 and Ki Values G->H Proceed with raw data I Compare Efficacy: Complex vs. This compound H->I J Final Report I->J

Caption: Overall workflow for enhancing this compound efficacy via charge-transfer complexation.

Troubleshooting Logic

Troubleshooting Problem { Problem|Low Yield of CT Complex} Cause1 Cause Incorrect Solvent Polarity Problem->Cause1 Is solvent appropriate? Cause2 Cause Non-Optimal Stoichiometry Problem->Cause2 Is ratio correct? Cause3 Cause Reactant Concentration Too Low Problem->Cause3 Is concentration sufficient? Solution1 {Solution|Screen Alternative Solvents (e.g., Chloroform)} Cause1->Solution1 Solution2 {Solution|Verify Molar Calculations & Ensure 1:1 Ratio} Cause2->Solution2 Solution3 {Solution|Increase Reactant Molarity} Cause3->Solution3

Caption: Troubleshooting logic for low yield in charge-transfer complex synthesis.

References

Mitigating Seproxetine-induced cognitive side effects in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the cognitive side effects of seproxetine in preclinical models. Given that this compound ((S)-norfluoxetine) is the primary active metabolite of fluoxetine (B1211875), and its independent development was discontinued, much of the guidance is based on data from fluoxetine and the broader class of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) as a scientifically accepted proxy.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound, also known as (S)-norfluoxetine, is a potent Selective Serotonin Reuptake Inhibitor (SSRI).[1][2] It is the main active metabolite of the widely used antidepressant, fluoxetine.[3] Its primary mechanism of action is to block the serotonin transporter (SERT), which increases the concentration of the neurotransmitter serotonin in the synaptic cleft.[4][5] this compound also shows activity as an inhibitor of dopamine (B1211576) transporters and an antagonist at 5-HT2A and 5-HT2C receptors.[2]

Q2: What are the potential cognitive side effects of SSRIs like this compound in preclinical models?

A2: While SSRIs are prescribed to improve mood, their effects on cognition can be complex and sometimes detrimental, particularly in non-depressed, healthy animal models.[6] Preclinical studies using fluoxetine have shown that both single-dose and sustained administration can impair long-term memory in tasks like inhibitory avoidance.[6] Some studies have reported impaired spatial learning in the Morris water maze with both fluoxetine and citalopram.[7] Chronic fluoxetine has also been shown to selectively impair contextual fear memory.[8]

Q3: What are the proposed neurobiological mechanisms for these cognitive side effects?

A3: The cognitive effects of SSRIs are multifaceted. While increased serotonin can be beneficial, altering its delicate balance can impact learning and memory. The mechanisms may involve:

  • Receptor Modulation: Increased serotonin levels activate a wide range of serotonin receptors. For instance, while 5-HT1A and 5-HT4 receptor signaling is linked to promoting neurogenesis,[9] activation of other receptors, like 5-HT2C, has been implicated in the anxiogenic effects seen in early treatment.[10]

  • Neurogenesis and Plasticity: Chronic SSRI administration is known to increase adult hippocampal neurogenesis and the expression of Brain-Derived Neurotrophic Factor (BDNF), which are generally associated with improved plasticity and antidepressant effects.[11][12][13] However, the relationship is complex; some studies suggest that fluoxetine's therapeutic effects are dependent on its direct binding to the BDNF receptor, TrkB.[6] Alterations in the maturation and integration of new neurons could transiently affect established memory circuits.

  • Systems Consolidation: Chronic fluoxetine treatment may slow down the process of systems consolidation, where memories become independent of the hippocampus over time. This could explain the selective impairment in hippocampus-dependent tasks like contextual fear conditioning.[14]

Q4: What are potential strategies to mitigate this compound-induced cognitive side effects?

A4: Based on the proposed mechanisms, several strategies could be explored in preclinical models:

  • Targeting Specific 5-HT Receptors: Co-administration of antagonists for specific serotonin receptors, such as the 5-HT2C receptor, might counteract some of the negative cognitive or anxiogenic effects, particularly those seen with acute administration.[10]

  • Enhancing BDNF Signaling: Investigating compounds or interventions that further support BDNF signaling and synaptic plasticity could be a potential avenue, although overexpression of BDNF can also lead to deficits.[15]

  • Environmental Enrichment: Housing animals in an enriched environment, which is known to promote neurogenesis and cognitive function, could be tested for its potential to counteract any negative effects of the drug.

  • Combination Therapy: Exploring the co-administration of noradrenaline reuptake inhibitors. For example, atomoxetine (B1665822) has been shown to block the memory-altering effects of escitalopram (B1671245) in contextual fear conditioning tasks.[16]

Troubleshooting Guides

Problem 1: I am not observing any cognitive deficits in the Morris Water Maze (MWM) after this compound administration.

  • Is the treatment duration appropriate?

    • Chronic administration (e.g., 21-28 days) is often required to see stable effects of SSRIs on neurogenesis and behavior.[9] Acute or sub-chronic administration may yield different or no results. Studies have shown that 15 days of fluoxetine treatment during MWM training can reverse stress-induced proliferation deficits.[17]

  • Is the dose correct?

    • Studies with fluoxetine have shown impaired spatial learning at doses of 8 and 16 mg/kg, but not at lower doses.[7] A dose-response study for this compound may be necessary.

  • Are you accounting for stress?

    • The MWM task itself can be stressful and suppress neurogenesis. This stress can be reversed by fluoxetine.[17] Ensure your control groups are appropriately handled. If the drug is reversing a stress-induced deficit, you may not see an impairment compared to non-stressed controls.

  • Is your animal model appropriate?

    • Different rodent strains exhibit varying levels of anxiety and learning capabilities in the MWM.[18] C57BL/6 mice are commonly used, but their performance can be affected by anxiety, leading to "floating" behavior. Ensure water temperature is optimal (around 23-25°C) to encourage active searching rather than floating.[18]

Problem 2: My Novel Object Recognition (NOR) test results have high variability.

  • Have you validated your objects?

    • Animals may have an innate preference for or aversion to certain objects based on texture, shape, or smell. It is critical to run a validation cohort where animals are exposed to two different objects to ensure there is no baseline preference before starting the actual experiment. A bias ratio close to 1.0 is ideal.[19]

  • Is the habituation phase sufficient?

    • Animals need to be thoroughly habituated to the testing arena in the absence of any objects.[20] This reduces anxiety and exploratory behavior directed at the environment itself, focusing the animal's attention on the objects during the familiarization and test phases.

  • Is the inter-trial interval optimized?

    • The delay between the familiarization (T1) and test (T2) trials determines whether you are testing short-term or long-term memory. A 1-hour interval is common for short-term memory, while a 24-hour interval is used for long-term memory.[21] SSRI effects might be more pronounced at longer intervals.

  • Are you controlling for motor effects?

    • Ensure that this compound is not causing hyperactivity or sedation, which would confound the interpretation of exploration time. Monitor total exploration time of both objects during the test phase; a significant decrease could indicate motor or motivational deficits rather than memory impairment.

Problem 3: My Contextual Fear Conditioning (CFC) results are inconsistent.

  • Are you dissociating contextual vs. cued fear?

    • Chronic fluoxetine has been shown to selectively impair hippocampus-dependent contextual fear memory while sparing amygdala-dependent cued (auditory) fear memory.[8][22] Your protocol must include separate tests for context (placing the animal back in the conditioning chamber) and cue (placing the animal in a novel context and presenting the auditory tone) to observe this dissociation.

  • Are you considering the effects of acute administration?

    • Acute administration of SSRIs can paradoxically increase fear expression, an effect that may be mediated by 5-HT2C receptors.[10] If you are testing after a single dose, you may see an enhancement, not an impairment, of the fear response.

  • Is fear generalization a factor?

    • Chronic fluoxetine treatment can prevent the generalization of fear to a novel context.[14] This is a therapeutic-like effect. Ensure your "novel" context for the cued test is sufficiently different from the training context to avoid measuring a generalized fear response.

Quantitative Data from Preclinical SSRI Studies

The following table summarizes quantitative findings from studies on fluoxetine, which may serve as a reference for designing experiments with this compound.

Behavioral TestAnimal ModelDrug & DoseTreatment DurationKey Quantitative Finding
Morris Water Maze Adult Male RatsFluoxetine (8 & 16 mg/kg, i.p.)4 daysSignificantly increased escape latencies and distance traveled compared to controls.[7]
Morris Water Maze Adult Male RatsFluoxetine (10 mg/kg/day)15 daysReversed the stress-induced decrease in BrdU-positive (proliferating) cells in the dentate gyrus.[17]
Contextual Fear Conditioning Adult MiceFluoxetine (~4 weeks in drinking water)~4 weeksSignificantly impaired contextual fear memory (reduced freezing) 24 hours after conditioning, with no effect on cued fear memory.[22]
Contextual Fear Conditioning Adult RatsFluoxetine (chronic)28 daysPrevented fear memory generalization, leading to significantly lower freezing in a novel context compared to vehicle-treated animals.[14]

Detailed Experimental Protocols

Morris Water Maze (MWM) Protocol
  • Objective: To assess spatial learning and memory.

  • Apparatus: A large circular pool (120-150 cm diameter) filled with opaque water (23-25°C) containing a hidden escape platform submerged 1-2 cm below the surface. The room should have various prominent visual cues on the walls.[23]

  • Procedure:

    • Habituation/Pre-training (1-2 days): Place the animal in the pool with a visible platform for 60 seconds. Guide the mouse to the platform if it does not find it. This helps reduce stress and teaches the animal the goal of the task.

    • Acquisition Phase (4-7 days):

      • Conduct 4 trials per day.

      • The hidden platform remains in the same location (e.g., NW quadrant) for all acquisition trials.

      • The starting position (N, S, E, W) is varied for each trial.

      • Place the animal gently into the water facing the pool wall.

      • Allow the animal to search for the platform for a maximum of 60-90 seconds.

      • If the animal finds the platform, allow it to remain there for 15-30 seconds.

      • If it fails to find the platform, gently guide it to the platform and let it stay for 15-30 seconds.

      • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the platform from the pool.

      • Place the animal in the pool from a novel start position for a single 60-second trial.

      • Record the time spent in the target quadrant (where the platform used to be) and the number of crossings over the former platform location.

Novel Object Recognition (NOR) Protocol
  • Objective: To assess non-spatial recognition memory.

  • Apparatus: An open-field arena (e.g., 40x40x40 cm). Objects should be of similar size but different shapes and textures, heavy enough that the animal cannot move them.[20]

  • Procedure:

    • Habituation (2-3 days): Allow each animal to freely explore the empty arena for 5-10 minutes per day to reduce anxiety and familiarize it with the environment.

    • Familiarization/Training Trial (T1):

      • Place two identical objects in the arena.

      • Place the animal in the arena and allow it to explore for 5-10 minutes.

      • Record the time spent exploring each object (defined as sniffing or touching the object with the nose or forepaws).

    • Test Trial (T2) (after a retention interval, e.g., 1h or 24h):

      • Replace one of the identical objects with a novel object. The position of the novel and familiar object should be counterbalanced across animals.

      • Place the animal back in the arena for 5 minutes.

      • Record the time spent exploring the novel (TN) and familiar (TF) objects.

    • Data Analysis: Calculate a discrimination index (DI) = (TN - TF) / (TN + TF). A DI significantly above zero indicates successful recognition memory.

Contextual and Cued Fear Conditioning Protocol
  • Objective: To assess associative fear memory.

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a separate, distinct novel context (different shape, color, flooring, and odor) for cued testing.

  • Procedure:

    • Conditioning/Training (Day 1):

      • Place the animal in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

      • Present an auditory cue (conditioned stimulus, CS; e.g., 80 dB tone for 30 seconds).

      • The last 2 seconds of the tone are paired with a mild footshock (unconditioned stimulus, US; e.g., 0.5-0.7 mA for 2 seconds).

      • Repeat this pairing 2-3 times with an inter-trial interval of 1-2 minutes.

      • Remove the animal 1 minute after the final shock.

    • Contextual Fear Test (Day 2):

      • Place the animal back into the same conditioning chamber (no tone, no shock).

      • Record behavior for 5 minutes.

      • Measure "freezing" (complete immobility except for respiration) as an index of fear memory for the context.

    • Cued Fear Test (Day 3):

      • Place the animal in the novel context to which it has not been exposed.

      • Allow for a baseline period of 2-3 minutes (no tone).

      • Present the auditory cue (CS) continuously or intermittently for 3 minutes (no shock).

      • Measure freezing during the baseline and cue presentation periods. Increased freezing during the cue presentation indicates memory for the auditory cue.

Visualizations

SSRI_Mechanism_of_Action Proposed SSRI Mechanism & Downstream Effects cluster_0 Synaptic Level cluster_1 Intracellular & Network Level This compound This compound ((S)-norfluoxetine) SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Synaptic5HT Increased Synaptic Serotonin (5-HT) SERT->Synaptic5HT Leads to Receptors 5-HT Receptor Activation Synaptic5HT->Receptors Signaling Downstream Signaling (e.g., CREB activation) Receptors->Signaling BDNF Increased BDNF Expression & Signaling Signaling->BDNF Plasticity Enhanced Neurogenesis & Synaptic Plasticity BDNF->Plasticity Cognition Modulation of Cognitive Function Plasticity->Cognition

Caption: Proposed mechanism of action for SSRIs like this compound.

Preclinical_Workflow General Preclinical Experimental Workflow Acclimatization 1. Animal Acclimatization (1-2 weeks) Baseline 2. Baseline Testing (Optional) (e.g., Open Field, EPM) Acclimatization->Baseline DrugAdmin 3. Chronic this compound Administration (e.g., 28 days via oral gavage or in drinking water) Baseline->DrugAdmin Behavior 4. Behavioral Test Battery (e.g., MWM, NOR, CFC) DrugAdmin->Behavior Tissue 5. Tissue Collection & Analysis (e.g., Brains for IHC, Western Blot) Behavior->Tissue

Caption: A typical workflow for a preclinical cognitive study.

Troubleshooting_Workflow Troubleshooting: 'No Cognitive Deficit Observed' Start Start: No cognitive deficit observed Dose Is the dose in an effective range? (e.g., based on fluoxetine data) Start->Dose Duration Is treatment duration sufficient? (e.g., Chronic, >21 days) Dose->Duration [Yes] Revise Revise Protocol Dose->Revise [No] Task Is the behavioral task sensitive? (e.g., MWM vs. CFC) Duration->Task [Yes] Duration->Revise [No] Strain Is the animal strain appropriate? (Consider anxiety levels) Task->Strain [Yes] Task->Revise [No] Strain->Revise [No] Consider Consider Alternative Hypothesis (e.g., drug has no effect or improves performance) Strain->Consider [Yes]

Caption: A decision tree for troubleshooting experiments.

References

Validation & Comparative

Validating the Selective Serotonin Reuptake Inhibition of Seproxetine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Seproxetine's performance as a selective serotonin (B10506) reuptake inhibitor (SSRI) against other established alternatives. The information presented is supported by experimental data to facilitate informed research and development decisions.

This compound, also known as (S)-norfluoxetine, is the primary active metabolite of the widely prescribed antidepressant fluoxetine.[1][2] It is recognized as a potent SSRI, exhibiting strong affinity for the serotonin transporter (SERT).[3] However, its clinical development was halted due to concerns about cardiac side effects. This guide delves into the in vitro validation of this compound's primary mechanism of action and compares its binding profile to that of its parent compound, fluoxetine, and other commonly used SSRIs, sertraline (B1200038) and paroxetine (B1678475).

Comparative Analysis of Monoamine Transporter Binding Affinities

The defining characteristic of an effective SSRI is its high affinity for the serotonin transporter (SERT) coupled with significantly lower affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This selectivity minimizes off-target effects and contributes to a more favorable side-effect profile.

The binding affinities of this compound and comparator SSRIs for human monoamine transporters are summarized in the table below. The data, presented as inhibition constants (Ki), were determined using in vitro radioligand binding assays. A lower Ki value indicates a higher binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)NET/SERT Selectivity RatioDAT/SERT Selectivity Ratio
This compound ((S)-Norfluoxetine) 1.3[3]190780146.2600.0
Fluoxetine 2.63102000119.2769.2
Sertraline 0.295222179.375.9
Paroxetine 0.1341170315.41307.7

Note: The Ki values are compiled from multiple sources and represent the affinity for the human transporters.

As the data indicates, this compound is a potent inhibitor of SERT with a Ki value of 1.3 nM.[3] Its selectivity for SERT over NET and DAT is substantial, with selectivity ratios of approximately 146 and 600, respectively. This profile is comparable to that of its parent compound, fluoxetine, and other established SSRIs. Notably, paroxetine demonstrates the highest affinity for SERT among the compared compounds. Sertraline exhibits a relatively higher affinity for DAT compared to the other SSRIs in this list.

Experimental Protocols

The validation of a compound's activity as an SSRI relies on standardized in vitro assays. The two primary experimental methodologies are radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific transporter protein.

Objective: To determine the inhibition constant (Ki) of a test compound for SERT, NET, and DAT.

Methodology:

  • Preparation of Transporter Source: Membranes from cells recombinantly expressing the human serotonin, norepinephrine, or dopamine transporters, or from specific brain regions rich in these transporters (e.g., platelets for SERT, cerebral cortex for NET, and striatum for DAT), are prepared by homogenization and centrifugation.

  • Competitive Binding: A constant concentration of a radiolabeled ligand known to bind with high affinity to the target transporter (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, or [³H]-GBR-12935 for DAT) is incubated with the prepared membranes.

  • Addition of Test Compound: A range of concentrations of the unlabeled test compound (e.g., this compound) is added to compete with the radioligand for binding to the transporter.

  • Equilibrium and Separation: The mixture is incubated to reach binding equilibrium. Subsequently, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Neurotransmitter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of the natural neurotransmitter into cells or synaptosomes.

Objective: To determine the concentration of a test compound that inhibits 50% of the uptake of serotonin, norepinephrine, or dopamine (IC50).

Methodology:

  • Preparation of Synaptosomes or Transfected Cells: Synaptosomes, which are resealed nerve terminals containing the transporters, are isolated from specific brain regions (e.g., cortex for serotonin and norepinephrine, striatum for dopamine) by homogenization and differential centrifugation. Alternatively, cells stably expressing the human transporters can be used.

  • Pre-incubation with Test Compound: The synaptosomes or cells are pre-incubated with various concentrations of the test compound.

  • Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine) is added to initiate the uptake process.

  • Incubation: The mixture is incubated for a short period at a physiological temperature (e.g., 37°C) to allow for transporter-mediated uptake.

  • Termination of Uptake: The uptake is rapidly terminated by cooling the samples on ice and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • Quantification: The amount of radioactivity accumulated inside the synaptosomes or cells is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that causes a 50% reduction in the specific uptake of the neurotransmitter (IC50) is calculated.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of selective serotonin reuptake inhibition and the general workflow for evaluating potential SSRIs.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Synthesis Tryptophan -> 5-HTP -> Serotonin (5-HT) Vesicular Storage Vesicular Storage of 5-HT Serotonin Synthesis->Vesicular Storage Serotonin Serotonin (5-HT) Vesicular Storage->Serotonin Release SERT Serotonin Transporter (SERT) This compound This compound This compound->SERT Inhibition Serotonin->SERT Reuptake Postsynaptic Receptors Postsynaptic 5-HT Receptors Serotonin->Postsynaptic Receptors Signal Transduction Signal Transduction Postsynaptic Receptors->Signal Transduction Start Start: Compound of Interest BindingAssay Radioligand Binding Assay (SERT, NET, DAT) Start->BindingAssay UptakeAssay Neurotransmitter Uptake Assay (Serotonin, Norepinephrine, Dopamine) Start->UptakeAssay DataAnalysis Data Analysis: Calculate Ki and IC50 Values BindingAssay->DataAnalysis UptakeAssay->DataAnalysis Selectivity Determine Selectivity Ratios (NET/SERT, DAT/SERT) DataAnalysis->Selectivity Comparison Compare with Standard SSRIs Selectivity->Comparison Conclusion Conclusion: Validate as Selective Serotonin Reuptake Inhibitor Comparison->Conclusion

References

A Comparative In Vivo Analysis of Seproxetine and Fluoxetine: Efficacy and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy and potency of seproxetine (S-norfluoxetine) and its parent compound, fluoxetine (B1211875). The data presented is compiled from preclinical studies to offer a clear perspective on their pharmacological activities as selective serotonin (B10506) reuptake inhibitors (SSRIs).

Introduction

Fluoxetine, widely known by its brand name Prozac, is a racemic mixture of two enantiomers, (R)-fluoxetine and (S)-fluoxetine. It is extensively metabolized in the liver via N-demethylation by the cytochrome P450 enzyme system, primarily CYP2D6, to its active metabolite, norfluoxetine (B159337).[1][2][3] Norfluoxetine also exists as two enantiomers: (R)-norfluoxetine and (S)-norfluoxetine, the latter of which is known as this compound. While the enantiomers of fluoxetine exhibit relatively similar potencies as serotonin reuptake inhibitors, the enantiomers of its metabolite, norfluoxetine, show a marked difference in potency.[4] This guide focuses on the comparative in vivo data of this compound and fluoxetine.

Metabolic Pathway of Fluoxetine

Fluoxetine is metabolized to its active metabolite, norfluoxetine, which has a longer half-life than the parent compound.[2] The S-enantiomer of norfluoxetine, this compound, is the more pharmacologically active of the two norfluoxetine enantiomers.[4]

G cluster_metabolism Metabolism (CYP2D6) racemic_fluoxetine Racemic Fluoxetine ((R/S)-Fluoxetine) s_fluoxetine (S)-Fluoxetine racemic_fluoxetine->s_fluoxetine 50% r_fluoxetine (R)-Fluoxetine racemic_fluoxetine->r_fluoxetine 50% This compound This compound ((S)-Norfluoxetine) s_fluoxetine->this compound N-demethylation r_norfluoxetine (R)-Norfluoxetine r_fluoxetine->r_norfluoxetine N-demethylation

Figure 1: Metabolic conversion of racemic fluoxetine to its enantiomeric metabolites.

In Vivo Potency Comparison

The in vivo potency of this compound and fluoxetine has been evaluated using the p-chloroamphetamine (PCA)-induced serotonin depletion model. This assay is a standard method for assessing the ability of a compound to block the serotonin transporter in vivo.[5] The potency is typically expressed as the ED50, which is the dose required to produce 50% of the maximal effect.

Data Summary Tables

The following tables summarize the quantitative data on the in vivo potency of this compound and the enantiomers of fluoxetine in antagonizing PCA-induced serotonin depletion.

Table 1: In Vivo Potency of Norfluoxetine Enantiomers (including this compound) in Mice and Rats [4]

CompoundAnimal ModelAdministration RouteED50 (mg/kg)
This compound (S-Norfluoxetine) Mouse Intraperitoneal (i.p.) 0.82
(R)-NorfluoxetineMouseIntraperitoneal (i.p.)8.3
This compound (S-Norfluoxetine) Rat Intraperitoneal (i.p.) 3.8
(R)-NorfluoxetineRatIntraperitoneal (i.p.)> 20

Table 2: In Vivo Potency of Fluoxetine Enantiomers in Mice [6]

CompoundAnimal ModelAdministration RouteED50 (mg/kg)
(S)-FluoxetineMouseIntraperitoneal (i.p.)1.2
(R)-FluoxetineMouseIntraperitoneal (i.p.)2.1

Based on the data from mice, this compound (ED50 = 0.82 mg/kg) is more potent than both the (S)- and (R)-enantiomers of fluoxetine (ED50 = 1.2 mg/kg and 2.1 mg/kg, respectively) in blocking the serotonin transporter in vivo.[4][6] Notably, there is a significant difference in potency between the enantiomers of norfluoxetine, with this compound being approximately 10-fold more potent than (R)-norfluoxetine in mice.[4]

Experimental Protocols

The primary experimental model cited for determining the in vivo potency is the antagonism of p-chloroamphetamine (PCA)-induced depletion of brain serotonin.

p-Chloroamphetamine (PCA)-Induced Serotonin Depletion Assay

Objective: To assess the in vivo potency of a serotonin reuptake inhibitor by its ability to prevent the depletion of brain serotonin caused by PCA.

Methodology:

  • Animal Model: Male ICR mice or Sprague-Dawley rats are commonly used.[4]

  • Drug Administration: The test compound (e.g., this compound, fluoxetine enantiomers) is administered at various doses, typically via intraperitoneal (i.p.) injection.

  • PCA Administration: At a specified time after the administration of the test compound, p-chloroamphetamine (PCA) is administered (e.g., 10 mg/kg, i.p.) to induce serotonin depletion.[7]

  • Sample Collection: At a set time point after PCA administration (e.g., 24 hours), the animals are euthanized, and the brains are collected.[8]

  • Neurochemical Analysis: Whole brain or specific brain regions are analyzed for serotonin (5-HT) and/or its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), concentrations, typically using high-performance liquid chromatography (HPLC) with electrochemical detection.[7]

  • Data Analysis: The ED50 value is calculated, representing the dose of the test compound that produces a 50% antagonism of the PCA-induced depletion of serotonin.

G cluster_workflow Experimental Workflow animal_prep Animal Acclimation (Mice or Rats) drug_admin Test Compound Administration (e.g., this compound, Fluoxetine) animal_prep->drug_admin pca_admin PCA Administration (Induces 5-HT Depletion) drug_admin->pca_admin euthanasia Euthanasia & Brain Collection pca_admin->euthanasia analysis HPLC Analysis of Brain 5-HT Levels euthanasia->analysis ed50 ED50 Calculation analysis->ed50

References

A Comparative Analysis of (S)-norfluoxetine and (R)-norfluoxetine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and biological activities of the enantiomers of norfluoxetine (B159337), the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). (S)-norfluoxetine and (R)-norfluoxetine exhibit significant differences in their potency and selectivity, which has important implications for their therapeutic effects and potential side-effect profiles. This analysis is supported by experimental data from in vitro and in vivo studies.

Data Presentation: Quantitative Comparison of Norfluoxetine Enantiomers

The following tables summarize the key quantitative differences in the activity of (S)-norfluoxetine and (R)-norfluoxetine.

Table 1: In Vitro Inhibition of Monoamine Transporters

CompoundTargetAssay TypeKᵢ (nM)Reference
(S)-NorfluoxetineSerotonin (B10506) Transporter (SERT)[³H]paroxetine binding1.3[1]
(R)-NorfluoxetineSerotonin Transporter (SERT)[³H]paroxetine binding26[1]
(S)-NorfluoxetineNorepinephrine (B1679862) Transporter (NET)[³H]tomoxetine bindingLess potent than fluoxetine enantiomers[1]
(R)-NorfluoxetineNorepinephrine Transporter (NET)[³H]tomoxetine bindingLess potent than fluoxetine enantiomers[1]

Table 2: In Vivo Inhibition of Serotonin Uptake

CompoundSpeciesAssayED₅₀ (mg/kg)Reference
(S)-NorfluoxetineRatAntagonism of p-chloroamphetamine-induced serotonin depletion3.8 (i.p.)[2]
(R)-NorfluoxetineRatAntagonism of p-chloroamphetamine-induced serotonin depletion> 20 (i.p.)[2]
(S)-NorfluoxetineMouseAntagonism of p-chloroamphetamine-induced serotonin depletion0.82 (i.p.)[2]
(R)-NorfluoxetineMouseAntagonism of p-chloroamphetamine-induced serotonin depletion8.3 (i.p.)[2]
(S)-NorfluoxetineRatInhibition of 5-HT uptake (ex vivo)3 (i.p.), 4.7 (s.c.), 9 (p.o.)[1]
(R)-NorfluoxetineRatInhibition of 5-HT uptake (ex vivo)> 20 (i.p.)[1]

Table 3: In Vitro Inhibition of Cytochrome P450 Enzymes

CompoundEnzymeAssay TypeKᵢ (µM)Reference
(S)-NorfluoxetineCYP2D6Bufuralol (B1668043) 1'-hydroxylation0.31[3]
(R)-NorfluoxetineCYP2D6Bufuralol 1'-hydroxylation1.48[3]

Key Findings from Comparative Analysis

The experimental data consistently demonstrates that (S)-norfluoxetine is a significantly more potent inhibitor of the serotonin transporter (SERT) than (R)-norfluoxetine . In vitro binding assays show that (S)-norfluoxetine has an approximately 20-fold higher affinity for SERT compared to its (R)-enantiomer[1]. This marked difference in potency is mirrored in vivo, where (S)-norfluoxetine is substantially more effective at blocking serotonin uptake and antagonizing the effects of serotonin-depleting agents[1][2].

While both enantiomers are less potent inhibitors of the norepinephrine transporter (NET) compared to the parent fluoxetine enantiomers, they still exhibit some activity[1].

Furthermore, the enantiomers of norfluoxetine display stereoselective inhibition of cytochrome P450 enzymes. Both are potent inhibitors of CYP2D6, with the (S)-enantiomer being approximately 5-fold more potent than the (R)-enantiomer[3]. This has significant implications for potential drug-drug interactions.

There is also evidence to suggest that norfluoxetine enantiomers can interact with other receptors, such as the 5-HT2C receptor, although the stereospecific differences at these sites are less well-characterized[4].

Mandatory Visualizations

cluster_metabolism Metabolism of Fluoxetine cluster_action Primary Mechanism of Action Fluoxetine (racemic) Fluoxetine (racemic) (S)-Fluoxetine (S)-Fluoxetine Fluoxetine (racemic)->(S)-Fluoxetine (R)-Fluoxetine (R)-Fluoxetine Fluoxetine (racemic)->(R)-Fluoxetine CYP2D6, CYP2C9 CYP2D6, CYP2C9 (S)-Norfluoxetine (S)-Norfluoxetine (S)-Fluoxetine->(S)-Norfluoxetine N-demethylation SERT SERT (S)-Norfluoxetine->SERT Potent Inhibition (R)-Norfluoxetine (R)-Norfluoxetine (R)-Fluoxetine->(R)-Norfluoxetine N-demethylation (R)-Norfluoxetine->SERT Weak Inhibition Serotonin Reuptake Blocked Serotonin Reuptake Blocked SERT->Serotonin Reuptake Blocked Leads to

Caption: Metabolic pathway of fluoxetine and primary action of norfluoxetine enantiomers.

cluster_workflow Experimental Workflow: In Vivo Microdialysis A Stereotaxic surgery to implant guide cannula in rat brain B Microdialysis probe insertion and perfusion with artificial CSF A->B C Baseline dialysate collection B->C D Administration of (S)- or (R)-norfluoxetine C->D E Post-administration dialysate collection D->E F Analysis of serotonin and 5-HIAA levels by HPLC-ECD E->F G Data analysis and comparison of effects F->G

Caption: Workflow for in vivo microdialysis to assess norfluoxetine activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Serotonin Transporter (SERT) Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of (S)-norfluoxetine and (R)-norfluoxetine to the serotonin transporter.

  • Method: Radioligand binding assay using [³H]paroxetine.

  • Materials:

    • Rat brain cortical tissue homogenates (as a source of SERT).

    • [³H]paroxetine (radioligand).

    • (S)-norfluoxetine and (R)-norfluoxetine (test compounds).

    • Fluoxetine (for determining non-specific binding).

    • Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare rat brain cortical membranes by homogenization and centrifugation.

    • Incubate the membrane preparation with a fixed concentration of [³H]paroxetine and varying concentrations of the test compounds ((S)- or (R)-norfluoxetine).

    • For determination of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled fluoxetine.

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific [³H]paroxetine binding) and calculate the Kᵢ values using the Cheng-Prusoff equation.

In Vivo Assessment of Serotonin Uptake Inhibition
  • Objective: To determine the in vivo potency (ED₅₀) of (S)-norfluoxetine and (R)-norfluoxetine in blocking serotonin uptake.

  • Method: Antagonism of p-chloroamphetamine (PCA)-induced depletion of brain serotonin.

  • Materials:

    • Male Sprague-Dawley rats or ICR mice.

    • (S)-norfluoxetine and (R)-norfluoxetine.

    • p-Chloroamphetamine (PCA).

    • Reagents for serotonin and 5-HIAA analysis (e.g., HPLC with electrochemical detection).

  • Procedure:

    • Administer various doses of (S)-norfluoxetine or (R)-norfluoxetine (intraperitoneally, subcutaneously, or orally) to groups of animals.

    • After a specified pretreatment time (e.g., 30-60 minutes), administer a dose of PCA known to cause significant depletion of brain serotonin.

    • A control group receives the vehicle instead of the norfluoxetine enantiomers followed by PCA.

    • After a set time following PCA administration (e.g., 4 hours), euthanize the animals and dissect the brains.

    • Homogenize the brain tissue and analyze the concentrations of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC-ECD.

    • Calculate the percentage of PCA-induced serotonin depletion for each treatment group compared to the control group.

    • Determine the ED₅₀ value (the dose of the test compound that produces 50% antagonism of the PCA-induced serotonin depletion).

In Vitro CYP2D6 Inhibition Assay
  • Objective: To determine the inhibitory potency (Kᵢ) of (S)-norfluoxetine and (R)-norfluoxetine on CYP2D6 activity.

  • Method: Measurement of the inhibition of bufuralol 1'-hydroxylation in human liver microsomes.

  • Materials:

    • Human liver microsomes.

    • Bufuralol (CYP2D6 substrate).

    • (S)-norfluoxetine and (R)-norfluoxetine (test compounds).

    • NADPH regenerating system (cofactor).

    • Acetonitrile (to terminate the reaction).

    • HPLC system for analysis of bufuralol and its metabolite, 1'-hydroxybufuralol (B194460).

  • Procedure:

    • Pre-incubate human liver microsomes with varying concentrations of (S)-norfluoxetine or (R)-norfluoxetine at 37°C.

    • Initiate the enzymatic reaction by adding bufuralol and the NADPH regenerating system.

    • Incubate for a specified time at 37°C.

    • Terminate the reaction by adding ice-cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant for the amount of 1'-hydroxybufuralol formed using HPLC.

    • Determine the rate of metabolite formation at each inhibitor concentration.

    • Calculate the IC₅₀ values and subsequently the Kᵢ values using appropriate enzyme kinetic models (e.g., competitive inhibition).

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Sertraline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the quantification of Sertraline, a widely used antidepressant. The information is intended for researchers, scientists, and drug development professionals involved in bioanalytical studies, therapeutic drug monitoring, and quality control. This document summarizes key performance data, outlines experimental protocols, and visually represents the workflows of different analytical techniques.

Note on Nomenclature: The initial request specified "Seproxetine." However, literature searches indicate that this is likely a less common name or a misspelling of "Sertraline." Therefore, this guide focuses on the analytical methods for Sertraline.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for Sertraline quantification depends on factors such as the required sensitivity, the complexity of the sample matrix (e.g., plasma, serum, urine), and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

Below is a summary of validation parameters for different methods reported in the literature.

Table 1: HPLC Methods for Sertraline Quantification

ParameterMethod 1: HPLC-UVMethod 2: HPLC-Fluorescence
Linearity Range 10 - 200 ng/mL1 - 200 ng/mL
Limit of Detection (LOD) 2.8 ng/mL0.3 ng/mL
Limit of Quantification (LOQ) 9.4 ng/mL1.0 ng/mL
Accuracy (%) 98.7 - 104.2%97.5 - 103.4%
Precision (%RSD) < 5.8%< 6.2%
Recovery (%) > 85%> 90%
Sample Matrix Human PlasmaHuman Plasma

Table 2: LC-MS/MS Methods for Sertraline Quantification

ParameterMethod 3: LC-MS/MSMethod 4: UPLC-MS/MS
Linearity Range 0.5 - 100 ng/mL0.1 - 50 ng/mL
Limit of Detection (LOD) 0.15 ng/mL0.03 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.1 ng/mL
Accuracy (%) 99.1 - 102.5%98.9 - 101.7%
Precision (%RSD) < 4.5%< 3.8%
Recovery (%) > 92%> 95%
Sample Matrix Human SerumHuman Plasma

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key steps for the methods compared above.

Method 1: HPLC-UV

  • Sample Preparation: A liquid-liquid extraction (LLE) is performed. To 1 mL of plasma, an internal standard (e.g., paroxetine) is added, followed by alkalinization with NaOH. The sample is then extracted with an organic solvent mixture (e.g., n-hexane:isoamyl alcohol). After centrifugation, the organic layer is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a specified wavelength (e.g., 273 nm).

Method 3: LC-MS/MS

  • Sample Preparation: A protein precipitation method is often used for its simplicity and speed. To a small volume of serum (e.g., 100 µL), an internal standard is added, followed by a protein precipitating agent like acetonitrile or methanol. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then directly injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A suitable C18 or similar reversed-phase column.

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Sertraline and the internal standard.

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described analytical methods.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis HPLC-UV Analysis start Plasma Sample add_is Add Internal Standard start->add_is alkalinize Alkalinize (NaOH) add_is->alkalinize extract Extract (Organic Solvent) alkalinize->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for Sertraline quantification by HPLC-UV.

LC_MSMS_Workflow cluster_sample_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis start Serum Sample add_is Add Internal Standard start->add_is precipitate Add Acetonitrile add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometry (MRM) ionize->detect quantify Quantification detect->quantify

Caption: Workflow for Sertraline quantification by LC-MS/MS.

Reproducibility of Seproxetine's Effects on Neuronal Firing Rates: A Comparative Analysis with Other SSRIs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the electrophysiological effects of Seproxetine and other Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) on neuronal firing rates is crucial for understanding their therapeutic mechanisms and potential side effects. Due to the limited direct experimental data on this compound (S-norfluoxetine), this guide focuses on its parent compound, fluoxetine, and provides a comparative analysis with other widely studied SSRIs, including paroxetine (B1678475), citalopram, and sertraline.

This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a consolidated resource for comparing the effects of these compounds on neuronal activity. The data presented herein is primarily derived from in vivo electrophysiological studies in rats, a common model for assessing antidepressant action.

Comparative Effects of SSRIs on Neuronal Firing Rates

The acute and chronic administration of SSRIs can have distinct and often opposing effects on the firing rates of neurons in different brain regions. These changes are central to the delayed therapeutic onset of this class of drugs. The following tables summarize the quantitative effects of various SSRIs on the firing rates of neurons in two key brain regions involved in mood regulation: the Locus Coeruleus (LC) and the Dorsal Raphe Nucleus (DRN).

Locus Coeruleus (Noradrenergic Neurons)
Drug Dose Duration of Treatment Change in Firing Rate Species
Paroxetine10 mg/kg/day2 daysNo significant change[1]Rat
Paroxetine10 mg/kg/day21 days↓ 52%[1]Rat
Citalopram20 mg/kg/day2 daysGradual decrease[2][3][4]Rat
Citalopram20 mg/kg/day14 daysGradual decrease[2][3][4]Rat
Citalopram20 mg/kg/day21 days↓ 36% (1.69 ± 0.08 Hz)[1]Rat
SertralineNot specifiedLong-term↓ 33% (not statistically significant)[4]Rat
FluoxetineNot specifiedNot specifiedNo direct comparative data found in the provided search results.
Dorsal Raphe Nucleus (Serotonergic Neurons)
Drug Dose Duration of Treatment Change in Firing Rate Species
General SSRIsAcute/Short-termAcute/Short-term↓ Reduces firing rate[1]Rodent
General SSRIsLong-termLong-termReturn to normal firing rate[1]Rodent
Citalopram1 µM (in vitro)Acute↓ Decreased firing rate[5]Mouse
Bupropion (for comparison)Not specifiedLong-termRestores firing activity in olfactory bulbectomized rats[6]Rat
ParoxetineNot specifiedLong-termDid not restore firing activity in olfactory bulbectomized rats[6]Rat

Experimental Protocols

The following section details a representative experimental protocol for assessing the effects of SSRIs on neuronal firing rates using in vivo extracellular single-unit recording in rats. This protocol is a synthesis of methodologies described in the cited literature.

1. Animal Subjects:

  • Male Sprague-Dawley rats (250-350g) are typically used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

  • Chronic Administration: Osmotic minipumps are implanted subcutaneously in the dorsal region of the rat under anesthesia.[7][8][9][10][11] These pumps are filled with the SSRI solution (e.g., paroxetine at 10 mg/kg/day) or saline for the control group and provide continuous drug delivery for the specified duration (e.g., 21 days).[1]

  • Acute Administration: The SSRI is dissolved in a suitable vehicle and administered via intravenous (i.v.) or intraperitoneal (i.p.) injection.

3. Anesthesia:

  • For the recording session, rats are anesthetized. Common anesthetics include chloral (B1216628) hydrate (B1144303) or a combination of ketamine and xylazine.[12] The level of anesthesia is crucial and must be maintained at a stable level throughout the experiment to avoid confounding effects on neuronal activity.[13][14]

4. Stereotaxic Surgery and Electrode Placement:

  • The anesthetized rat is placed in a stereotaxic frame.

  • A burr hole is drilled in the skull above the target brain region (e.g., Locus Coeruleus or Dorsal Raphe Nucleus) based on stereotaxic coordinates from a rat brain atlas.

  • A recording microelectrode (e.g., a glass micropipette filled with a conductive solution) is slowly lowered into the brain to the target nucleus.

5. In Vivo Extracellular Single-Unit Recording:

  • The electrical signals from individual neurons are amplified, filtered, and recorded.

  • The spontaneous firing rate of the neurons is recorded for a baseline period before any intervention.

  • For acute studies, the drug is administered, and the change in firing rate is monitored over time.

  • For chronic studies, the firing rate of neurons in the treated animals is compared to that of the control animals.

  • The identity of the recorded neurons (e.g., noradrenergic in the LC, serotonergic in the DRN) is confirmed based on their characteristic firing patterns and response to specific pharmacological challenges.[15]

6. Data Analysis:

  • The recorded spikes are sorted and analyzed to determine the firing rate (in Hertz) and firing pattern of individual neurons.

  • Statistical comparisons are made between the baseline and post-drug firing rates (for acute studies) or between the drug-treated and control groups (for chronic studies) using appropriate statistical tests (e.g., t-test, ANOVA).

Mandatory Visualizations

Serotonergic Synapse and SSRI Mechanism of Action

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Vesicle Serotonin (5-HT)->Vesicle VMAT2 Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release SERT SERT SERT->Serotonin (5-HT) SSRI SSRI SSRI->SERT Blockade 5-HT_Receptor 5-HT Receptor Signaling_Cascade Signaling Cascade 5-HT_Receptor->Signaling_Cascade Neuronal_Response Altered Neuronal Firing Signaling_Cascade->Neuronal_Response Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->5-HT_Receptor Binding G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Anesthesia_Induction Anesthesia Induction Animal_Acclimation->Anesthesia_Induction Drug_Preparation SSRI/Vehicle Preparation Minipump_Filling Osmotic Minipump Filling (Chronic) Drug_Preparation->Minipump_Filling Minipump_Implantation Subcutaneous Minipump Implantation (Chronic) Minipump_Filling->Minipump_Implantation Anesthesia_Induction->Minipump_Implantation Stereotaxic_Mounting Stereotaxic Mounting Anesthesia_Induction->Stereotaxic_Mounting Electrode_Placement Electrode Lowering to Target Minipump_Implantation->Electrode_Placement Chronic Treatment Period Craniotomy Craniotomy Stereotaxic_Mounting->Craniotomy Craniotomy->Electrode_Placement Baseline_Recording Baseline Firing Rate Recording Electrode_Placement->Baseline_Recording Drug_Administration_Acute Acute Drug Administration (i.v./i.p.) Baseline_Recording->Drug_Administration_Acute Spike_Sorting Spike Sorting and Discrimination Baseline_Recording->Spike_Sorting Post_Drug_Recording Post-Administration Recording Drug_Administration_Acute->Post_Drug_Recording Post_Drug_Recording->Spike_Sorting Firing_Rate_Calculation Firing Rate Calculation (Hz) Spike_Sorting->Firing_Rate_Calculation Statistical_Analysis Statistical Comparison Firing_Rate_Calculation->Statistical_Analysis Data_Interpretation Interpretation of Results Statistical_Analysis->Data_Interpretation

References

A Comparative Analysis of Seproxetine, Paroxetine, and Sertraline: Efficacy and Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a nuanced understanding of the comparative effectiveness and receptor binding profiles of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) is paramount. This guide provides an objective comparison of seproxetine, paroxetine (B1678475), and sertraline (B1200038), supported by available preclinical and clinical data. While paroxetine and sertraline are widely prescribed antidepressants, this compound, an active metabolite of fluoxetine, was under investigation but its development was ultimately halted.

Mechanism of Action: Targeting the Serotonin Transporter

The primary mechanism of action for these three compounds, like all SSRIs, is the inhibition of the serotonin transporter (SERT).[1] This inhibition blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of serotonin and enhancing serotonergic neurotransmission.[1] While all three are potent SERT inhibitors, their affinity and selectivity for other neurotransmitter transporters and receptors vary, contributing to their distinct pharmacological profiles and clinical effects.

Preclinical Data: A Quantitative Comparison

The following tables summarize the available in vitro data for this compound, paroxetine, and sertraline, focusing on their binding affinities for key monoamine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSerotonin Transporter (SERT)Norepinephrine Transporter (NET)Dopamine (B1211576) Transporter (DAT)
This compound Potent inhibitor (specific Ki values not widely published)Weak affinityWeak affinity
Paroxetine 0.065 - <1[2][3][4]~40 - 85[3][4]Minimal affinity[5]
Sertraline 0.29[6]420[6]25[6][7]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Serotonin Reuptake Inhibition

CompoundIC50 (nM)
This compound Data not widely available
Paroxetine ~1[2]
Sertraline 16.5 µg/ml (in a cancer cell line study)[8]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Serotonin Transporter (SERT) Binding Assay

A common method to determine the binding affinity (Ki) of a compound for the serotonin transporter is a competitive radioligand binding assay.[9]

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human SERT (e.g., HEK293 cells).[9]

  • Incubation: The cell membranes are incubated with a radiolabeled ligand known to bind to SERT (e.g., [3H]citalopram) and varying concentrations of the test compound (this compound, paroxetine, or sertraline).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 value of the test compound, which is the concentration that displaces 50% of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_0 SERT Binding Assay Workflow Membrane Preparation Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Cell Membranes expressing SERT Filtration Filtration Incubation->Filtration with Radioligand & Test Compound Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Separates Bound from Free Ligand Data Analysis Data Analysis Scintillation Counting->Data Analysis Quantifies Radioactivity Ki Value Ki Value Data Analysis->Ki Value Cheng-Prusoff Equation

Workflow for a typical SERT binding assay.
Serotonin Reuptake Inhibition Assay

This assay measures the functional ability of a compound to block the reuptake of serotonin into cells.

General Protocol:

  • Cell Culture: Cells expressing SERT (e.g., JAR cells or HEK293 cells) are cultured in appropriate plates.[1]

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Initiation of Uptake: Radiolabeled serotonin (e.g., [3H]5-HT) is added to the cells to initiate uptake.[1]

  • Termination of Uptake: After a specific incubation period, the uptake process is terminated, often by rapid washing with ice-cold buffer.

  • Lysis and Detection: The cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of serotonin uptake against the concentration of the test compound.

Clinical Effectiveness: Paroxetine vs. Sertraline

Direct head-to-head clinical trials have been conducted to compare the efficacy and tolerability of paroxetine and sertraline in treating major depressive disorder (MDD) and panic disorder.

A 24-week, double-blind study in outpatients with unipolar major depression found that both sertraline (50-150 mg/day) and paroxetine (20-40 mg/day) demonstrated comparable efficacy.[10] During the continuation phase, only 2% of patients on sertraline experienced a relapse compared to 9% on paroxetine.[10] Remission rates increased from 52% to 80% for sertraline and from 57% to 74% for paroxetine over the course of the study.[10] Both treatments were generally well-tolerated, although sertraline was reported to have a somewhat lower side effect profile.[10]

In a 12-week, double-blind, noninferiority trial for panic disorder, sertraline (50-150 mg/day) and paroxetine (40-60 mg/day) showed equivalent efficacy in improving scores on the Panic and Agoraphobia Scale.[11] However, a significantly higher proportion of patients taking paroxetine experienced a weight gain of 7% or more compared to those on sertraline (7% vs. <1%).[11] Additionally, during the tapering period, the proportion of panic-free patients increased with sertraline but decreased with paroxetine.[11]

Clinical Trial Methodology: An Overview

These comparative clinical trials typically employ a randomized, double-blind design to minimize bias.

Key Methodological Components:

  • Patient Population: Adult outpatients diagnosed with a specific disorder (e.g., Major Depressive Disorder or Panic Disorder) based on established diagnostic criteria (e.g., DSM-IV).

  • Randomization: Patients are randomly assigned to receive one of the study medications.

  • Blinding: Both the patients and the investigators are unaware of which treatment is being administered.

  • Dosage: Flexible dosing schedules are often used to mimic clinical practice, with titration to an effective and tolerable dose within a predefined range.

  • Outcome Measures: Standardized rating scales are used to assess efficacy, such as the Montgomery-Åsberg Depression Rating Scale (MADRS) for depression and the Panic and Agoraphobia Scale (PAS) for panic disorder.[10][11] Tolerability is assessed by monitoring adverse events.

Signaling Pathways

The therapeutic effects of SSRIs are not immediate and are thought to involve downstream adaptations in neuronal signaling. The initial increase in synaptic serotonin leads to a cascade of events.

G cluster_0 SSRI Signaling Cascade SSRI SSRI SERT_Inhibition SERT Inhibition SSRI->SERT_Inhibition Synaptic_5HT Increased Synaptic 5-HT SERT_Inhibition->Synaptic_5HT Receptor_Activation Postsynaptic 5-HT Receptor Activation Synaptic_5HT->Receptor_Activation Second_Messenger Second Messenger Systems (e.g., cAMP) Receptor_Activation->Second_Messenger Gene_Expression Altered Gene Expression (e.g., CREB, BDNF) Second_Messenger->Gene_Expression Therapeutic_Effects Therapeutic Effects (Antidepressant/Anxiolytic) Gene_Expression->Therapeutic_Effects

Simplified SSRI signaling pathway.

Discussion and Conclusion

Paroxetine and sertraline are both effective SSRIs with a primary mechanism of action centered on potent inhibition of the serotonin transporter. Preclinical data indicate that paroxetine has a very high affinity for SERT, while sertraline also exhibits high affinity for SERT but with a notable, albeit much lower, affinity for the dopamine transporter.[2][3][4][6] This difference in receptor binding profiles may contribute to subtle variations in their clinical effects and side-effect profiles.

Clinical evidence from head-to-head trials suggests comparable efficacy for paroxetine and sertraline in treating major depression and panic disorder.[10][11] However, differences in tolerability have been observed, with some studies indicating a better side-effect profile for sertraline, particularly concerning weight gain and discontinuation symptoms.[10][11]

The development of this compound was discontinued (B1498344) due to cardiac side effects, highlighting the importance of thorough safety evaluations in drug development. Although it showed promise as a potent SSRI, its clinical utility was ultimately negated by safety concerns.

For researchers and drug development professionals, the comparative data on paroxetine and sertraline underscore the importance of considering not only primary target affinity but also the broader receptor interaction profile when developing new CNS-active agents. These subtle differences can have significant clinical implications for both efficacy and patient tolerability.

References

In Vitro to In Vivo Correlation of Fluoxetine's Effects on CYP Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive comparison of the in vitro and in vivo effects of Fluoxetine and its active metabolite, Norfluoxetine, on major cytochrome P450 (CYP) enzymes. It is intended for researchers, scientists, and drug development professionals. It is important to note that the term "Seproxetine" did not yield specific results in scientific literature searches, and it is highly probable that it is a typographical error for Fluoxetine , a widely studied selective serotonin (B10506) reuptake inhibitor (SSRI). This guide will therefore focus on Fluoxetine.

Fluoxetine and its primary metabolite, norfluoxetine, are known to interact with several CYP enzymes, leading to potential drug-drug interactions (DDIs). Understanding the correlation between in vitro findings and in vivo outcomes is crucial for predicting and managing these interactions in a clinical setting. This guide presents quantitative data from both in vitro and in vivo studies, details the experimental methodologies, and provides visual representations of the key pathways and processes.

Data Presentation: In Vitro vs. In Vivo Effects of Fluoxetine and Norfluoxetine on CYP Enzymes

The following tables summarize the inhibitory effects of Fluoxetine and Norfluoxetine on key CYP enzymes as determined by in vitro assays and the corresponding observed effects in in vivo studies.

Table 1: In Vitro Inhibition of CYP Enzymes by Fluoxetine and Norfluoxetine

CYP IsoformCompoundInhibition ParameterValue (µM)Type of Inhibition
CYP2D6 (S)-FluoxetineKᵢ0.068Reversible
(S)-NorfluoxetineKᵢ0.035Reversible
Racemic FluoxetineKᵢ (apparent)0.2Competitive
CYP2C19 (R)-FluoxetineKᵢ2 ± 1Time-Dependent
(S)-NorfluoxetineKᵢ7 ± 1Time-Dependent
(R)-FluoxetineIC₅₀2 ± 1Reversible
CYP3A4 (R)-NorfluoxetineKᵢ8 ± 3Time-Dependent
(S)-FluoxetineKᵢ21 ± 19Time-Dependent
CYP2C9 (R)-FluoxetineKᵢ13Not specified
NorfluoxetineKᵢ17Not specified
Racemic FluoxetineKᵢ19Not specified

Kᵢ: Inhibition constant; IC₅₀: Half maximal inhibitory concentration.

Table 2: In Vivo Effects of Fluoxetine on CYP Enzyme Activity

CYP IsoformProbe SubstrateChange in AUCMagnitude of Inhibition
CYP2D6 Dextromethorphan27-fold increaseStrong
Desipramine7.8-fold increaseStrong
CYP2C19 Omeprazole7.1-fold increaseModerate to Strong
Lansoprazole2.9-fold increaseModerate
CYP3A4 MidazolamNo significant changeWeak to no inhibition
Alprazolam1.3-fold increaseWeak
Carbamazepine1.3-fold increaseWeak

AUC: Area under the plasma concentration-time curve.

Comparison with Alternative Antidepressants

The potential for CYP-mediated drug interactions varies among different SSRIs. This section provides a brief comparison of Fluoxetine with other commonly prescribed antidepressants.

Table 3: Comparison of CYP Inhibition Profiles of Various Antidepressants

AntidepressantCYP1A2 InhibitionCYP2C9 InhibitionCYP2C19 InhibitionCYP2D6 InhibitionCYP3A4 Inhibition
Fluoxetine WeakMild to ModerateModerate to StrongStrongWeak
Paroxetine WeakWeakWeakStrongWeak
Sertraline WeakWeakWeakModerateWeak
Citalopram WeakWeakWeakWeakWeak
Fluvoxamine StrongModerateStrongModerateModerate

Experimental Protocols

This section outlines the general methodologies employed in the in vitro and in vivo studies cited in this guide.

In Vitro CYP Inhibition Assays

Objective: To determine the inhibitory potential (e.g., IC₅₀, Kᵢ) of a test compound on specific CYP enzymes.

Materials:

  • Human Liver Microsomes (HLMs) or recombinant human CYP enzymes

  • CYP-specific probe substrates (e.g., Dextromethorphan for CYP2D6, S-Mephenytoin for CYP2C19, Midazolam for CYP3A4)

  • Test compound (Fluoxetine, Norfluoxetine) at various concentrations

  • NADPH regenerating system (cofactor for CYP activity)

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer)

  • Analytical instrumentation (e.g., LC-MS/MS) for metabolite quantification

General Procedure:

  • Pre-incubation (for time-dependent inhibition): The test compound is pre-incubated with HLMs and the NADPH regenerating system for a specific duration to allow for the formation of any inhibitory metabolites.

  • Incubation: The probe substrate is added to the mixture of HLMs (or recombinant enzymes), buffer, and the test compound (or vehicle control). The reaction is initiated by the addition of the NADPH regenerating system.

  • Reaction Termination: The reaction is stopped after a specified time by adding a quenching solution (e.g., acetonitrile (B52724) or methanol).

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control. IC₅₀ and Kᵢ values are then calculated using appropriate enzyme kinetic models.

In Vivo Drug-Drug Interaction Studies

Objective: To assess the effect of an inhibitor (e.g., Fluoxetine) on the pharmacokinetics of a probe substrate metabolized by a specific CYP enzyme in human subjects.

Study Design:

  • Typically a crossover or parallel-group design.

  • Healthy human volunteers are enrolled.

General Procedure:

  • Control Phase: Subjects receive a single dose of the probe substrate alone. Blood samples are collected over a specified period to determine the baseline pharmacokinetic parameters (e.g., AUC, clearance) of the substrate.

  • Inhibitor Dosing: Subjects receive multiple doses of the inhibitor (e.g., Fluoxetine) to achieve steady-state concentrations.

  • Interaction Phase: After reaching steady-state with the inhibitor, subjects receive a single dose of the probe substrate concomitantly with the inhibitor.

  • Blood Sampling: Blood samples are collected again over the same period as in the control phase to determine the pharmacokinetic parameters of the probe substrate in the presence of the inhibitor.

  • Data Analysis: The pharmacokinetic parameters of the probe substrate with and without the inhibitor are compared to determine the extent of the drug-drug interaction. An increase in the AUC of the probe substrate indicates inhibition of its metabolism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation IVIVC invitro_start Human Liver Microsomes or Recombinant CYP Enzymes incubation Incubation with NADPH System invitro_start->incubation inhibitor Fluoxetine / Norfluoxetine (Test Inhibitor) inhibitor->incubation probe CYP Probe Substrate probe->incubation analysis LC-MS/MS Analysis of Metabolite Formation incubation->analysis invitro_end Determination of IC50 / Ki values analysis->invitro_end correlation In Vitro to In Vivo Correlation Analysis invitro_end->correlation invivo_start Healthy Human Subjects probe_admin Administer CYP Probe Substrate Alone invivo_start->probe_admin inhibitor_admin Administer Fluoxetine to Steady State invivo_start->inhibitor_admin pk_sampling1 Pharmacokinetic Sampling probe_admin->pk_sampling1 invivo_end Compare AUC of Probe Substrate +/- Fluoxetine pk_sampling1->invivo_end probe_inhibitor_admin Co-administer Probe Substrate and Fluoxetine inhibitor_admin->probe_inhibitor_admin pk_sampling2 Pharmacokinetic Sampling probe_inhibitor_admin->pk_sampling2 pk_sampling2->invivo_end invivo_end->correlation prediction Prediction of Clinical Drug-Drug Interactions correlation->prediction

Caption: Workflow for In Vitro to In Vivo Correlation of CYP Inhibition.

Fluoxetine_Metabolism_Inhibition cluster_cyp CYP Enzymes Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine (Active Metabolite) Fluoxetine->Norfluoxetine Metabolism CYP2D6 CYP2D6 Fluoxetine->CYP2D6 Strong Inhibition CYP2C19 CYP2C19 Fluoxetine->CYP2C19 Moderate Inhibition CYP2C9 CYP2C9 Fluoxetine->CYP2C9 Mild Inhibition OtherMetabolites Inactive Metabolites Norfluoxetine->OtherMetabolites Metabolism Norfluoxetine->CYP2D6 Strong Inhibition Norfluoxetine->CYP2C19 Moderate Inhibition CYP3A4 CYP3A4 Norfluoxetine->CYP3A4 CYP2D6->Fluoxetine Metabolizes CYP2C19->Fluoxetine Metabolizes CYP2C9->Fluoxetine Metabolizes

Caption: Metabolism and CYP Enzyme Inhibition by Fluoxetine and Norfluoxetine.

The data presented in this guide highlight the complex nature of in vitro to in vivo correlation for Fluoxetine's effects on CYP enzymes. While in vitro studies are invaluable for identifying potential drug-drug interactions, the in vivo consequences can be influenced by multiple factors, including the stereoselective metabolism and inhibition by both the parent drug and its active metabolite, as well as potential induction of enzymes. For CYP2D6, there is a strong correlation between the potent in vitro inhibition and the significant in vivo effects. The correlation for CYP2C19 is also reasonably good, with in vitro inhibition translating to moderate to strong in vivo effects. However, for CYP3A4, a significant discrepancy exists, with in vitro data suggesting a higher potential for inhibition than is generally observed in vivo. This underscores the importance of integrating data from both in vitro and well-designed in vivo studies for accurate prediction of clinical drug-drug interactions. Researchers and clinicians should consider the complete inhibition profile of Fluoxetine and Norfluoxetine when co-administering other medications.

A Comparative Analysis of the Cognitive Effects of Fluoxetine and Seproxetine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cognitive profiles of the selective serotonin (B10506) reuptake inhibitors, fluoxetine (B1211875) and its S-enantiomer, seproxetine.

This guide provides a detailed comparison of the cognitive effects of fluoxetine and this compound, drawing upon available preclinical and clinical data. While fluoxetine, a widely prescribed antidepressant, has been extensively studied for its impact on cognition, data on this compound is more limited due to its discontinued (B1498344) development. This document aims to present a balanced overview to inform future research and drug development in neuropsychopharmacology.

Introduction: Fluoxetine and its Enantiomer, this compound

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) that has been in clinical use for decades to treat a variety of psychiatric disorders.[1][2] It is a racemic mixture, meaning it is composed of two stereoisomers, (R)-fluoxetine and (S)-fluoxetine, which are mirror images of each other. This compound is the (S)-enantiomer of fluoxetine's main active metabolite, norfluoxetine, and is also a potent SSRI.[1][3] Eli Lilly and Company investigated this compound as a potential antidepressant. However, its development was halted due to concerns about cardiac side effects, specifically the prolongation of the QT interval, which can increase the risk of serious heart rhythm abnormalities.[1]

Mechanism of Action

Both fluoxetine and this compound exert their primary therapeutic effect by blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of the neurotransmitter serotonin (5-HT) in the synaptic cleft.[2][3][4] This modulation of serotonergic neurotransmission is believed to be the cornerstone of their antidepressant effects.

Beyond SERT inhibition, fluoxetine's mechanism of action is understood to involve the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling through TrkB receptors.[5][6][7] This pathway is crucial for neuroplasticity, including neurogenesis and synaptic strengthening, which may contribute to its long-term therapeutic effects and influence on cognition.[5] Due to the limited research on this compound, its specific interactions with the BDNF pathway have not been as extensively elucidated.

Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibits BDNF BDNF Signaling Fluoxetine->BDNF Activates This compound This compound This compound->SERT Inhibits SynapticSerotonin Increased Synaptic Serotonin SERT->SynapticSerotonin Leads to PostsynapticReceptor Postsynaptic 5-HT Receptors SynapticSerotonin->PostsynapticReceptor Activates NeuronalSignaling Altered Neuronal Signaling PostsynapticReceptor->NeuronalSignaling CognitiveEffects Cognitive Effects NeuronalSignaling->CognitiveEffects Neuroplasticity Neuroplasticity BDNF->Neuroplasticity Neuroplasticity->CognitiveEffects

Figure 1: Simplified signaling pathway for Fluoxetine and this compound.

Comparative Cognitive Effects: Preclinical and Clinical Evidence

The cognitive effects of fluoxetine have been a subject of extensive research, with findings being somewhat inconsistent.[6][7] Studies have reported both cognitive improvements and deficits, depending on the population studied, the cognitive domains assessed, and the duration of treatment.[6] For this compound, the available data is sparse and primarily from preclinical studies.

Preclinical Data

A key preclinical study directly compared the cognitive effects of the enantiomers of fluoxetine in mice. This research provides the most direct insight into the potential cognitive differences between fluoxetine's components.

Table 1: Preclinical Comparison of Fluoxetine Enantiomers on Cognition

Cognitive Domain(R)-fluoxetine(S)-fluoxetine (this compound)Reference
Spatial Learning & Memory Superior improvementLess effective than (R)-enantiomer[8]
Cognitive Flexibility EnhancedLess effective than (R)-enantiomer[8]
Hippocampal Cell Proliferation IncreasedLess effective than (R)-enantiomer[8]

This study suggests that the (R)-enantiomer of fluoxetine may be more beneficial for certain cognitive functions than the (S)-enantiomer (this compound).[8]

Clinical Data

Fluoxetine:

Clinical studies on fluoxetine's cognitive effects have yielded mixed results. Some studies in patients with depression have shown improvements in domains such as verbal memory and attention.[5] However, other studies, particularly in healthy volunteers, have reported neutral or even negative effects on cognition.[6] The impact of fluoxetine on cognition appears to be influenced by the underlying condition being treated; improvements are more consistently observed in individuals with cognitive deficits at baseline, such as in depression or following traumatic brain injury.[5][9]

This compound:

There is a notable absence of clinical trial data on the cognitive effects of this compound. Its development was terminated before extensive clinical evaluation of its cognitive profile could be conducted.[1] Therefore, a direct comparison with fluoxetine in a clinical setting is not possible based on the current body of literature.

Experimental Protocols

To provide a clear understanding of the methodologies used in the key comparative preclinical study, the following experimental protocols are detailed.

IntelliCage Automated Behavioral Testing

The study by Liu et al. (2014) utilized the IntelliCage system to assess cognitive flexibility and spatial learning in mice.[8]

Start Start Habituation Habituation to IntelliCage Start->Habituation PlaceLearning Place Learning Task (Rewarded Corners) Habituation->PlaceLearning ReversalLearning Reversal Learning Task (New Rewarded Corners) PlaceLearning->ReversalLearning DataAnalysis Data Analysis (Learning Curves, Errors) ReversalLearning->DataAnalysis End End DataAnalysis->End

Figure 2: Experimental workflow for the IntelliCage cognitive tasks.
  • Apparatus: The IntelliCage is a computer-controlled environment that allows for the automated testing of cognitive functions in socially housed mice.

  • Procedure:

    • Habituation: Mice were habituated to the IntelliCage environment.

    • Place Learning: A specific corner of the cage was designated as the "rewarded" corner, where mice could obtain a water reward. The other corners were unrewarded. Learning was assessed by the frequency and latency of visits to the correct corner.

    • Reversal Learning: The location of the rewarded corner was changed. Cognitive flexibility was measured by the ability of the mice to adapt to this new rule and inhibit their previously learned response.

  • Drug Administration: (R)-fluoxetine, (S)-fluoxetine (this compound), or vehicle was administered to the mice throughout the experimental period.

Summary and Future Directions

The comparison of the cognitive effects of fluoxetine and this compound is constrained by a significant disparity in the available research.

Table 2: Summary of Cognitive Effects

FeatureFluoxetineThis compound
Primary Mechanism SSRI, BDNF/TrkB signalingSSRI
Preclinical Cognitive Effects Mixed; some studies show improvement in cognitive tasks.Less effective than (R)-fluoxetine in improving spatial learning and cognitive flexibility in one preclinical study.
Clinical Cognitive Effects Inconsistent; may improve cognition in individuals with baseline deficits.No available data from clinical trials.
Development Status Widely marketed antidepressant.Development discontinued due to cardiac side effects.

Key Takeaways:

  • Fluoxetine's impact on cognition is complex and appears to be context-dependent.

  • The limited preclinical evidence suggests that this compound may be less effective at enhancing certain cognitive functions compared to its counterpart, (R)-fluoxetine.

For researchers and drug development professionals, this comparison highlights the importance of considering the distinct pharmacological profiles of individual enantiomers. While this compound itself is unlikely to be revisited for clinical development, the findings from the comparative preclinical study underscore the potential for developing more targeted and effective cognitive enhancers by focusing on specific stereoisomers of existing or novel compounds. Future research could explore the cognitive effects of (R)-fluoxetine in more detail to determine if it offers a superior cognitive profile to racemic fluoxetine.

References

Seproxetine: A Comparative Analysis of a Discontinued Antidepressant Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Seproxetine, also known as (S)-norfluoxetine, is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was under development by Eli Lilly and Company as a potential treatment for depression.[1][2][3] As the active metabolite of the widely prescribed antidepressant fluoxetine, this compound exhibited a more potent inhibition of serotonin reuptake.[2][4] However, its development was halted due to significant cardiac safety concerns, specifically the prolongation of the QT interval, a measure of the time it takes for the heart's ventricles to repolarize after a heartbeat.[2][4] Consequently, this compound was never marketed, and direct clinical data comparing its efficacy and tolerability to other antidepressants are unavailable.

This guide provides a comprehensive overview of this compound, including its mechanism of action, and offers a comparative analysis with other established antidepressant classes based on available clinical data for those agents. This information is intended for researchers, scientists, and drug development professionals to understand the profile of this compound and the landscape of antidepressant therapeutics.

Mechanism of Action: Selective Serotonin Reuptake Inhibition

This compound, like other SSRIs, functions by blocking the reabsorption of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) into the presynaptic neuron.[5] This action increases the concentration of serotonin in the synaptic cleft, enhancing its availability to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying the antidepressant effects of SSRIs. This compound was noted to be a more potent serotonin inhibitor than its corresponding R-enantiomer.[2][4]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Mechanism Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Vesicle Vesicle Serotonin (5-HT)->Vesicle Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release Postsynaptic Receptor 5-HT Receptor Synaptic Cleft->Postsynaptic Receptor Binding SERT Serotonin Transporter (SERT) Synaptic Cleft->SERT Reuptake Serotonin (5-HT) in Cleft Serotonin (5-HT) Signal Transduction Signal Transduction Postsynaptic Receptor->Signal Transduction Activates This compound This compound This compound->SERT Inhibits

Caption: Mechanism of action of this compound as a selective serotonin reuptake inhibitor (SSRI).

Discontinuation of Development

The clinical development of this compound was terminated due to the discovery of its potential to cause QT interval prolongation.[2] This electrocardiogram (ECG) abnormality is a significant concern as it can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes. This adverse effect outweighed the potential benefits of its potent serotonin reuptake inhibition, leading to the cessation of its development.

Comparative Efficacy and Tolerability of Marketed Antidepressants

In the absence of direct clinical trial data for this compound, this section provides a comparative summary of the efficacy and tolerability of other major classes of antidepressants, based on large-scale meta-analyses and systematic reviews.

A major network meta-analysis of 21 antidepressant drugs provides a broad comparison of their efficacy and acceptability.[6] Efficacy was often measured by the number of patients who responded to treatment (typically a 50% or more reduction in depressive symptoms on a validated scale), while acceptability was assessed by the proportion of patients who withdrew from the study for any reason.[7]

Table 1: Comparative Efficacy and Acceptability of Various Antidepressants

Antidepressant ClassExamplesRelative Efficacy (Compared to Placebo)Relative Acceptability (Dropout Rates)Common Adverse Effects
SSRIs Escitalopram, Sertraline, FluoxetineMore effective than placebo.[6][8] Amitriptyline was found to be most effective.[8]Generally well-tolerated.[6] Fluoxetine was associated with a lower incidence of adverse effects in one study.[9]Nausea, headache, insomnia, sexual dysfunction.[10]
SNRIs Venlafaxine (B1195380), DuloxetineMore effective than placebo.[6]Higher dropout rates compared to some SSRIs.[6]Similar to SSRIs, plus potential for increased blood pressure.
TCAs Amitriptyline, ClomipramineAmong the most effective antidepressants.[6][8]Higher dropout rates and more side effects than SSRIs.[6][11]Dry mouth, constipation, blurred vision, sedation, weight gain.
Atypical Antidepressants Mirtazapine, Agomelatine (B1665654)Mirtazapine and agomelatine were among the more effective antidepressants.[6][8]Mirtazapine and agomelatine had lower dropout rates.[6][8]Varies by agent; sedation and weight gain are common with mirtazapine.

Note: This table provides a generalized comparison. Individual patient responses and tolerability can vary significantly.

Experimental Protocols of Cited Comparative Studies

The data presented in Table 1 are derived from systematic reviews and network meta-analyses of numerous randomized controlled trials (RCTs). The general methodology for these studies is as follows:

Study Design: The primary sources of data were double-blind, randomized controlled trials comparing an active antidepressant medication with either a placebo or another active antidepressant for the acute treatment of major depressive disorder in adults.[6][7]

Patient Population: Participants were typically adults diagnosed with moderate to severe major depressive disorder according to established diagnostic criteria (e.g., DSM-IV or DSM-5).[9]

Interventions and Dosages: The studies included a wide range of antidepressants administered at therapeutic doses. The duration of the acute treatment phase was typically 8 weeks.[7]

Outcome Measures:

  • Efficacy: The primary efficacy outcome was typically the response rate, defined as a 50% or greater reduction in the score of a standardized depression rating scale, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS), from baseline to 8 weeks.[7][9]

  • Acceptability (Tolerability): The primary measure of acceptability was the proportion of patients who discontinued (B1498344) treatment for any reason by week 8.[7]

Data Analysis: Network meta-analysis was used to synthesize data from both direct (head-to-head) and indirect comparisons, allowing for the ranking of multiple treatments.[6]

cluster_treatment 8-Week Treatment Phase Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment HAM-D, MADRS Randomization Randomization Baseline Assessment->Randomization Drug A Drug A Randomization->Drug A Drug B Drug B Randomization->Drug B Placebo Placebo Randomization->Placebo Follow-up Assessments Follow-up Assessments Drug A->Follow-up Assessments Drug B->Follow-up Assessments Placebo->Follow-up Assessments Endpoint Assessment Endpoint Assessment Follow-up Assessments->Endpoint Assessment Week 8 Data Analysis Data Analysis Endpoint Assessment->Data Analysis Efficacy & Tolerability

Caption: A generalized workflow for a randomized controlled trial of antidepressants.

Conclusion

This compound was a promising antidepressant candidate due to its potent selective serotonin reuptake inhibition. However, its development was prudently discontinued because of significant cardiac safety concerns. While direct comparative data for this compound is absent, the extensive body of research on other antidepressants provides a valuable framework for understanding the efficacy and tolerability profiles that any new agent must meet or exceed. The landscape of antidepressant therapy is characterized by a variety of options with differing balances of efficacy and side effects, underscoring the importance of personalized medicine in treating major depressive disorder. The story of this compound serves as a critical reminder of the rigorous safety standards that govern drug development and the paramount importance of patient well-being.

References

A Comparative Guide to the Cellular and Subcellular Pharmacokinetics of Seproxetine and Escitalopram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cellular and subcellular pharmacokinetic properties of two selective serotonin (B10506) reuptake inhibitors (SSRIs), Seproxetine and escitalopram (B1671245). While both compounds target the serotonin transporter (SERT), their interactions at the cellular and subcellular levels may differ, influencing their overall efficacy and side-effect profiles. This document summarizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visualizations of relevant biological pathways and experimental workflows.

Disclaimer: this compound, the (S)-enantiomer of norfluoxetine (B159337), is an active metabolite of fluoxetine (B1211875). Its development as a standalone antidepressant was discontinued, and as a result, publicly available data on its specific cellular and subcellular pharmacokinetics are limited compared to the widely prescribed escitalopram.[1] This guide compiles the available information and, where direct comparative data for this compound is unavailable, discusses findings related to its parent compound, fluoxetine, and its metabolites to provide a foundational comparison.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize key quantitative data related to the cellular and subcellular pharmacokinetic properties of this compound and escitalopram.

ParameterThis compound ((S)-norfluoxetine)EscitalopramReference
SERT Binding Affinity (Ki) ~1.4 nM (for R-fluoxetine)~1.1 nM [2]
Cellular Accumulation Data not available. As a metabolite of the lipophilic drug fluoxetine, it is expected to accumulate in tissues.[3][4]Accumulates in lipid membranes by ≥18-fold compared to the external solution.[5][6][3][4][5][6]
Brain to Plasma Ratio 2.6:1 (for fluoxetine and norfluoxetine combined)Data not available. High volume of distribution suggests significant tissue penetration.[7]

Table 1: Cellular Pharmacokinetic Properties. This table highlights the binding affinity to the serotonin transporter (SERT) and cellular accumulation characteristics. A lower Ki value indicates a higher binding affinity.

ParameterThis compound ((S)-norfluoxetine)EscitalopramReference
Cytoplasm Data not available.Reaches equilibrium with the external concentration within seconds.[5][6][5][6]
Endoplasmic Reticulum (ER) Data not available.Reaches equilibrium with the external concentration within seconds.[5][6][5][6]
Lipid Rafts Data not available.Effective at liberating Gsα from lipid rafts, suggesting interaction with these membrane microdomains.[8][9][8][9]
Other Tissues (Distribution Coefficients relative to blood for Fluoxetine) Lung: ~60, Liver: ~38, Spleen: ~20, Brain: ~15, Heart: ~10, Kidney: ~9Data not available.[10][11][12]

Table 2: Subcellular and Tissue Distribution. This table outlines the known distribution of the compounds within different cellular compartments and tissues. The distribution coefficients for fluoxetine provide an estimate of the tissue accumulation of its metabolites, including this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers aiming to investigate the cellular and subcellular pharmacokinetics of SSRIs.

Protocol 1: Determination of SERT Binding Affinity via Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound, escitalopram) for the serotonin transporter (SERT).

Materials:

  • Cell membranes prepared from cells expressing human SERT (e.g., HEK293-hSERT cells)

  • Radioligand with high affinity for SERT (e.g., [³H]-citalopram or [¹²⁵I]-RTI-55)

  • Test compounds (this compound, escitalopram) at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold incubation buffer)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing hSERT in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in incubation buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. For determination of non-specific binding, a high concentration of a known SERT inhibitor (e.g., unlabeled citalopram) is used.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Protocol 2: Quantification of Intracellular Drug Concentration by HPLC-MS/MS

Objective: To measure the concentration of a drug (e.g., this compound, escitalopram) within cultured cells.

Materials:

  • Cultured neuronal cells (e.g., SH-SY5Y or primary neurons)

  • Test compound (this compound or escitalopram)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile (B52724) for protein precipitation

  • Internal standard (a structurally similar compound not present in the sample)

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

  • Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with the test compound at a known concentration for a specific duration.

  • Termination of Uptake: To stop the uptake process, rapidly aspirate the medium and wash the cells multiple times with ice-cold PBS.

  • Cell Lysis: Add lysis buffer to each well to lyse the cells and release the intracellular contents.

  • Sample Preparation: Collect the cell lysate and add acetonitrile containing the internal standard to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Extraction: Collect the supernatant containing the drug and internal standard.

  • HPLC-MS/MS Analysis: Inject the supernatant into the HPLC-MS/MS system. The drug and internal standard are separated by the HPLC column and then detected and quantified by the mass spectrometer.

  • Data Analysis: Generate a standard curve using known concentrations of the drug. Use the peak area ratio of the drug to the internal standard to determine the concentration of the drug in the cell lysate. Normalize the drug concentration to the amount of protein in the lysate (determined by a protein assay like BCA) or to the cell number.

Protocol 3: Subcellular Fractionation and Drug Quantification

Objective: To determine the distribution of a drug within different subcellular compartments (e.g., nucleus, mitochondria, cytosol, membranes).

Materials:

  • Cultured cells or brain tissue treated with the test compound

  • Fractionation buffers (hypotonic buffer, sucrose (B13894) buffer, etc.)

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • HPLC-MS/MS system for drug quantification

  • Antibodies against marker proteins for each subcellular fraction (for validation)

Procedure:

  • Cell/Tissue Homogenization: Harvest treated cells or tissue and resuspend in a hypotonic buffer. Homogenize using a Dounce homogenizer to disrupt the cell membrane while keeping the nuclei intact.

  • Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasm and other organelles.

  • Mitochondrial Fraction Isolation: Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

  • Microsomal (ER and Membrane) Fraction Isolation: Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER and plasma membranes). The final supernatant is the cytosolic fraction.

  • Drug Extraction and Quantification: Extract the drug from each fraction using an appropriate solvent and quantify its concentration using HPLC-MS/MS as described in Protocol 2.

  • Validation of Fractions: Perform Western blotting on each fraction using antibodies against specific marker proteins to confirm the purity of the isolated subcellular compartments (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the cellular and subcellular pharmacokinetics of this compound and Escitalopram.

SSRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) Synaptic_Cleft Serotonin->Synaptic_Cleft Release Vesicle Vesicle SERT SERT SSRI This compound or Escitalopram SSRI->SERT Blocks Autoreceptor 5-HT1A Autoreceptor Autoreceptor->Serotonin Inhibits Release Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Autoreceptor Postsynaptic_Receptor Postsynaptic 5-HT Receptor Synaptic_Cleft->Postsynaptic_Receptor Signaling_Cascade Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Activation

Caption: Mechanism of action for SSRIs like this compound and Escitalopram.

Experimental_Workflow cluster_fractions Isolated Fractions start Start: Neuronal Cell Culture drug_treatment Drug Treatment (this compound or Escitalopram) start->drug_treatment cell_lysis Cell Lysis and Homogenization drug_treatment->cell_lysis subcellular_fractionation Subcellular Fractionation (Differential Centrifugation) cell_lysis->subcellular_fractionation nuclear_fraction Nuclear subcellular_fractionation->nuclear_fraction mitochondrial_fraction Mitochondrial subcellular_fractionation->mitochondrial_fraction cytosolic_fraction Cytosolic subcellular_fractionation->cytosolic_fraction membrane_fraction Membrane subcellular_fractionation->membrane_fraction drug_quantification Drug Quantification in each fraction (HPLC-MS/MS) nuclear_fraction->drug_quantification mitochondrial_fraction->drug_quantification cytosolic_fraction->drug_quantification membrane_fraction->drug_quantification data_analysis Data Analysis and Comparison drug_quantification->data_analysis end End: Subcellular Pharmacokinetic Profile data_analysis->end

Caption: Experimental workflow for determining subcellular drug distribution.

SERT_Interaction_Model cluster_sert Serotonin Transporter (SERT) orthosteric_site Orthosteric Site (Primary Binding Site) allosteric_site Allosteric Site (Secondary Binding Site) serotonin Serotonin serotonin->orthosteric_site Binds This compound This compound This compound->orthosteric_site Binds escitalopram Escitalopram escitalopram->orthosteric_site Binds escitalopram->allosteric_site Binds (Modulates Affinity)

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Seproxetine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of investigational compounds like Seproxetine. Adherence to established safety protocols and regulatory requirements is paramount to protect both personnel and the environment. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound, a selective serotonin (B10506) reuptake inhibitor (SSRI) and an active metabolite of fluoxetine (B1211875).

Understanding the Regulatory Landscape

The disposal of pharmaceutical waste, including research compounds, is governed by stringent federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). Key regulations include the Resource Conservation and Recovery Act (RCRA), which provides a framework for the management of hazardous and non-hazardous solid waste.

A significant recent development is the EPA's final rule under Subpart P of the RCRA, which sets forth specific management standards for hazardous waste pharmaceuticals from healthcare facilities and reverse distributors.[1][2] A cornerstone of this rule is the prohibition of disposing of hazardous waste pharmaceuticals by flushing them down the sewer.[1][3] This is particularly relevant for compounds like this compound, as SSRIs have been detected in waterways and can negatively impact aquatic ecosystems.[4][5][6]

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Hazard and Safety Information for Fluoxetine Hydrochloride (as an analogue for this compound)

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[8][9]Do not eat, drink, or smoke when handling.[7][8] Wash hands thoroughly after handling.[9]
Skin Corrosion/Irritation Causes skin irritation.[9] May cause an allergic skin reaction.[8]Wear protective gloves and clothing.[9]
Serious Eye Damage/Irritation Causes serious eye irritation/damage.[8][9]Wear appropriate safety goggles or eyeglasses.[9]
Respiratory Sensitization May cause respiratory irritation.[8]Use in a well-ventilated area. Avoid breathing dust.[7][8]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[8]Avoid release to the environment.[8]

When handling this compound, appropriate personal protective equipment (PPE) is mandatory. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect clothing.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow a clear, documented procedure to ensure safety and compliance.

Experimental Protocol: Disposal of Non-Controlled Pharmaceutical Waste

  • Segregation: Identify and segregate the this compound waste from other laboratory waste streams. This includes expired compounds, contaminated materials (e.g., weighing boats, gloves), and residual amounts in containers.

  • Containerization:

    • Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For RCRA hazardous pharmaceutical waste, a black container is often used. Non-hazardous pharmaceutical waste may be placed in a blue or white container. Given the environmental toxicity, treating this compound as hazardous waste is a prudent approach.

    • The container must be kept closed except when adding waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and a clear description of its hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

  • Licensed Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed and reputable environmental waste management company. These companies are equipped to transport and dispose of chemical waste in accordance with all federal and state regulations, which typically involves incineration for pharmaceutical waste.[1]

  • Documentation: Maintain a detailed record of the waste disposal, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.

Mandatory Visualization: this compound Disposal Workflow

SeproxetineDisposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Unused compound, contaminated PPE, etc.) segregate Segregate as Pharmaceutical Waste assess->segregate ppe->assess containerize Place in Labeled, Leak-Proof Hazardous Waste Container segregate->containerize store Store in Designated Secure Area containerize->store contact Contact Licensed Waste Disposal Vendor store->contact document Document Disposal (Manifest, Date, Quantity) contact->document end_node End: Compliant Disposal document->end_node

Caption: A flowchart illustrating the procedural steps for the safe and compliant disposal of this compound waste in a laboratory setting.

By implementing these procedures, research institutions can ensure the safe handling and disposal of this compound, thereby protecting their personnel, the environment, and maintaining regulatory compliance. This commitment to responsible chemical management is a fundamental aspect of scientific excellence.

References

Personal protective equipment for handling Seproxetine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Seproxetine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound, a selective serotonin (B10506) reuptake inhibitor (SSRI) and an active metabolite of fluoxetine (B1211875). Given the absence of a specific Safety Data Sheet (SDS) with established occupational exposure limits for this compound, a precautionary approach is imperative. The following procedures are based on guidelines for handling hazardous drugs and data from related SSRIs like fluoxetine and paroxetine.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, especially in its powdered form, stringent adherence to the following PPE and engineering controls is mandatory to minimize exposure risk.

Control TypeRecommendation
Engineering Controls All handling of this compound powder (e.g., weighing, preparing solutions) must be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
Eye and Face Protection Wear chemical safety goggles or a face shield to protect against splashes and airborne particles.
Hand Protection Wear two pairs of chemotherapy-rated nitrile gloves. Change gloves immediately if they become contaminated.
Body Protection A disposable gown with cuffs should be worn to protect from skin contact. Ensure the gown is resistant to chemical permeation.
Respiratory Protection If there is a risk of generating airborne powder or aerosols outside of a ventilated enclosure, a NIOSH-certified N95 or higher respirator is recommended.
Operational Plans: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.

2. Weighing and Reconstitution:

  • Perform all manipulations of this compound powder within a chemical fume hood.

  • Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound.

  • To minimize dust generation, gently handle the powder.

  • When reconstituting, slowly add the solvent to the powder to avoid splashing.

3. Administration (in a research setting):

  • When administering this compound to laboratory animals, wear all recommended PPE.

  • Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.

  • Be mindful of potential splashes or aerosol generation during administration.

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management:

  • Small Spills (powder):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent pads to avoid making the powder airborne.

    • Dampen the absorbent material with water to prevent dust generation.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Clean the spill area with a detergent solution, followed by a rinse with water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area until cleared by EHS personnel.

Disposal Plan

All this compound waste, including unused compounds, contaminated labware (e.g., pipette tips, vials), and used PPE, is considered hazardous waste.

  • Waste Segregation: Collect all this compound-contaminated waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" with the chemical name "this compound Waste" and the associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste management program. Do not dispose of this compound waste down the drain or in the regular trash.

Visualizing Safe Handling and Emergency Response

To further clarify the procedural flow, the following diagrams illustrate the key steps for safe handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don Appropriate PPE setup Prepare Fume Hood and Equipment prep->setup weigh Weigh this compound Powder setup->weigh reconstitute Reconstitute Solution weigh->reconstitute administer Administer Compound reconstitute->administer decontaminate Decontaminate Work Area administer->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe end_node End: Procedure Complete remove_ppe->end_node start Start: Handling this compound start->prep EmergencyResponse cluster_exposure Personal Exposure cluster_spill Spill Response skin_contact Skin Contact: - Remove contaminated clothing - Wash with soap and water (15 min) eye_contact Eye Contact: - Flush with water (15 min) - Seek immediate medical attention skin_contact->eye_contact inhalation Inhalation: - Move to fresh air - Seek immediate medical attention eye_contact->inhalation small_spill Small Spill: - Evacuate area - Cover and dampen powder - Scoop into waste container - Decontaminate area large_spill Large Spill: - Evacuate laboratory - Notify EHS immediately - Restrict access start Emergency Event exposure_type Personal Exposure? start->exposure_type exposure_type->skin_contact Yes spill_size Small Spill? exposure_type->spill_size No (Spill) spill_size->small_spill Yes spill_size->large_spill No (Large Spill)

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Seproxetine
Reactant of Route 2
Reactant of Route 2
Seproxetine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.